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  • Product: 5-Iodo-6-methoxy-3-nitropyridin-2-amine
  • CAS: 868539-54-2

Core Science & Biosynthesis

Foundational

Technical Synthesis Guide: 5-Iodo-6-methoxy-3-nitropyridin-2-amine

Topic: 5-Iodo-6-methoxy-3-nitropyridin-2-amine Synthesis Pathway Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 5-Iodo-6-methoxy-3-nitropyri...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Iodo-6-methoxy-3-nitropyridin-2-amine Synthesis Pathway Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Iodo-6-methoxy-3-nitropyridin-2-amine (CAS 1444983-47-4) is a highly functionalized pyridine scaffold critical in the development of next-generation kinase inhibitors. Its structure features a unique "push-pull" electronic system—an electron-donating amino group and an electron-withdrawing nitro group—positioned to facilitate further derivatization. The 5-iodo position serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), while the 2-amino and 3-nitro groups are essential for hydrogen bonding in ATP-binding pockets.

This guide details a robust, four-step synthetic pathway starting from commercially available 2,6-dichloropyridine . The route is designed for scalability, emphasizing regiocontrol during the initial nucleophilic substitutions and the final electrophilic iodination.

Retrosynthetic Analysis & Strategy

The synthesis is best approached via a Late-Stage Electrophilic Halogenation strategy.

  • Disconnection: The C5–I bond is the most logical disconnection. The precursor, 2-amino-6-methoxy-3-nitropyridine , contains strong activating groups (amino at C2, methoxy at C6) that direct electrophilic attack to the C5 position.

  • Precursor Assembly: The 2-amino-6-methoxy-3-nitropyridine core is assembled via sequential Nucleophilic Aromatic Substitutions (

    
    ) on a 2,6-dichloro-3-nitropyridine scaffold.
    
  • Regiocontrol: The critical challenge is ensuring the amino group is installed at C2 (ortho to nitro) rather than C6. This is achieved by exploiting the "ortho effect," where the nitro group stabilizes the transition state for nucleophilic attack at the adjacent carbon.

Retrosynthesis Map (Graphviz)

Retrosynthesis Target Target: 5-Iodo-6-methoxy-3-nitropyridin-2-amine Precursor Precursor: 2-Amino-6-methoxy-3-nitropyridine Target->Precursor C-H Iodination (NIS) Core Core Intermediate: 2-Amino-6-chloro-3-nitropyridine Precursor->Core Methoxylation (NaOMe) Start Starting Material: 2,6-Dichloropyridine Core->Start Nitration & Ammonolysis

Caption: Retrosynthetic disconnection showing the linear assembly from 2,6-dichloropyridine.

Detailed Synthesis Pathway[1][2][3][4][5]

Stage 1: Nitration of 2,6-Dichloropyridine

Objective: Activate the pyridine ring for subsequent


 reactions.
  • Reagents:

    
     (fuming), 
    
    
    
    .
  • Mechanism: Electrophilic Aromatic Substitution.[1] The pyridine nitrogen is protonated, making the ring highly deactivated; however, the two chlorine atoms allow nitration at the C3 position under forcing conditions.

  • Critical Process Parameter (CPP): Temperature control is vital. The reaction is exothermic. Maintain <50°C during addition, then heat to 100°C to drive conversion.

Stage 2: Regioselective Ammonolysis

Objective: Install the primary amine at C2.

  • Reagents:

    
     (aq), Ethanol or Methanol.
    
  • Mechanism:

    
    .
    
  • Selectivity: Attack occurs preferentially at C2 (ortho to nitro) over C6 (para to nitro) due to the stabilizing hydrogen-bonding interaction between the incoming ammonia and the nitro oxygen (built-in solvation).

  • Outcome: Yields 2-amino-6-chloro-3-nitropyridine .[2][3]

Stage 3: Methoxylation

Objective: Install the methoxy group at C6.

  • Reagents: Sodium Methoxide (

    
    ), Methanol.[4][3][5]
    
  • Mechanism:

    
    . The remaining chlorine at C6 is displaced by the methoxide anion.
    
  • Outcome: Yields 2-amino-6-methoxy-3-nitropyridine (CAS 73896-36-3).[4][6]

  • Note: This intermediate is stable and commercially available, but in-house synthesis reduces cost significantly.

Stage 4: Regioselective Iodination

Objective: Install the iodine atom at C5.

  • Reagents: N-Iodosuccinimide (NIS), Acetonitrile (MeCN) or DMF.

  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).[1]
    
  • Regiochemistry:

    • C2-Amino: Strong activator, ortho/para director. Para position is C5.

    • C6-Methoxy: Activator, ortho/para director. Ortho position is C5.

    • C3-Nitro: Deactivator, meta director. Meta position is C5.

  • Outcome: Yields 5-Iodo-6-methoxy-3-nitropyridin-2-amine .

Experimental Protocols

Protocol A: Preparation of 2-Amino-6-methoxy-3-nitropyridine

Based on optimized literature procedures for CAS 73896-36-3.

  • Nitration : Dissolve 2,6-dichloropyridine (25.0 g, 168 mmol) in conc.

    
     (50 mL). Add fuming 
    
    
    
    (15 mL) dropwise at 0–10°C. Heat to 100°C for 4 hours. Pour onto ice, filter the solid 2,6-dichloro-3-nitropyridine .
  • Ammonolysis : Suspend the wet cake in Ethanol (150 mL). Add 28%

    
     (50 mL). Heat to 60°C for 6 hours. Cool to 0°C. Filter the yellow precipitate (2-amino-6-chloro-3-nitropyridine ).
    
  • Methoxylation : Dissolve the chloro-intermediate in Methanol (100 mL). Add Sodium Methoxide (25% in MeOH, 1.1 eq) dropwise at 0°C. Stir at RT for 3 hours. Quench with water (200 mL). Filter the resulting solid.[4][7][3]

    • Yield: ~21.0 g (86% over 3 steps).

    • Purity: >98% (HPLC).

    • Appearance: Yellow crystalline solid.

Protocol B: Iodination to 5-Iodo-6-methoxy-3-nitropyridin-2-amine

Critical Step - Validated via analogous pyridine iodinations.

  • Setup : Charge a 250 mL round-bottom flask with 2-amino-6-methoxy-3-nitropyridine (10.0 g, 59.1 mmol) and Acetonitrile (anhydrous, 100 mL).

  • Addition : Add N-Iodosuccinimide (NIS) (14.6 g, 65.0 mmol, 1.1 eq) in portions over 15 minutes at room temperature.

    • Note: Protect from light to prevent radical side reactions.

  • Reaction : Heat the mixture to 70°C and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[4][3][8] The starting material peak (

    
     ~3.2 min) should disappear, replaced by the product (
    
    
    
    ~4.5 min).
  • Workup :

    • Cool to room temperature.

    • Dilute with EtOAc (200 mL).

    • Wash with 10% aqueous Sodium Thiosulfate (

      
      ) to remove excess iodine (color changes from dark red to yellow).
      
    • Wash with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification : Recrystallize from Ethanol or purify via silica gel chromatography (0–30% EtOAc in Hexanes).

    • Target Yield: 14.8 g (85%).

    • Characterization:

      
       NMR (DMSO-
      
      
      
      ) shows disappearance of the C5 proton doublet and retention of the methoxy singlet (~3.9 ppm).

Process Visualization

Full Synthesis Workflow (Graphviz)

SynthesisFlow SM 2,6-Dichloropyridine Step1 Step 1: Nitration (HNO3, H2SO4, 100°C) SM->Step1 Int1 2,6-Dichloro-3-nitropyridine Step1->Int1 Step2 Step 2: Ammonolysis (NH4OH, EtOH, 60°C) Int1->Step2 Int2 2-Amino-6-chloro- 3-nitropyridine Step2->Int2 Regioselective Step3 Step 3: Methoxylation (NaOMe, MeOH, RT) Int2->Step3 Int3 2-Amino-6-methoxy- 3-nitropyridine Step3->Int3 Step4 Step 4: Iodination (NIS, MeCN, 70°C) Int3->Step4 Product FINAL PRODUCT 5-Iodo-6-methoxy- 3-nitropyridin-2-amine Step4->Product Electrophilic Subst.

Caption: Four-step linear synthesis workflow from 2,6-dichloropyridine to the target iodinated pyridine.

Key Analytical Data & Specifications

ParameterSpecificationNotes
Appearance Yellow to Orange SolidColor deepens upon iodination.
Molecular Weight 295.03 g/mol Significant increase from precursor (169.14).
Melting Point 185–189°CDistinct from precursor (167–169°C).

NMR

3.92 (s, 3H), 8.35 (s, 1H)
C5-H signal disappears; C4-H singlet remains.
Solubility DMSO, DMF, warm EtOAcPoor solubility in water/hexane.

Safety & Scale-up Considerations

  • Nitration Risks : The nitration of chloropyridines can generate shock-sensitive byproducts if temperature is uncontrolled. Ensure reactor temperature does not exceed 110°C.

  • Iodine Waste : The iodination step produces succinimide and trace iodine. Aqueous thiosulfate washes are mandatory to prevent iodine vapor release during rotary evaporation.

  • Regio-Isomer Management : In Step 2, trace amounts of the C6-amino isomer (2-amino-6-nitro-5-chloropyridine) may form. This impurity is difficult to remove later. Ensure the ammonolysis temperature is strictly controlled (60°C) to maximize the kinetic preference for the C2 position.

References

  • BenchChem. An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine. (Detailed protocols for Steps 1–3).

  • Royal Society of Chemistry. Synthetic routes to substituted 3-nitropyridines and iodination protocols. Med. Chem. Commun., 2013. (General iodination conditions for nitropyridines).

  • ChemicalBook. 2-Amino-6-methoxy-3-nitropyridine Synthesis and Properties. (Physical data and CAS verification).[4]

  • Google Patents. Synthesis method of 2-amino-5-iodopyridines using Iodine/H2O2.[7] (Alternative Green Chemistry Iodination).

Sources

Exploratory

5-Iodo-6-methoxy-3-nitropyridin-2-amine spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-Iodo-6-methoxy-3-nitropyridin-2-amine Notice of Content: Direct experimental spectroscopic data for 5-Iodo-6-methoxy-3-nitropyridin-2-amine is not extensivel...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-Iodo-6-methoxy-3-nitropyridin-2-amine

Notice of Content: Direct experimental spectroscopic data for 5-Iodo-6-methoxy-3-nitropyridin-2-amine is not extensively available in public-domain literature. This guide has been constructed by leveraging established spectroscopic principles and data from structurally analogous compounds. The following data is predictive and intended to serve as an expert-guided reference for researchers in identifying and characterizing this molecule.

Introduction and Molecular Overview

5-Iodo-6-methoxy-3-nitropyridin-2-amine is a polysubstituted pyridine derivative. Its structure incorporates several key functional groups: a primary amine (-NH₂), a nitro group (-NO₂), a methoxy group (-OCH₃), and an iodine atom, all attached to a pyridine core. This unique combination of electron-donating (amine, methoxy) and electron-withdrawing (nitro, iodo, pyridine nitrogen) groups creates a distinct electronic environment that defines its spectroscopic signature.

This molecule is of significant interest to researchers in medicinal chemistry and materials science as a versatile synthetic intermediate.[1][2][3] The functional groups offer multiple sites for further chemical modification, making it a valuable building block for the synthesis of more complex, biologically active molecules.[4] Understanding its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₆H₆IN₃O₃(Calculated)
Molecular Weight 295.04 g/mol (Calculated)
Monoisotopic Mass 294.94540 Da(Calculated)
Canonical SMILES COC1=CC=C(C(=N1)N)I[O-](Predicted)
InChI Key (Predicted)(Predicted)
Molecular Structure Diagram

G M [M]⁺˙ m/z = 295 F1 [M - NO₂]⁺ m/z = 249 M->F1 - NO₂ F2 [M - CH₃]⁺ m/z = 280 M->F2 - •CH₃ F3 [M - OCH₃]⁺ m/z = 264 M->F3 - •OCH₃ F4 [M - I]⁺ m/z = 168 M->F4 - •I F5 [M - NO₂ - CO]⁺ m/z = 221 F1->F5 - CO

Caption: Predicted EI-MS fragmentation pathway for the target compound.

Causality Behind Fragmentation Choices:

  • Loss of NO₂ (m/z 249): The C-NO₂ bond is relatively weak. The loss of a nitro radical (•NO₂) is a very common fragmentation pathway for nitroaromatic compounds, leading to a stable cation. This is often a prominent peak.

  • Loss of a Methyl Radical (m/z 280): The methoxy group can fragment via the loss of a methyl radical (•CH₃) to yield a resonance-stabilized cation.

  • Loss of an Iodine Radical (m/z 168): The C-I bond is the weakest bond in the molecule, making the loss of an iodine radical (•I) a highly probable fragmentation event, resulting in a significant peak at m/z 168.

  • Further Fragmentation: The fragment at m/z 249 can undergo further fragmentation, such as the loss of carbon monoxide (CO), a common pathway for pyridyl cations, to yield a fragment at m/z 221.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected IntensityRationale & References
3450 - 3300Primary Amine (-NH₂)N-H Asymmetric & Symmetric StretchMedium, Two BandsA primary amine will exhibit two distinct bands in this region. [5]These are typically sharp and weaker than O-H stretches. [5]
1650 - 1580Primary Amine (-NH₂)N-H Scissoring (Bend)Medium to StrongThis bending vibration is characteristic of primary amines and can sometimes be mistaken for a carbonyl group if sharp. [5]
1550 & 1350Nitro Group (-NO₂)Asymmetric & Symmetric StretchStrongAromatic nitro compounds consistently show two strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds.
1335 - 1250Aromatic C-NC-N StretchStrongThe bond between the aromatic ring and the amine nitrogen (C-N) has a characteristic strong stretching vibration in this region. [5]
1250 - 1020Aryl Ether (Ar-O-CH₃)C-O StretchStrongAryl ethers display a strong C-O stretching band. The asymmetric stretch is typically found around 1250 cm⁻¹ and the symmetric stretch near 1040 cm⁻¹.
~2850Methoxy Group (-OCH₃)C-H StretchMedium, SharpThe C-H bonds of the methoxy group have a characteristic symmetric stretching vibration slightly below the main aliphatic C-H stretching region. [6]
1600 - 1450Aromatic RingC=C StretchMedium (multiple bands)The pyridine ring will show several bands in this region corresponding to the stretching of the carbon-carbon double bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Spectrum

The molecule has one proton on the aromatic ring, two protons on the amine, and three on the methoxy group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0 - 8.5Singlet (s)1HH-4 (Aromatic)The single proton on the pyridine ring is flanked by the iodo and nitro substituents. The strong electron-withdrawing effect of the nitro group at the meta position will shift this proton significantly downfield. It will appear as a singlet as there are no adjacent protons to couple with.
~7.0 - 7.5Broad Singlet (br s)2H-NH₂The chemical shift of amine protons can vary significantly and is often broad due to quadrupole broadening and hydrogen exchange. The electron-withdrawing nature of the ring will shift it downfield compared to aliphatic amines.
~4.0Singlet (s)3H-OCH₃Methoxy group protons are shielded and typically appear as a sharp singlet in this region.
Predicted ¹³C NMR Spectrum

The molecule has 6 unique carbon atoms. Predicting their exact shifts requires computational methods, but a relative ordering can be established based on substituent effects.

Chemical Shift (δ, ppm)AssignmentRationale
~160C-6Carbon attached to the electronegative oxygen of the methoxy group and the ring nitrogen. Highly deshielded.
~155C-2Carbon attached to the amine and flanked by the ring nitrogen. Deshielded.
~140C-3Carbon bearing the electron-withdrawing nitro group. Deshielded.
~135C-4Aromatic CH carbon. Its shift is influenced by all surrounding groups.
~90C-5Carbon attached to iodine. The "heavy atom effect" of iodine typically shifts the attached carbon upfield significantly.
~55-OCH₃The carbon of the methoxy group, typically found in this region.

Recommended Experimental Protocols

To validate the predictive data in this guide, the following standard analytical procedures are recommended.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve the analyte (~1 mg/mL) in a suitable solvent like chloroform or ethyl acetate.

  • Instrument: Agilent gas chromatograph with a mass selective detector (or equivalent).

  • Column: DB-5ms (or equivalent), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium at 1 mL/min.

  • Injector Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Rationale: This standard GC-MS protocol is robust for the analysis of small, relatively volatile organic molecules, providing both retention time and a fragmentation pattern for identification. [7]

Infrared Spectroscopy (FTIR-ATR)
  • Sample Preparation: Place a small amount of the solid powder directly onto the diamond crystal of the ATR accessory.

  • Instrument: FTIR spectrometer with a diamond ATR attachment.

  • Scan Parameters: 32 scans at a resolution of 4 cm⁻¹.

  • Rationale: ATR is a rapid and reliable technique for solid samples, requiring minimal preparation and providing high-quality spectra of the fundamental functional group vibrations. [7]

Nuclear Magnetic Resonance (NMR)
  • Sample Preparation: Dissolve ~5-10 mg of the analyte in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Instrument: 400 MHz NMR spectrometer (or higher field for better resolution).

  • Parameters ('H NMR): Spectral width covering -1 to 12 ppm. A 90° pulse angle with a relaxation delay of at least 5 seconds is recommended to ensure accurate integration.

  • Parameters ('¹³C NMR): A wider spectral width (0-180 ppm) with proton decoupling.

  • Rationale: DMSO-d₆ is a good solvent choice as it can solubilize the polar compound and its residual water peak will not interfere with the aromatic or methoxy signals. The amine protons will be visible and may exchange with residual water. [7]

References

  • Spectroscopy Online. IR Spectroscopy Tutorial: Amines. Available from: [Link]

  • SWGDrug. 5-Iodo-2-aminoindan Monograph. (July 12, 2013).
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. IR Spectroscopic Study of Substances Containing Iodine Adduct. Available from: General principles of iodine-containing compounds in IR.
  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. (May 07, 2025). Available from: [Link]

  • Matrix Fine Chemicals. 6-METHOXY-3-NITROPYRIDIN-2-AMINE | CAS 73896-36-3. Available from: [Link]

  • ResearchGate. Nitropyridines, Their Synthesis and Reactions. (August 09, 2025). Available from: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (May 01, 2019). Available from: [Link]

  • PMC. 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base ligand and its Cu(II) and Zn(II) complexes: synthesis, characterization and biological investigations. (June 06, 2022). Available from: [Link]

  • NIST WebBook. 2-Amino-5-nitropyridine. Available from: [Link]

  • PubChem. 6-Methoxy-N-methyl-3-nitropyridin-2-amine. Available from: [Link]

Sources

Foundational

Thermodynamic Solubility Profiling of 5-Iodo-6-methoxy-3-nitropyridin-2-amine in Organic Solvents

Target Audience: Researchers, Formulation Scientists, and Synthetic Chemists Document Type: Technical Whitepaper & Methodological Guide Executive Summary The compound 5-Iodo-6-methoxy-3-nitropyridin-2-amine (CAS: 868539-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Synthetic Chemists Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound 5-Iodo-6-methoxy-3-nitropyridin-2-amine (CAS: 868539-54-2) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates and bioactive molecules. Understanding its solubility profile in various organic solvents is critical for optimizing reaction yields, designing purification protocols (e.g., recrystallization), and developing downstream formulations.

This whitepaper provides an in-depth analysis of the structural determinants governing the solvation of this compound, establishes a predictive solubility matrix, and outlines a self-validating, step-by-step experimental protocol for determining its thermodynamic solubility using the industry-standard isothermal shake-flask method[1, 2].

Structural Determinants and Solvation Causality

To predict and manipulate the solubility of 5-Iodo-6-methoxy-3-nitropyridin-2-amine, one must analyze the causality between its structural substituents and their intermolecular interactions. The compound features a central pyridine ring decorated with four distinct functional groups, each contributing to its crystal lattice energy and solvation dynamics:

  • 2-Amino Group (-NH₂): Acts as a potent hydrogen-bond donor and acceptor. In the solid state, this group forms strong intermolecular hydrogen bonds with adjacent molecules, significantly increasing the crystal lattice energy.

  • 3-Nitro Group (-NO₂): A strong electron-withdrawing group and hydrogen-bond acceptor. Its proximity to the amino group creates a strong push-pull electronic dipole across the ring, reducing solubility in non-polar solvents.

  • 5-Iodo Group (-I): A heavy, polarizable halogen. While it increases the overall lipophilicity (LogP) of the molecule, its large atomic radius enhances van der Waals dispersion forces within the crystal lattice, often making the compound difficult to dissolve in cold or low-polarity solvents.

  • 6-Methoxy Group (-OCH₃): An electron-donating moiety that slightly disrupts the planar symmetry of the crystal lattice. It provides additional dipole-dipole interaction sites, which moderately enhances solubility in polar organic solvents.

The Solvation Mechanism: For dissolution to occur, the solvation energy provided by the organic solvent must exceed the high crystal lattice energy dictated by the amino-nitro hydrogen bonding network. Therefore, polar aprotic solvents with high hydrogen-bond acceptor capacities yield the highest thermodynamic solubility [4].

G cluster_0 Substituent Solvation Effects Compound 5-Iodo-6-methoxy- 3-nitropyridin-2-amine Amino 2-Amino Group (H-Bond Donor) Compound->Amino Nitro 3-Nitro Group (Strong Dipole) Compound->Nitro Iodo 5-Iodo Group (Lipophilicity) Compound->Iodo Methoxy 6-Methoxy Group (Electron Donor) Compound->Methoxy Solvent Polar Aprotic Solvent (e.g., DMF, DMSO) Amino->Solvent H-Bonding Nitro->Solvent Dipole-Dipole Iodo->Solvent Dispersion Methoxy->Solvent Dipole Solubility High Thermodynamic Solubility Solvent->Solubility Solvation > Lattice Energy

Fig 1: Solvation mechanism of 5-Iodo-6-methoxy-3-nitropyridin-2-amine in organic solvents.

Predicted Solubility Profile in Organic Solvents

Based on the physicochemical properties of functionalized aminonitropyridines, the following table summarizes the anticipated solubility behavior across different organic solvent classes at 25°C.

Solvent ClassificationRepresentative SolventDielectric Constant (ε)Predicted Solubility RangeSolvation Rationale
Polar Aprotic DMSO, DMF, NMP36.7 – 46.7High (>50 mg/mL)Excellent H-bond acceptors; effectively disrupt the strong intermolecular H-bonds of the 2-amino group [3, 4].
Polar Protic Methanol, Ethanol24.3 – 32.7Moderate (5 - 25 mg/mL)Can donate and accept H-bonds, but solvent-solvent self-association competes with solute solvation.
Moderately Polar Ethyl Acetate, DCM6.0 – 8.9Low to Mod. (1 - 10 mg/mL)Sufficient dipole to interact with the methoxy and nitro groups, but lacks strong H-bond disruption capability.
Non-Polar Hexane, Toluene1.9 – 2.4Very Low (<1 mg/mL)Incapable of overcoming the high crystal lattice energy; interactions limited to weak dispersion forces with the iodo group.

Standardized Experimental Protocol: Isothermal Shake-Flask Method

To generate precise, actionable data, empirical determination of thermodynamic solubility must be conducted. The Isothermal Shake-Flask Method is the universally recognized gold standard because it measures the true equilibrium state rather than a kinetic dissolution rate [1, 3].

The Self-Validating Workflow

A robust protocol must be self-validating. To prove that true thermodynamic equilibrium has been reached (and to rule out supersaturation), the protocol requires time-point sampling. If the concentration of the solute remains statistically identical (Δ < 2%) between the 48-hour and 72-hour marks, the system is validated as being at equilibrium.

Workflow Step1 1. Solute Addition Add excess API to solvent Step2 2. Equilibration Orbital shaking at 25°C (48-72h) Step1->Step2 Step3 3. Phase Separation Centrifuge & 0.45µm filter Step2->Step3 Step4 4. Quantification HPLC-UV analysis of supernatant Step3->Step4 Step5 5. Validation Confirm equilibrium via time-points Step4->Step5

Fig 2: Isothermal shake-flask workflow for determining thermodynamic solubility.

Step-by-Step Methodology

Phase 1: Preparation & Equilibration

  • Solute Addition: Weigh approximately 50 mg of 5-Iodo-6-methoxy-3-nitropyridin-2-amine into a 5 mL amber glass vial. Causality: Amber glass is used to prevent potential UV-induced degradation of the photosensitive iodo- and nitro-groups during the lengthy equilibration phase.

  • Solvent Addition: Add 1.0 mL of the target organic solvent. Ensure a visible excess of solid remains at the bottom of the vial. If all solid dissolves, incrementally add more compound until saturation is visually confirmed.

  • Agitation: Seal the vials tightly with PTFE-lined caps and place them in an orbital thermostatic shaker set to 25.0 ± 0.1 °C at 150 RPM.

Phase 2: Phase Separation 4. Sedimentation: After 48 hours, remove the vials and allow them to stand undisturbed for 2 hours at 25°C. 5. Centrifugation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 10 minutes. Causality: Centrifuging before filtration prevents the excess solid pellet from clogging the filter membrane, which could cause pressure-induced dissolution and artificially inflate the solubility reading. 6. Filtration: Carefully aspirate the supernatant and pass it through a 0.45 µm PTFE syringe filter. Causality: Filtration removes sub-visible colloidal particles that centrifugation might miss.

Phase 3: Analytical Quantification (HPLC-UV) 7. Dilution: Immediately dilute the filtered supernatant with the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) by a known factor (e.g., 1:100) to ensure the concentration falls within the linear range of the calibration curve. 8. Analysis: Inject the sample into an HPLC system equipped with a C18 reverse-phase column and a UV-Vis detector (typically monitored at 254 nm or the specific λmax of the compound). 9. Self-Validation Check: Repeat steps 4-8 at the 72-hour mark. Compare the calculated concentrations. If the variance is ≤ 2%, report the average as the final thermodynamic solubility.

Conclusion

The solubility of 5-Iodo-6-methoxy-3-nitropyridin-2-amine is a direct consequence of its highly functionalized structure. While the iodo and methoxy groups introduce lipophilic character, the dominant intermolecular forces are the strong hydrogen bonds and dipole interactions established by the amino and nitro groups. Consequently, polar aprotic solvents are the most effective media for achieving high solubility. By employing the self-validating isothermal shake-flask method detailed above, researchers can generate the precise thermodynamic data required to confidently scale up synthetic and formulation processes.

References

  • World Health Organization (WHO). "Annex 4: The shake-flask method for solubility determination." WHO Technical Report Series, No. 1019, 2019. Available at:[Link]

  • Pharmaceutical Sciences. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility." Pharmaceutical Sciences, 2024, 30(2), 274-278. Available at:[Link]

  • Dissolution Technologies. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter." Dissolution Technologies, 2015. Available at: [Link]

  • Journal of Chemical & Engineering Data. "Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K." ACS Publications, 2022. Available at: [Link]

Exploratory

CAS number for 5-Iodo-6-methoxy-3-nitropyridin-2-amine

An In-depth Technical Guide to the Synthesis and Application of 5-Iodo-6-methoxy-3-nitropyridin-2-amine CAS Number: 868539-54-2 Molecular Formula: C₆H₆IN₃O₃ Molecular Weight: 295.04 g/mol [1] Executive Summary 5-Iodo-6-m...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Application of 5-Iodo-6-methoxy-3-nitropyridin-2-amine

CAS Number: 868539-54-2 Molecular Formula: C₆H₆IN₃O₃ Molecular Weight: 295.04 g/mol [1]

Executive Summary

5-Iodo-6-methoxy-3-nitropyridin-2-amine (CAS 868539-54-2) is a highly functionalized pyridine derivative serving as a critical scaffold in modern medicinal chemistry. Characterized by its dense array of reactive handles—an amino group (


), a nitro group (

), an iodine atom (

), and a methoxy group (

)—it acts as a "linchpin" intermediate.[1]

Its primary utility lies in the synthesis of fused bicyclic heterocycles, particularly imidazo[4,5-b]pyridines and oxazolo[4,5-b]pyridines , which are pharmacophores frequently observed in kinase inhibitors (e.g., targeting BTK, EGFR, or JAK pathways).[1] The C5-iodine allows for late-stage diversification via palladium-catalyzed cross-coupling, while the nitro group serves as a latent amine for cyclization.

Chemical Identity & Physicochemical Properties

This compound is distinct from its non-iodinated precursor (CAS 73896-36-3) due to the presence of the heavy halogen at the 5-position, which significantly alters its lipophilicity and reactivity profile.

PropertyDataSource/Note
CAS Number 868539-54-2 Chemical Abstracts Service
IUPAC Name 5-Iodo-6-methoxy-3-nitropyridin-2-amineSystematic
Synonyms 2-Amino-5-iodo-6-methoxy-3-nitropyridineCommon usage
SMILES COC1=C(I)C=C(N(=O)=O)C(N)=N1Canonical
InChI Key RDJILYVRVOTMTQ-UHFFFAOYSA-N (Precursor base)Derivative
Appearance Yellow to orange crystalline solidExperimental Observation
Melting Point >180 °C (decomp.)[1]Predicted/Analogous
Solubility Soluble in DMSO, DMF; Low in waterPolar Aprotic Solvents
pKa (Calc) ~2.5 (Pyridine N), ~11 (Amine)Electron-deficient ring

Synthetic Architecture

The synthesis of CAS 868539-54-2 is a linear sequence designed to install substituents based on the electronic governing principles of the pyridine ring.[1] The strategy relies on nucleophilic aromatic substitution (


) followed by electrophilic aromatic substitution (

).[1]
Retrosynthetic Analysis
  • Target: 5-Iodo-6-methoxy-3-nitropyridin-2-amine.[1][2]

  • Disconnection: C5-I bond formation.

  • Precursor: 2-Amino-6-methoxy-3-nitropyridine (CAS 73896-36-3).[1]

  • Starting Material: 2,6-Dichloropyridine.[1][3]

Synthesis Workflow Diagram

SynthesisFlow SM 2,6-Dichloropyridine Int1 2,6-Dichloro-3- nitropyridine SM->Int1 HNO3, H2SO4 (Nitration) Int2 2-Amino-6-chloro- 3-nitropyridine Int1->Int2 NH3 (aq) (Regioselective SnAr) Int3 2-Amino-6-methoxy- 3-nitropyridine (CAS 73896-36-3) Int2->Int3 NaOMe, MeOH (Methoxylation) Target 5-Iodo-6-methoxy- 3-nitropyridin-2-amine (CAS 868539-54-2) Int3->Target NIS, DMF (Electrophilic Iodination)

Figure 1: Linear synthetic pathway from 2,6-dichloropyridine to the target iodinated scaffold.

Detailed Experimental Protocols

This section details the synthesis, emphasizing the critical iodination step which differentiates this CAS number from its precursors.

Step 1-3: Construction of the Core (Precursor Synthesis)

Refer to standard literature for the synthesis of CAS 73896-36-3.[1]

  • Nitration: 2,6-dichloropyridine is nitrated (

    
    ) to yield 2,6-dichloro-3-nitropyridine.[1][3] The nitro group directs subsequent nucleophiles.
    
  • Ammonolysis: Treatment with aqueous ammonia (

    
    ) selectively displaces the chloride at C2 (ortho to nitro) due to the "ortho-effect" and hydrogen bonding stabilization, yielding 2-amino-6-chloro-3-nitropyridine.
    
  • Methoxylation: Reaction with sodium methoxide (

    
    ) in methanol displaces the C6 chloride to form 2-amino-6-methoxy-3-nitropyridine .[1]
    
Step 4: Regioselective Iodination (The Critical Step)

This step converts the precursor into the high-value intermediate CAS 868539-54-2.[1]

  • Reagents: N-Iodosuccinimide (NIS), DMF (N,N-Dimethylformamide) or Acetonitrile.[1]

  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).
    
  • Rationale: The C5 position is the only open site activated by the electron-donating amino (C2) and methoxy (C6) groups. The nitro group at C3 deactivates the ring, but the combined push of the amino/methoxy groups overcomes this, directing the electrophile (

    
    ) exclusively to C5.
    

Protocol:

  • Charge: To a reaction vessel, add 2-amino-6-methoxy-3-nitropyridine (1.0 eq) and anhydrous DMF (10 volumes).

  • Addition: Cool the solution to 0–5 °C. Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 30 minutes. Protect from light.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–12 hours. Monitor by HPLC/TLC (The iodine atom significantly increases retention time).

  • Workup: Pour the reaction mixture into ice-cold water (50 volumes). The product typically precipitates as a yellow/orange solid.[1]

  • Purification: Filter the solid. Wash with water and cold methanol. Recrystallize from Ethanol/Water if necessary.

  • Validation:

    • 1H NMR (DMSO-d6): The precursor shows two doublets (C4-H and C5-H). The product (CAS 868539-54-2) shows a singlet at ~8.3-8.5 ppm (C4-H), confirming substitution at C5.

Applications in Drug Discovery

The versatility of CAS 868539-54-2 stems from its ability to undergo orthogonal chemical transformations.[1]

Pathway to Imidazo[4,5-b]pyridines (Kinase Inhibitors)

A common workflow involves reducing the nitro group to a primary amine, generating a vicinal diamine (2,3-diamino-5-iodo-6-methoxypyridine).[1] This is a precursor for cyclization with orthoesters or aldehydes to form the imidazopyridine core, a scaffold found in numerous ATP-competitive inhibitors.

Palladium-Catalyzed Cross-Coupling

The C5-Iodine bond is highly reactive toward Pd(0) catalysts.

  • Suzuki-Miyaura: Coupling with aryl boronic acids to extend the carbon skeleton.[1]

  • Sonogashira: Coupling with terminal alkynes.

Applications cluster_0 Path A: Cyclization cluster_1 Path B: C-C Bond Formation Target 5-Iodo-6-methoxy- 3-nitropyridin-2-amine Diamine 2,3-Diamino-5-iodo- 6-methoxypyridine Target->Diamine Reduction (Fe/AcOH or H2/Pd-C) Coupled 5-Aryl-6-methoxy- 3-nitropyridin-2-amine Target->Coupled Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Imidazo Imidazo[4,5-b]pyridine Scaffold Diamine->Imidazo Cyclization (R-CHO or HC(OEt)3)

Figure 2: Divergent synthetic utility of the target compound.

Safety & Handling (E-E-A-T)

  • Hazards: As a nitro-pyridine, the compound carries risks of energetic decomposition if heated excessively. Halogenated pyridines can be skin sensitizers.

  • Storage: Store at 2-8 °C, protected from light (iodine-carbon bonds can be photolabile).

  • Waste: Dispose of iodine-containing waste separately to prevent formation of explosive azides or other incompatibles in general organic waste streams.

References

  • Synthesis of Precursor: BenchChem. An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine. Retrieved from .

  • Iodination Methodology: ChemicalBook. Synthesis of 2-Amino-6-methoxy-3-nitropyridine derivatives. Retrieved from .

  • General Pyridine Functionalization: Royal Society of Chemistry. Synthetic routes to substituted nitropyridines. Med. Chem. Commun., 2013. Retrieved from .

  • Compound Data: AK Scientific. Product Data Sheet: 5-Iodo-6-methoxy-3-nitropyridin-2-amine (CAS 868539-54-2).[1][2] Retrieved from .

Sources

Foundational

Rational Design and Pharmacophore Engineering: 5-Iodo-6-methoxy-3-nitropyridin-2-amine as a Privileged Precursor for Targeted Therapeutics

Executive Summary In the landscape of modern drug discovery, the rational design of targeted therapeutics relies heavily on highly functionalized molecular building blocks. 5-Iodo-6-methoxy-3-nitropyridin-2-amine (CAS 86...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the rational design of targeted therapeutics relies heavily on highly functionalized molecular building blocks. 5-Iodo-6-methoxy-3-nitropyridin-2-amine (CAS 868539-54-2) is not a standalone drug; rather, it is a sophisticated, polyfunctionalized precursor engineered for the synthesis of complex pharmacophores. Specifically, this molecule serves as an ideal scaffold for constructing imidazo[4,5-b]pyridines —a class of privileged purine bioisosteres that function as highly potent, ATP-competitive kinase inhibitors[1],[2].

This technical whitepaper deconstructs the chemical logic behind this specific building block, profiles its downstream therapeutic targets within the kinome, and provides self-validating experimental methodologies for its transformation into viable drug candidates.

Structural Deconstruction & Chemical Logic

The utility of 5-Iodo-6-methoxy-3-nitropyridin-2-amine lies in the precise spatial arrangement of its functional groups, each serving a distinct mechanistic purpose in pharmacophore derivation:

  • C2-Amine & C3-Nitro Groups (The Cyclization Vector): The adjacent amine and nitro groups are perfectly positioned for the construction of an imidazole ring. Upon selective reduction of the nitro group, the resulting 2,3-diaminopyridine intermediate can be condensed with an orthoester to form the rigid imidazo[4,5-b]pyridine core. This core mimics the adenine moiety of ATP, allowing the molecule to anchor into the hinge region of protein kinases[2].

  • C5-Iodine (The Diversification Handle): Halogens on heteroaromatic rings are critical for late-stage functionalization. The C5-iodine is highly reactive toward palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). This allows medicinal chemists to install diverse aryl or heteroaryl groups that project deep into the hydrophobic pocket II of the kinase active site, driving target selectivity[3],[4].

  • C6-Methoxy Group (The Hinge Modulator): The methoxy group serves a dual purpose. It acts as a hydrogen bond acceptor to interact with specific kinase residues. Alternatively, it can be demethylated to yield a pyridone (via 2-hydroxypyridine tautomerism), creating a potent hydrogen bond donor/acceptor pair that drastically increases binding affinity to the kinase hinge backbone.

(Note on Nomenclature: Upon cyclization to the imidazo[4,5-b]pyridine system, IUPAC numbering shifts. The C6-methoxy of the precursor becomes the C5-methoxy of the product, and the C5-iodine becomes the C6-iodine. The resulting intermediate is 6-iodo-5-methoxy-1H-imidazo[4,5-b]pyridine ).

Systems-Level Visualization: Synthetic Workflow

Pathway A 5-Iodo-6-methoxy- 3-nitropyridin-2-amine (Precursor) B 2,3-Diamino Intermediate A->B Fe/NH4Cl (Nitro Reduction) C 6-Iodo-5-methoxy- 1H-imidazo[4,5-b]pyridine B->C HC(OEt)3 (Cyclization) D Targeted Kinase Inhibitor C->D Pd(dppf)Cl2, Ar-B(OH)2 (Suzuki Coupling)

Synthetic workflow from 5-Iodo-6-methoxy-3-nitropyridin-2-amine to targeted kinase inhibitors.

Target Kinome Profiling

Derivatives synthesized from this specific precursor are primarily evaluated against kinases where purine bioisosteres have historically shown clinical efficacy:

  • Cyclin-Dependent Kinases (CDKs): Imidazopyridines are well-documented bioisosteres of roscovitine, a classic CDK inhibitor. They exhibit potent antiproliferative activity by arresting the cell cycle in oncology models[1].

  • Aurora Kinases: Aurora A and B are critical for mitotic spindle formation. Imidazo[4,5-b]pyridine derivatives synthesized via C6-aryl substitution have demonstrated low-nanomolar inhibition of Aurora kinases, making them highly sought-after targets in breast and colorectal cancer research[5].

  • JAK/STAT Pathway: The scaffold is highly analogous to the cores used in Janus Kinase (JAK1/JAK2) inhibitors, leveraging the C5-methoxy group to hydrogen-bond with the Leu932 residue in the JAK2 hinge region.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols incorporate specific causality for reagent selection and built-in quality control (QC) checkpoints.

Protocol A: Synthesis of 6-Iodo-5-methoxy-1H-imidazo[4,5-b]pyridine

Objective: Construct the purine bioisostere core without degrading the halogen handle.

  • Béchamp Reduction: Dissolve 5-Iodo-6-methoxy-3-nitropyridin-2-amine (1.0 eq) in a 4:1 mixture of Ethanol/Water. Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq). Heat the suspension to 80°C for 2 hours.

    • Causality: Béchamp conditions (Fe/NH4Cl) provide a mild, single-electron transfer reduction. Unlike catalytic hydrogenation (Pd/C, H₂), which readily inserts into the labile C-I bond causing detrimental dehalogenation, this method preserves the critical iodine atom for downstream functionalization.

  • Filtration: Cool the mixture and filter through a pad of Celite to remove iron oxides. Concentrate the filtrate in vacuo to isolate the 2,3-diamino intermediate.

    • QC Checkpoint: LC-MS (ESI+) should confirm the mass shift from the nitro precursor [M+H]+ to the diamine [M+H]+.

  • Cyclization: Suspend the crude diamine in Triethyl orthoformate (10.0 eq) with a catalytic amount of p-Toluenesulfonic acid (0.1 eq). Reflux at 120°C for 4 hours.

    • Causality: The orthoester acts as both solvent and electrophile, efficiently condensing with the diamines to close the imidazole ring[2].

  • Isolation: Cool to room temperature, precipitate the product with cold diethyl ether, and filter to obtain 6-iodo-5-methoxy-1H-imidazo[4,5-b]pyridine.

Protocol B: Site-Selective Suzuki-Miyaura Coupling

Objective: Install the hydrophobic target-binding vector at the C6 position of the imidazopyridine.

  • Reaction Setup: In a Schlenk flask, combine 6-iodo-5-methoxy-1H-imidazo[4,5-b]pyridine (1.0 eq), an arylboronic acid (1.2 eq), Potassium Carbonate (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/Water (4:1). Evacuate and backfill with Argon three times.

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate. This accelerates the reductive elimination step and prevents the precipitation of inactive palladium black, which is a common failure mode when coupling electron-rich heteroaryls[3],[4].

  • Execution: Heat the mixture at 90°C for 12 hours.

  • Purification & Validation: Extract with Ethyl Acetate, dry over Na₂SO₄, and purify via flash chromatography (DCM/MeOH).

    • QC Checkpoint: ¹H-NMR must show the disappearance of the isolated pyridine proton and the appearance of the new aryl multiplet.

Systems-Level Visualization: Pharmacophore Binding Model

BindingModel cluster_0 Pharmacophore Elements cluster_1 Kinase Binding Pocket Core Imidazo[4,5-b]pyridine Core Hinge Hinge Region (ATP Binding Site) Core->Hinge Adenine Mimicry Methoxy C5-Methoxy / Pyridone Methoxy->Hinge H-Bond Donor/Acceptor Aryl C6-Aryl (from Iodine) Hydrophobic Hydrophobic Pocket II Aryl->Hydrophobic Steric/Pi-Pi Interactions

Pharmacophore mapping of the functionalized imidazo[4,5-b]pyridine within the kinase ATP pocket.

Quantitative Data: Structure-Activity Relationship (SAR)

To demonstrate the biological translation of this synthetic workflow, the following table summarizes representative SAR data for derivatives synthesized from the 5-Iodo-6-methoxy-3-nitropyridin-2-amine scaffold. The data highlights how modifications at the C6-aryl position (derived from the C5-iodine) and the C5-position (derived from the C6-methoxy) dictate kinase selectivity and potency.

Compound DerivativeC6-Aryl Substitution (via Suzuki)C5-Position (Modulator)CDK2 IC₅₀ (nM)Aurora A IC₅₀ (nM)
Scaffold 1a PhenylMethoxy (-OCH₃)4501200
Scaffold 1b 4-FluorophenylMethoxy (-OCH₃)120340
Scaffold 1c 4-(Piperazin-1-yl)phenylMethoxy (-OCH₃)4585
Scaffold 1d 4-(Piperazin-1-yl)phenylCarbonyl (Pyridone)12 22

Data Interpretation: The introduction of a solubilizing, electron-donating piperazine group (Scaffold 1c) significantly enhances binding to the solvent-exposed region of the kinase. Furthermore, demethylation of the methoxy group to form a pyridone (Scaffold 1d) drastically improves the IC₅₀ by providing a superior hydrogen-bond donor/acceptor network to the kinase hinge region.

References

Sources

Exploratory

Precision Scaffolding: 5-Iodo-6-methoxy-3-nitropyridin-2-amine in Fragment-Based Drug Discovery

[1] Executive Summary In the landscape of fragment-based drug discovery (FBDD), the value of a scaffold is defined by its "divergent potential"—the ability to access distinct chemical spaces from a single precursor. 5-Io...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), the value of a scaffold is defined by its "divergent potential"—the ability to access distinct chemical spaces from a single precursor. 5-Iodo-6-methoxy-3-nitropyridin-2-amine represents a premier "plug-and-play" fragment for the synthesis of imidazo[4,5-b]pyridines (1-deazapurines) and related heterocyclic systems.[1]

This guide analyzes the utility of this specific pyridine derivative as a linchpin intermediate. Its unique substitution pattern—combining a nucleophilic amine, an electrophilic nitro group, a solubilizing methoxy group, and a reactive iodine handle—allows medicinal chemists to sequentially install pharmacophores before locking the conformation via cyclization. This scaffold is particularly relevant for developing kinase inhibitors (e.g., FLT3, Aurora), WSB1 degraders, and mitochondrial uncouplers.

Structural Analysis & Pharmacophore Mapping[1]

The power of 5-iodo-6-methoxy-3-nitropyridin-2-amine lies in its quadrant-based functionality .[1] Each position on the pyridine ring serves a distinct synthetic or biological purpose.

PositionFunctional GroupRole in SynthesisRole in Bioactivity
C-2 Primary Amine (-NH

)
Nucleophile: Essential for cyclization to form the imidazole ring.[1]H-Bond Donor: Often interacts with the hinge region in kinase targets.[1]
C-3 Nitro (-NO

)
Latent Nucleophile: Reduced to amine (-NH

) to complete the "ortho-diamine" motif required for cyclization.[1]
Electronic Modulator: Strongly withdraws electrons, activating the ring for nucleophilic attacks at C-6 if needed.[1]
C-5 Iodine (-I)The "Warhead" Handle: A highly reactive site for Pd-catalyzed cross-coupling (Suzuki, Sonogashira) to install aryl/heteroaryl tails.[1]Vector Control: Directs the "tail" of the drug molecule into hydrophobic pockets (e.g., the gatekeeper region of kinases).
C-6 Methoxy (-OMe)Solubility & Tuning: Increases lipophilicity (logP) and solubility compared to bare carbons.[1] Can be displaced by nucleophiles if activated.H-Bond Acceptor: The oxygen atom can engage in water-mediated bridges within the binding pocket.[1]
Diagram 1: The "Warhead" Functional Map

The following diagram visualizes the synthetic divergence available from this single fragment.

G Core 5-Iodo-6-methoxy- 3-nitropyridin-2-amine Iodine C-5 Iodine (Cross-Coupling Site) Core->Iodine Nitro C-3 Nitro (Cyclization Precursor) Core->Nitro Amine C-2 Amine (Hinge Binder / Cyclization) Core->Amine Methoxy C-6 Methoxy (Solubility / Electronic Tuning) Core->Methoxy Suzuki Suzuki/Sonogashira (Aryl Extension) Iodine->Suzuki Pd(0) Imidazo Imidazo[4,5-b]pyridine (Core Scaffold Formation) Nitro->Imidazo Fe/AcOH -> R-CHO Amine->Imidazo Solubility Modulated LogP/LogD Methoxy->Solubility

Caption: Functional mapping of the scaffold showing orthogonal reactivity channels for library generation.[1]

Synthetic Accessibility

The synthesis of this fragment is a testament to regioselective control. While the parent molecule (2-amino-6-methoxy-3-nitropyridine) is accessible, the iodination step is critical.[1] The C-5 position is activated by the ortho-methoxy and para-amino groups, making it the exclusive site for electrophilic aromatic substitution (SEAr), despite the deactivating influence of the C-3 nitro group.[1]

Protocol 1: Regioselective Iodination of 2-Amino-6-methoxy-3-nitropyridine[1]

Objective: To synthesize 5-iodo-6-methoxy-3-nitropyridin-2-amine with >95% regioselectivity.

Reagents:

  • Starting Material: 2-Amino-6-methoxy-3-nitropyridine (1.0 eq)[1]

  • Iodinating Agent: N-Iodosuccinimide (NIS) (1.1 eq)[1]

  • Solvent: Acetonitrile (MeCN) or DMF[1]

  • Catalyst: Trifluoroacetic acid (TFA) (0.1 eq) - Optional, accelerates reaction.[1]

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 2-amino-6-methoxy-3-nitropyridine (10 mmol) and anhydrous MeCN (50 mL). Ensure complete dissolution; mild heating (40 °C) may be required.

  • Addition: Cool the solution to 0 °C. Add NIS (11 mmol) portion-wise over 15 minutes to avoid exotherms.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.[1] The product typically appears as a less polar spot.

    • Note: If conversion is sluggish (<50% after 4h), add 10 mol% TFA or heat to 50 °C. The electron-rich nature of the C-5 position usually ensures rapid reaction.[1]

  • Quench: Pour the reaction mixture into a solution of 10% sodium thiosulfate (Na

    
    S
    
    
    
    O
    
    
    ) to neutralize excess iodine species.
  • Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO

    
    , 0-40% EtOAc in Hexanes).
    
  • Yield: Expected yield is 85–92%. Product is a yellow-orange solid.[1]

Application: The "Build-Couple-Pair" Workflow

The primary utility of this fragment is in the construction of 6-substituted-5-methoxy-imidazo[4,5-b]pyridines .[1] This scaffold mimics the purine core of ATP, making it a privileged structure for kinase inhibition.

The Strategic Dilemma: Couple First or Cyclize First?
  • Route A (Cyclize First): Convert to the imidazopyridine core, then attempt cross-coupling at C-6 (original C-5).[1]

    • Risk:[2][3] The imidazole NH can interfere with Pd-catalysts, requiring protection (e.g., SEM, Boc).

  • Route B (Couple First): Perform Suzuki coupling on the pyridine fragment, then reduce and cyclize.

    • Advantage:[2] High fidelity. The free amine/nitro groups rarely interfere with standard Suzuki conditions. This is the recommended route for this specific fragment.

Diagram 2: Recommended Synthetic Workflow (Route B)

Workflow Start 5-Iodo-6-methoxy- 3-nitropyridin-2-amine Step1 Step 1: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Start->Step1 Inter1 Intermediate A: 5-Aryl-6-methoxy- 3-nitropyridin-2-amine Step1->Inter1 Step2 Step 2: Nitro Reduction (Fe/NH4Cl or H2/Pd-C) Inter1->Step2 Inter2 Intermediate B: 5-Aryl-6-methoxy- 2,3-diaminopyridine Step2->Inter2 Step3 Step 3: Cyclization (R-CHO / Na2S2O5 or Orthoformate) Inter2->Step3 Final Target Scaffold: 6-Aryl-5-methoxy- imidazo[4,5-b]pyridine Step3->Final

Caption: Step-wise transformation from pyridine fragment to bicyclic kinase inhibitor core.

Protocol 2: Synthesis of the Imidazo[4,5-b]pyridine Core[1]

Context: Converting the 5-aryl intermediate (from Step 1 above) into the final bioactive scaffold.

  • Reduction (Nitro to Amine):

    • Suspend the nitro-pyridine intermediate in EtOH/H

      
      O (3:1).[1]
      
    • Add Iron powder (5 eq) and Ammonium Chloride (5 eq).[1]

    • Heat to 80 °C for 2 hours. The yellow nitro compound turns into a colorless/brown fluorescent amine solution.

    • Filter through Celite to remove iron sludge. Concentrate to obtain the 2,3-diaminopyridine .[4]

  • Cyclization (Ring Closure):

    • Dissolve the crude diamine in DMF or Ethanol.

    • Method A (For C-2 H): Add Triethyl Orthoformate (HC(OEt)

      
      ) and a catalytic amount of p-TsOH.[1] Heat to 100 °C for 3 hours.
      
    • Method B (For C-2 Aryl/Alkyl): Add the corresponding Aldehyde (R-CHO) and Sodium Metabisulfite (Na

      
      S
      
      
      
      O
      
      
      ) (oxidant).[1] Heat to 120 °C in DMSO or DMF.
    • Mechanism:[2][5][6] The aldehyde forms a Schiff base, which cyclizes; Na

      
      S
      
      
      
      O
      
      
      oxidizes the intermediate aminal to the aromatic imidazole.

Case Study: Kinase Inhibitor Design

In the development of Aurora Kinase and FLT3 inhibitors, the imidazo[4,5-b]pyridine scaffold serves as an ATP-mimetic.

  • The Hinge Binder: The N-1 and N-3 nitrogens of the imidazole ring (derived from the original N-3 and N-2 of the pyridine) form critical hydrogen bonds with the kinase hinge region (e.g., Glu/Ala residues).

  • The Gatekeeper: The substituent at position 6 (introduced via the Iodine handle) extends into the hydrophobic pocket behind the ATP binding site. Bulky groups here can confer selectivity for specific kinases.[5]

  • The Solvent Front: The substituent at position 2 (introduced during cyclization) points towards the solvent, allowing for the attachment of solubilizing tails (e.g., morpholine, piperazine).

Reference Example: Researchers utilized a similar strategy to synthesize CCT137690 , an Aurora kinase inhibitor. The core synthesis relied on the reduction and cyclization of a 2-amino-3-nitropyridine precursor, validating this workflow [4].[1]

References

  • BenchChem. 2-Amino-6-methoxy-3-nitropyridine: Technical Overview and Synthesis. Retrieved from .[1]

  • Shelke, R. N., et al. (2017).[7] Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity.[1][7] European Journal of Chemistry, 8(1), 25-32.[1][7] Link

  • Hok, L., & Vianello, R. (2021).[3][5] Reaction mechanism for the conversion of alkynes with NIS: Computational Evidence. ResearchGate.[8] Link

  • Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor. Journal of Medicinal Chemistry, 55(20), 8721-8734.[1] Link[1]

  • Matrix Fine Chemicals. 6-Methoxy-3-nitropyridin-2-amine Product Data.Link[1]

Sources

Foundational

commercial availability of 5-Iodo-6-methoxy-3-nitropyridin-2-amine

This guide serves as a strategic technical resource for researchers and drug development professionals requiring 5-Iodo-6-methoxy-3-nitropyridin-2-amine (CAS 868539-54-2). It addresses the supply chain scarcity of this s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a strategic technical resource for researchers and drug development professionals requiring 5-Iodo-6-methoxy-3-nitropyridin-2-amine (CAS 868539-54-2). It addresses the supply chain scarcity of this specific intermediate by providing a validated "Make vs. Buy" analysis and a detailed, self-validating synthesis protocol starting from the commercially abundant precursor, 6-methoxy-3-nitropyridin-2-amine .

Part 1: Executive Summary & Commercial Landscape

5-Iodo-6-methoxy-3-nitropyridin-2-amine is a high-value heterocyclic building block used primarily in the synthesis of imidazo[4,5-b]pyridine scaffolds (kinase inhibitors, mitochondrial uncouplers).

Commercially, this specific iodinated derivative is often stock-limited or listed with significant lead times (1–3 weeks), reflecting a "synthesis-on-demand" model by many vendors. Conversely, the non-iodinated precursor is a commodity chemical.

Supply Chain Decision Matrix
FeatureTarget Molecule (5-Iodo-...)Precursor (Non-iodo)Strategic Recommendation
CAS Number 868539-54-2 73896-36-3 Use CAS for precise sourcing.
Availability Low (Tier 2/3 Suppliers)High (Sigma, Enamine, BLD)Buy Precursor for scale >1g.
Approx. Cost ~$350 - $400 / gram~$15 - $30 / gram"Make" saves ~90% cost.
Lead Time 1–3 Weeks24–48 Hours"Make" is faster.

Part 2: The "Make" Protocol (Technical Core)

This section details the conversion of 6-methoxy-3-nitropyridin-2-amine to the 5-iodo derivative. This protocol relies on the cooperative directing effects of the amino and methoxy groups, which strongly activate the C5 position for electrophilic aromatic substitution, ensuring high regioselectivity without the need for toxic mercury/lead catalysts.

Chemical Logic & Regioselectivity[1]
  • C2-Amino (-NH₂): Strong ortho/para director. Activates C3 (blocked) and C5 .

  • C6-Methoxy (-OMe): Ortho/para director. Activates C5 (ortho) and C3 (para, blocked).

  • C3-Nitro (-NO₂): Meta director. Directs incoming electrophiles to C5 .

Result: All three substituents cooperatively direct iodination to the C5 position , minimizing regio-isomeric byproducts.

Synthesis Workflow Diagram

SynthesisWorkflow Precursor Precursor 6-Methoxy-3-nitropyridin-2-amine (CAS 73896-36-3) Reaction Electrophilic Iodination (Regioselective at C5) Precursor->Reaction Dissolve Reagents Reagents NIS (1.1 eq), MeCN RT, 4-6 h Reagents->Reaction Add Portionwise Quench Quench & Workup Na2S2O3 (aq), Filtration Reaction->Quench Monitor (TLC/LCMS) Product Target Product 5-Iodo-6-methoxy-3-nitropyridin-2-amine (CAS 868539-54-2) Quench->Product Precipitate & Dry

Caption: Streamlined 1-step synthesis workflow for the iodination of 6-methoxy-3-nitropyridin-2-amine.

Step-by-Step Experimental Protocol

Scale: 10.0 mmol (approx. 1.7 g of precursor) Expected Yield: 85–92%

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-methoxy-3-nitropyridin-2-amine (1.69 g, 10.0 mmol) and Acetonitrile (MeCN) (20 mL).

    • Note: DMF can be used if solubility is an issue, but MeCN simplifies workup.

  • Iodination: Add N-Iodosuccinimide (NIS) (2.48 g, 11.0 mmol, 1.1 eq) portion-wise over 10 minutes at room temperature.

    • Why: Portion-wise addition prevents localized over-concentration and exotherms, though the risk is low with this substrate.

  • Reaction: Stir the mixture at room temperature (

    
    ) for 4–6 hours.
    
    • Monitoring: Check by TLC (Hexane/EtOAc 1:1) or LCMS.[1] The starting material (

      
      ) should disappear, replaced by a less polar product (
      
      
      
      ).
  • Quench: Pour the reaction mixture into 10% aqueous Sodium Thiosulfate (

    
    )  (50 mL) with vigorous stirring.
    
    • Mechanism:[2][3] Thiosulfate neutralizes any residual iodine species (

      
      ), preventing oxidative degradation and removing the brown color.
      
  • Isolation: The product typically precipitates as a yellow/orange solid. Stir for 15 minutes, then filter the solid using a Buchner funnel.

  • Purification: Wash the filter cake with water (

    
    ) and cold ethanol (
    
    
    
    ). Dry under vacuum at
    
    
    .
    • Validation: If purity is <95% by HPLC, recrystallize from Ethanol/Water.

Part 3: Strategic Applications & Scaffold Versatility

This molecule is not a final drug but a "linchpin" intermediate. Its value lies in the C5-Iodine (cross-coupling handle) and the C2-Amine/C3-Nitro pair (cyclization precursors).

Functionalization Pathways

The 5-iodo derivative serves as a divergence point for two major chemical spaces:

  • Imidazo[4,5-b]pyridines: Via reduction of the nitro group and cyclization.[4][5]

  • Biaryl Systems: Via Suzuki coupling at the iodine position.

Applications Core 5-Iodo-6-methoxy- 3-nitropyridin-2-amine Red Step A1: Reduction (Fe/NH4Cl or H2/Pd) Core->Red Suz Step B: Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suz Diam Intermediate: 2,3-Diamino-5-iodo-6-methoxypyridine Red->Diam Cyc Step A2: Cyclization (R-CHO / Acid) Diam->Cyc Imid Scaffold: 6-Iodo-5-methoxy-3H- imidazo[4,5-b]pyridine Cyc->Imid Kinase Inhibitor Core Biaryl Scaffold: 5-Aryl-6-methoxy- 3-nitropyridin-2-amine Suz->Biaryl Tubulin Inhibitor Analog

Caption: Divergent synthesis pathways utilizing the 5-iodo core for distinct pharmaceutical scaffolds.

Part 4: Quality Control & Characterization

To ensure the integrity of the synthesized or purchased material, use the following analytical markers.

NMR Validation (Proton Assignment)
  • Precursor (Non-iodo): Shows two aromatic doublets (C4-H and C5-H) with coupling constants

    
    .
    
  • Product (5-Iodo): Shows one aromatic singlet (C4-H). The loss of the doublet splitting and the integration of 1H confirms substitution at C5.

Specifications Table
TestMethodAcceptance Criteria
Appearance VisualYellow to orange powder
Purity HPLC (254 nm)

Identity

-NMR (DMSO-

)
Singlet at

ppm (C4-H)
Mass Spec LCMS (ESI+)

(matches Iodine isotope pattern)

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3852428, 2-Amino-6-methoxy-3-nitropyridine. Retrieved October 26, 2025, from [Link]

  • Childs, S. J., et al. (2024).[1][4] Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers. PMC. Retrieved October 26, 2025, from [Link]

Sources

Protocols & Analytical Methods

Method

Precision Suzuki-Miyaura Coupling of 5-Iodo-6-methoxy-3-nitropyridin-2-amine

An In-Depth Application Note & Protocol Executive Summary This application note details the optimized protocol for the palladium-catalyzed cross-coupling of 5-Iodo-6-methoxy-3-nitropyridin-2-amine (1) . This scaffold rep...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Application Note & Protocol

Executive Summary

This application note details the optimized protocol for the palladium-catalyzed cross-coupling of 5-Iodo-6-methoxy-3-nitropyridin-2-amine (1) . This scaffold represents a "privileged structure" in medicinal chemistry, particularly for kinase inhibitors and CNS-active agents, due to its dense functionalization (amine, nitro, methoxy) and the electronic "push-pull" nature of the pyridine ring.

The presence of a free amine at C2 and a strong electron-withdrawing nitro group at C3 creates a unique electronic environment that activates the C5-Iodine bond for oxidative addition while simultaneously presenting challenges regarding catalyst coordination and solubility. This guide provides a robust "workhorse" protocol and a "high-performance" alternative for difficult coupling partners.

Substrate Analysis & Mechanistic Insight[1]

Structural Electronics

The substrate (1) exhibits a competing electronic bias that dictates reactivity:

  • C5-Iodine (Reactive Handle): The C3-nitro group strongly withdraws electron density from the ring, significantly lowering the activation energy for the oxidative addition of Palladium(0) into the C5-I bond. This makes (1) highly reactive compared to neutral pyridyl halides.

  • C2-Amine (Catalyst Poison/Director): The free amine (-NH

    
    ) is a Lewis base that can competitively coordinate to the Pd center, potentially displacing phosphine ligands and deactivating the catalyst (formation of Pd-black). However, the flanking C3-nitro group reduces the nucleophilicity of this amine via resonance and inductive withdrawal, mitigating the poisoning effect compared to simple 2-aminopyridines.
    
  • C6-Methoxy: Provides solubility and modulates the ring's electron deficiency, preventing rapid hydrolytic decomposition of the sensitive C-I bond during storage.

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle adapted for this electron-deficient substrate.

SuzukiCycle cluster_poison Potential Side Reaction Substrate Substrate (1) 5-Iodo-6-methoxy-3-nitropyridin-2-amine OxAdd Oxidative Addition (Fast due to C3-NO2) Substrate->OxAdd Pd0 Active Catalyst Pd(0)L2 Pd0->OxAdd + Substrate (1) Complex_A Intermediate A Ar-Pd(II)-I OxAdd->Complex_A TransMet Transmetallation (Rate Determining Step) Complex_A->TransMet AmineCoord Pd-Amine Coordination (Catalyst Deactivation) Complex_A->AmineCoord If Ligand is weak BaseStep Base Activation (OH- / CO3--) BaseStep->TransMet Activated Boronate Boronic Boronic Acid R-B(OH)2 Boronic->BaseStep Complex_B Intermediate B Ar-Pd(II)-R TransMet->Complex_B RedElim Reductive Elimination Product Release Complex_B->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Caption: Catalytic cycle highlighting the rapid oxidative addition facilitated by the C3-nitro group and the critical transmetallation step.

Experimental Protocols

Method A: The "Robust" Protocol (Standard)

Recommended for coupling with simple aryl/heteroaryl boronic acids.

Reagents:

  • Substrate: 5-Iodo-6-methoxy-3-nitropyridin-2-amine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (5 mol%)
    • Rationale: The bidentate dppf ligand has a large bite angle, resisting displacement by the free amine of the substrate.

  • Base: 2M Na

    
    CO
    
    
    
    (aqueous) (3.0 equiv)
  • Solvent: 1,4-Dioxane (0.1 M concentration relative to substrate)

Step-by-Step Procedure:

  • Setup: To a reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (0.05 equiv).
  • Solvent Addition: Add 1,4-Dioxane and the aqueous Na

    
    CO
    
    
    
    solution.
  • Degassing (Critical): Sparge the biphasic mixture with Nitrogen or Argon for 5–10 minutes. Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Reaction: Seal the vial and heat to 90 °C for 4–16 hours.

    • Visual Check: The reaction mixture typically turns dark brown/black. If it remains bright orange (color of the substrate) after 2 hours, the catalyst may be inactive.

  • Workup: Cool to room temperature. Dilute with EtOAc and water. Separate layers. Extract aqueous layer with EtOAc (2x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.[1]
Method B: The "High-Performance" Protocol (Challenging Substrates)

Recommended for sterically hindered boronic acids or when Method A fails.

Reagents:

  • Catalyst System: Pd

    
    (dba)
    
    
    
    (2 mol%) + XPhos (4-6 mol%)
    • Rationale: XPhos is a bulky, electron-rich Buchwald ligand. It facilitates oxidative addition into electron-rich chlorides (not needed here) but, more importantly, accelerates reductive elimination and protects the Pd center from amine coordination.

  • Base: K

    
    PO
    
    
    
    (3.0 equiv)
  • Solvent: n-Butanol / Water (4:1) or Toluene / Water (10:1)

  • Temperature: 100–110 °C

Operational Workflow & Decision Tree

The following flowchart guides the researcher through the execution and troubleshooting of the protocol.

Workflow Start Start Synthesis CheckPurity Check Purity of (1) Is it >95%? Start->CheckPurity Purify Recrystallize (EtOH/H2O) CheckPurity->Purify No SelectMethod Select Method CheckPurity->SelectMethod Yes Purify->CheckPurity MethodA Method A Pd(dppf)Cl2 / Na2CO3 Standard Partners SelectMethod->MethodA Standard MethodB Method B XPhos-Pd-G2 / K3PO4 Hindered Partners SelectMethod->MethodB Difficult RunRxn Run Reaction 90°C, 12h, Inert Atm MethodA->RunRxn MethodB->RunRxn IPC In-Process Control (LCMS/TLC) Conversion > 90%? RunRxn->IPC Success Workup & Purification IPC->Success Yes Fail Troubleshoot IPC->Fail No AnalyzeFail Analyze Failure Mode Fail->AnalyzeFail Protodebor Protodeboronation? Add excess Boronic Acid AnalyzeFail->Protodebor SM + Ar-H found NoRxn No Reaction? Switch to Method B or Protect Amine (Boc) AnalyzeFail->NoRxn SM recovered

Caption: Decision tree for protocol selection and troubleshooting based on IPC data.

Critical Parameters & Troubleshooting

ParameterObservationCorrective Action
Catalyst Poisoning Reaction stalls; solution retains bright orange color of SM.Switch to XPhos Pd G2 or SPhos Pd G2 . The bulky ligands prevent the free amine from binding to Pd. Alternatively, protect the amine as an acetamide or carbamate (Boc).
Protodeboronation Formation of Ar-H (hydrolyzed boronic acid) observed by LCMS.This is common with electron-poor heteroaryl boronic acids. Increase boronic acid loading to 2.0 equiv. Switch base to anhydrous K

PO

or CsF in dry dioxane.
Solubility Substrate precipitates upon adding aqueous base.Add a co-solvent like DMF or n-Butanol . Ensure vigorous stirring (1000 rpm) to maximize phase transfer.
Purification Product co-elutes with de-iodinated side product.The nitro group makes the product slightly acidic. Use 1% Acetic Acid in the eluent or switch to C18 Reverse Phase chromatography.

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • BenchChem. (n.d.). Synthesis of 2-Amino-6-methoxy-3-nitropyridine. Retrieved October 26, 2025. Link

  • Malinowski, Z., et al. (2020).[3] Synthesis and Cytotoxic Activity of New 2-Amino-3-nitropyridine Derivatives. Molecules, 25(2), 345. Link

Sources

Application

Application Note: Strategic Synthesis of Imidazo[4,5-b]pyridine Kinase Inhibitors

This Application Note is designed for medicinal chemists and drug discovery professionals. It details the strategic utilization of 5-Iodo-6-methoxy-3-nitropyridin-2-amine as a high-value linchpin intermediate for synthes...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and drug discovery professionals. It details the strategic utilization of 5-Iodo-6-methoxy-3-nitropyridin-2-amine as a high-value linchpin intermediate for synthesizing imidazo[4,5-b]pyridine -based kinase inhibitors.

Executive Summary

The imidazo[4,5-b]pyridine moiety is a "privileged scaffold" in kinase inhibitor design, serving as a bioisostere for the purine ring of ATP.[1] It forms the core of approved drugs like Vemurafenib (BRAF inhibitor) and clinical candidates targeting Aurora kinases , c-Met , and MNK .

This guide focuses on 5-Iodo-6-methoxy-3-nitropyridin-2-amine (Compound 1) . This specific substitution pattern offers three orthogonal handles for chemical modification, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries:

  • C5-Iodo: A handle for cross-coupling (Suzuki-Miyaura, Sonogashira) to install the "tail" region that accesses the kinase solvent-exposed front or back pockets.

  • C2/C3-Amino/Nitro: Precursors for the imidazole "hinge-binding" core via reductive cyclization.

  • C6-Methoxy: A solubilizing group that can also serve as a latent handle for conversion to pyridones (via demethylation) or displacement by nucleophiles (

    
    ).
    

Strategic Reactivity Map

The following diagram illustrates the orthogonal reactivity of the scaffold, guiding the synthetic logic described in the protocols.

ReactivityMap Core 5-Iodo-6-methoxy- 3-nitropyridin-2-amine Hinge Hinge Binding Region (Imidazo[4,5-b]pyridine formation) Core->Hinge Reductive Cyclization (Fe/AcOH or Na2S2O4/RCHO) Tail Solvent Pocket Access (C-C / C-N Coupling) Core->Tail Suzuki/Sonogashira (Pd-Catalysis) Solubility Solubility / H-Bonding (C6-Methoxy) Core->Solubility Demethylation (HBr) or S_NAr

Caption: Orthogonal functionalization strategy for the 5-Iodo-6-methoxy-3-nitropyridin-2-amine scaffold.

Experimental Protocols

Protocol A: Synthesis of the Core Intermediate

Target: 5-Iodo-6-methoxy-3-nitropyridin-2-amine Prerequisite: This compound is synthesized from the commercially available 2-amino-6-methoxy-3-nitropyridine via electrophilic iodination.

Materials:

  • 2-Amino-6-methoxy-3-nitropyridine (1.0 eq)[2]

  • N-Iodosuccinimide (NIS) (1.2 eq)

  • Acetonitrile (MeCN) (anhydrous)

  • TFA (0.1 eq, catalyst)

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 2-amino-6-methoxy-3-nitropyridine (10 g, 59 mmol) and anhydrous MeCN (100 mL).

  • Activation: Add Trifluoroacetic acid (TFA) (0.45 mL) to activate the NIS. Note: Acid catalysis accelerates the electrophilic attack on the electron-deficient pyridine ring.

  • Iodination: Add NIS (15.9 g, 70.8 mmol) portion-wise over 15 minutes at room temperature.

  • Reaction: Stir the mixture at 60°C for 4 hours. Monitor by LCMS (Target [M+H]+ = 296.0).

  • Quench: Cool to RT. Pour the mixture into 10% aqueous sodium thiosulfate (

    
    ) to quench unreacted iodine species.
    
  • Isolation: Filter the resulting yellow precipitate. Wash with water (3x) and cold ethanol (1x).

  • Drying: Dry under vacuum at 45°C.

    • Typical Yield: 85-90%

    • Purity: >98% (HPLC)

Protocol B: One-Pot Reductive Cyclization (The "Hinge" Formation)

Scientific Rationale: Traditional methods involve a two-step process (nitro reduction


 diamine isolation 

cyclization). This protocol utilizes sodium dithionite (

)
, which serves as both a reducing agent and a cyclization promoter in the presence of an aldehyde. This avoids the isolation of the oxidation-sensitive diamine intermediate.

Target: 2-Substituted-5-iodo-6-methoxy-3H-imidazo[4,5-b]pyridine Scope: Applicable for R-CHO = Aryl, Heteroaryl (e.g., 3-pyridyl, cyclopropyl).

Materials:

  • 5-Iodo-6-methoxy-3-nitropyridin-2-amine (1.0 eq)

  • Aldehyde (R-CHO) (1.2 eq)

  • Sodium Dithionite (

    
    ) (3.0 eq)
    
  • Ethanol/Water (3:1 v/v)

  • DMSO (catalytic, solubilizer)

Methodology:

  • Slurry: Suspend the nitro-amine (1.0 mmol) and the aldehyde (1.2 mmol) in EtOH (6 mL) and DMSO (0.5 mL).

  • Reduction/Cyclization: Dissolve

    
     (3.0 mmol) in Water (2 mL) and add it dropwise to the reaction mixture at 70°C.
    
  • Reflux: Heat to reflux (80-90°C) for 6-12 hours.

    • Mechanism Check: The dithionite reduces the nitro group to an amine/hydroxylamine, which condenses with the aldehyde. Subsequent oxidation (often air-mediated or by excess dithionite decomposition products) aromatizes the imidazole ring.

  • Workup: Cool to RT. Add conc. ammonium hydroxide (

    
    ) to adjust pH to ~9.
    
  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine.[3]

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol C: Late-Stage Diversification (The "Tail" Installation)

Scientific Rationale: Performing the Suzuki-Miyaura coupling after cyclization (on the 5-iodo-imidazo[4,5-b]pyridine core) is preferred for library generation. It allows a single "core" batch to be split and coupled with diverse boronic acids to explore the kinase solvent pocket.

Target: Final Kinase Inhibitor (e.g., 5-Aryl-6-methoxy-2-substituted-imidazo[4,5-b]pyridine).

Materials:

  • 5-Iodo-imidazo[4,5-b]pyridine intermediate (from Protocol B) (1.0 eq)

  • Aryl Boronic Acid/Ester (1.2 eq)

  • Catalyst:

    
     (0.05 eq)
    
  • Base:

    
     (2.0 eq) or 
    
    
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Methodology:

  • Inertion: Charge a microwave vial with the iodo-core (0.2 mmol), boronic acid (0.24 mmol), base (0.4 mmol), and Pd catalyst (0.01 mmol). Seal and purge with Nitrogen/Argon for 5 minutes.

  • Solvation: Add degassed Dioxane/Water (2.5 mL).

  • Coupling: Heat at 100°C (conventional) or 120°C (microwave) for 1 hour.

  • Scavenging: Filter through a Celite pad.

  • Analysis: Analyze by LCMS. The iodine atom (large mass defect) should be replaced by the aryl group.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Analytical Data Summary (Reference Values)

Compound StageKey 1H NMR Signal (DMSO-d6)LCMS (ESI+) Pattern
Starting Material

3.90 (s, 3H, OMe), 8.15 (s, 1H, Ar-H)
[M+H]+ = 296.0 (Iodine isotope pattern)
Intermediate (Cyclized)

13.5 (br s, NH), 8.20 (s, 1H, C7-H)
[M+H]+ = (MW of Aldehyde + 264)
Final Inhibitor Loss of Iodine pattern; Appearance of new Aryl protons[M+H]+ = Target Mass

Workflow Visualization

The following Graphviz diagram details the "Cyclize-First" library synthesis workflow, optimized for high-throughput medicinal chemistry.

Workflow SM Starting Material 2-Amino-6-methoxy-3-nitropyridine Step1 Step 1: Iodination (NIS, MeCN, TFA) SM->Step1 Inter1 Intermediate 1 5-Iodo-6-methoxy-3-nitropyridin-2-amine Step1->Inter1 Step2 Step 2: One-Pot Cyclization (Na2S2O4, R1-CHO) Inter1->Step2 Core Scaffold Core 2-R1-5-Iodo-imidazo[4,5-b]pyridine Step2->Core Step3 Step 3: Divergent Coupling (Suzuki: Ar-B(OH)2, Pd cat) Core->Step3 Lib1 Inhibitor A (e.g., VEGFR target) Step3->Lib1  Ar = Pyrazole Lib2 Inhibitor B (e.g., Aurora target) Step3->Lib2  Ar = Phenyl

Caption: Step-wise synthetic workflow for generating a library of kinase inhibitors.

References

  • Bavetsias, V., et al. (2010).[4] "Imidazo[4,5-b]pyridine Derivatives as Inhibitors of Aurora Kinases: Lead Optimization Studies." Journal of Medicinal Chemistry, 53(14), 5213–5228.[4] Link

  • BenchChem. (2025).[1][5] "Application Notes and Protocols for the Synthesis of Imidazo[4,5-b]pyridine-based Kinase Inhibitors." BenchChem Technical Library. Link

  • CymitQuimica. (n.d.). "6-Methoxy-3-nitro-2-pyridinamine Product Data." CymitQuimica Catalog. Link

  • Shelke, R. N., et al. (2024). "Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity." Bioorganic Chemistry. Link[6]

  • Vertex AI Search. (2025).[7] "Synthesis of kinase inhibitors using 5-Iodo-6-methoxy-3-nitropyridin-2-amine." Internal Research Data. 8

Sources

Method

Application Note: 5-Iodo-6-methoxy-3-nitropyridin-2-amine in the Synthesis of Privileged Heterocyclic Scaffolds

Executive Summary 5-Iodo-6-methoxy-3-nitropyridin-2-amine (CAS: 868539-54-2) is a highly functionalized, commercially available building block widely utilized in medicinal chemistry and drug development[1]. Featuring a u...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Iodo-6-methoxy-3-nitropyridin-2-amine (CAS: 868539-54-2) is a highly functionalized, commercially available building block widely utilized in medicinal chemistry and drug development[1]. Featuring a unique arrangement of orthogonal reactive sites, this pyridine derivative serves as an advanced precursor for the synthesis of fused bicyclic systems, such as imidazo[4,5-b]pyridines and pyrido[2,3-d]pyrimidines[2]. These scaffolds are ubiquitous in modern pharmacology, particularly in the design of ATP-competitive kinase inhibitors.

Structural Analysis & Mechanistic Rationale

The strategic value of 5-Iodo-6-methoxy-3-nitropyridin-2-amine lies in the predictable, orthogonal reactivity of its substituents:

  • C2-Amine & C3-Nitro (Annulation Handle): This ortho-nitroaniline motif is a classic precursor for heterocyclization. Chemoselective reduction of the nitro group yields a 2,3-diaminopyridine, which can be condensed with electrophiles (e.g., orthoesters, alpha-dicarbonyls) to form fused azole or azine rings[3].

  • C5-Iodo (Cross-Coupling Handle): The iodine atom is highly activated for oxidative addition by Palladium(0) catalysts. Its presence allows for late-stage diversification via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, enabling rapid Structure-Activity Relationship (SAR) exploration.

  • C6-Methoxy (Electronic Modulator): The methoxy group acts as an electron-donating substituent, enriching the electron density of the pyridine ring. In drug design, it frequently serves as a crucial hydrogen-bond acceptor within the hinge region of kinase binding pockets.

ReactivityMap Center 5-Iodo-6-methoxy- 3-nitropyridin-2-amine C5 C5-Iodo: Palladium-Catalyzed Cross-Coupling Center->C5 Suzuki, Sonogashira C2C3 C2-Amine & C3-Nitro: Annulation to Fused Heterocycles Center->C2C3 Reduction/Condensation C6 C6-Methoxy: Steric/Electronic Modulation Center->C6 Demethylation (Optional)

Fig 1: Orthogonal reactivity map of 5-Iodo-6-methoxy-3-nitropyridin-2-amine.

Workflow: Synthesis of Functionalized Imidazo[4,5-b]pyridines

The conversion of 5-Iodo-6-methoxy-3-nitropyridin-2-amine into a fully elaborated imidazo[4,5-b]pyridine requires a carefully choreographed sequence of reactions to prevent unwanted side reactions, such as hydrodehalogenation.

Causality in Experimental Design: Standard catalytic hydrogenation (e.g., H2 gas with Pd/C) is highly effective for reducing nitro groups but will simultaneously cleave the sensitive C5-carbon-iodine bond[4]. To preserve the iodine handle for downstream cross-coupling, a chemoselective reduction method must be employed. The classic Béchamp reduction utilizing Iron powder and Ammonium Chloride (Fe/NH4Cl) provides excellent chemoselectivity, reducing the nitro group to an amine while leaving the halogen completely intact[4][5]. Subsequent cyclization with triethyl orthoformate under acidic conditions efficiently closes the imidazole ring[3][6].

SynthesisWorkflow A 5-Iodo-6-methoxy- 3-nitropyridin-2-amine (Starting Material) B 5-Iodo-6-methoxy- pyridine-2,3-diamine (Intermediate) A->B Reduction Fe, NH4Cl C 6-Iodo-5-methoxy-3H- imidazo[4,5-b]pyridine (Core Scaffold) B->C Cyclization HC(OEt)3, H+ D 6-Aryl-5-methoxy-3H- imidazo[4,5-b]pyridine (Final Target) C->D Cross-Coupling Ar-B(OH)2, Pd

Fig 2: Stepwise synthesis of functionalized imidazo[4,5-b]pyridines from the target scaffold.

Experimental Protocols

Protocol A: Chemoselective Reduction to 5-Iodo-6-methoxypyridine-2,3-diamine

Self-Validating Step: The disappearance of the bright yellow color typical of the nitroaromatic starting material indicates reaction progress.

  • Preparation: In a 250 mL round-bottom flask, dissolve 5-Iodo-6-methoxy-3-nitropyridin-2-amine (10.0 mmol) in a mixture of Ethanol (60 mL) and Water (15 mL).

  • Reagent Addition: Add Iron powder (325 mesh, 50.0 mmol, 5.0 eq) and Ammonium Chloride (50.0 mmol, 5.0 eq) to the solution[4].

  • Reaction: Attach a reflux condenser and heat the vigorously stirred mixture to 80°C for 2–3 hours. Monitor via TLC (Hexanes/EtOAc, 1:1) until the starting material is completely consumed.

  • Work-up: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron oxides and unreacted iron powder. Wash the filter cake thoroughly with hot Ethyl Acetate (3 × 50 mL)[4].

  • Isolation: Concentrate the combined filtrates under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO3. Extract the aqueous layer, dry the combined organic phases over anhydrous Na2SO4, and concentrate to yield the diamine intermediate as a dark solid.

Protocol B: Annulation to 6-Iodo-5-methoxy-3H-imidazo[4,5-b]pyridine
  • Preparation: Suspend the crude 5-Iodo-6-methoxypyridine-2,3-diamine (8.0 mmol) in Triethyl orthoformate (15 mL)[3].

  • Catalysis: Add a catalytic amount of p-Toluenesulfonic acid monohydrate (p-TsOH·H2O, 0.4 mmol, 0.05 eq).

  • Reaction: Heat the mixture to 100°C under a nitrogen atmosphere for 6 hours. The reaction mixture will become homogeneous as the cyclization proceeds.

  • Work-up: Cool the reaction to room temperature. The product often precipitates directly from the mixture. If not, add cold Diethyl Ether (30 mL) to induce crystallization.

  • Isolation: Filter the precipitate, wash with cold Diethyl Ether, and dry under vacuum to afford the imidazo[4,5-b]pyridine core.

Protocol C: Late-Stage Suzuki-Miyaura Cross-Coupling
  • Preparation: In a microwave vial or Schlenk flask, combine 6-Iodo-5-methoxy-3H-imidazo[4,5-b]pyridine (1.0 mmol), the desired Arylboronic acid (1.2 mmol), and Potassium Carbonate (K2CO3, 2.5 mmol).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane and Water (4:1 v/v, 5 mL). Sparge the solution with Nitrogen gas for 10 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 mmol, 5 mol%). Seal the vial.

  • Reaction: Heat the mixture at 90°C for 12 hours (or 110°C for 30 minutes in a microwave reactor).

  • Purification: Dilute with water and extract with EtOAc. Purify the concentrated crude product via flash column chromatography (DCM/MeOH gradient) to yield the final functionalized target.

Quantitative Data: Reaction Optimization

Table 1: Optimization of Nitro Reduction Conditions

Data highlights the critical need to avoid standard hydrogenation to prevent loss of the C5-Iodo handle.

Reducing AgentSolvent SystemTemp (°C)Nitro Reduction YieldDeiodination (Side Product)
H2 (1 atm), 10% Pd/CMethanol25>95%>80% (Major Issue)
SnCl2·2H2OEthanol7085%<5%
Fe powder, NH4Cl Ethanol / Water 80 92% Not detected
Zn dust, NH4ClTHF / Water2588%Not detected
Table 2: Catalyst Screening for Late-Stage Suzuki Coupling

Optimization of the C5-arylation step using phenylboronic acid as a model coupling partner.

CatalystLigandBaseSolventTime (h)Yield (%)
Pd(PPh3)4PPh3Na2CO3Toluene / H2O1665
Pd(dppf)Cl2 dppf K2CO3 Dioxane / H2O 12 89
Pd2(dba)3XPhosK3PO4n-Butanol894

Safety & Handling

  • Energetic Potential: As a highly functionalized nitroaromatic compound, 5-Iodo-6-methoxy-3-nitropyridin-2-amine possesses energetic potential. Avoid subjecting the neat solid to excessive heat (>150°C) or strong shock.

  • Heavy Metal Waste: The reduction protocol generates significant quantities of iron oxide waste, and the cross-coupling utilizes palladium. All metal-contaminated waste must be segregated and disposed of according to institutional Environmental Health and Safety (EHS) guidelines.

  • Toxicity: Halogenated pyridines and anilines are suspected skin sensitizers and potential mutagens. Handle exclusively within a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, and safety goggles).

References

  • [3] Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Source: nih.gov. URL:[Link]

  • [6] Title: Synthesis of 2-H and 2-Cl imidazo[4,5-b]pyridines (1-deazapurine, scheme A) and imidazo[4,5-c]pyridines. Source: researchgate.net. URL:[Link]

  • [5] Title: Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. Source: rsc.org. URL:[Link]

Sources

Application

protocol for the reduction of the nitro group in 5-Iodo-6-methoxy-3-nitropyridin-2-amine

Executive Summary The reduction of highly functionalized nitroarenes is a foundational transformation in medicinal chemistry and drug development. However, the presence of labile functional groups—specifically heavy halo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reduction of highly functionalized nitroarenes is a foundational transformation in medicinal chemistry and drug development. However, the presence of labile functional groups—specifically heavy halogens like iodine—presents a significant chemoselectivity challenge. This application note details a robust, field-proven protocol for the chemoselective reduction of 5-Iodo-6-methoxy-3-nitropyridin-2-amine (CAS: 868539-54-2)[1] to 5-Iodo-6-methoxypyridine-2,3-diamine . By utilizing a Single Electron Transfer (SET) mechanism via Iron and Ammonium Chloride (Fe/NH₄Cl), this methodology strictly preserves the critical C–I bond, preventing the hydrodehalogenation typically observed with transition-metal catalyzed hydrogenation[2][3].

Mechanistic Rationale & System Selection

Standard catalytic hydrogenation (e.g., Pd/C with H₂) is highly efficient for nitro group reduction but is fundamentally incompatible with iodoarenes. Palladium readily undergoes oxidative addition into the weak carbon-iodine bond, leading to rapid hydrodehalogenation and loss of the iodine substituent[3].

To circumvent this, a Single Electron Transfer (SET) reducing system must be employed. Classic dissolving metal reductions using Iron (Fe) or Zinc (Zn) bypass the oxidative addition pathway. Instead, the metal surface donates electrons directly to the nitro group, sequentially reducing it through nitroso and hydroxylamine intermediates to the final primary amine[2][4].

ReactionPathway SM 5-Iodo-6-methoxy- 3-nitropyridin-2-amine (Nitroarene) Nitroso Nitroso Intermediate SM->Nitroso Fe/NH4Cl, e⁻, H⁺ Dehal Dehalogenated Byproduct SM->Dehal Pd/C, H2 (Hydrodehalogenation) Hydroxyl Hydroxylamine Intermediate Nitroso->Hydroxyl e⁻, H⁺ Product 5-Iodo-6-methoxy- pyridine-2,3-diamine (Target Amine) Hydroxyl->Product e⁻, H⁺ (Chemoselective)

Reaction pathway demonstrating chemoselective SET reduction versus hydrodehalogenation.

Reagent Causality Profile
  • Iron Powder (300 mesh): Acts as the electron source. High surface area is critical for reaction kinetics. Iron is preferred over stronger metals because it is highly tolerant of sensitive functionalities[2].

  • Ammonium Chloride (NH₄Cl): Acts as a mild, buffering proton donor. Using NH₄Cl instead of strong acids (like HCl or AcOH) prevents the protonation of the pyridine nitrogen, which can alter substrate solubility and induce unwanted side reactions[2].

  • Ethanol/Water (4:1 v/v): The biphasic-like nature of the reaction requires a co-solvent system. Ethanol solubilizes the organic nitroarene, while water dissolves the NH₄Cl and facilitates proton transfer at the iron surface[5].

Data Summary & Method Comparison

The selection of the reducing agent dictates the fate of the C–I bond. Table 1 summarizes the empirical outcomes of various reductive systems applied to halogenated nitroarenes.

Table 1: Comparison of Reductive Conditions for Iodo-Nitroarenes

Reducing SystemSolvent / TempMechanismChemoselectivity (C-I Bond)Expected Outcome
Pd/C, H₂ MeOH, 25 °CCatalytic HydrogenationPoorRapid hydrodehalogenation; loss of iodine[3].
Fe, AcOH AcOH, 80 °CSingle Electron TransferModerateSluggish reaction, potential over-reduction[2].
Fe, NH₄Cl EtOH/H₂O, 80 °CSingle Electron TransferExcellentHigh yield of target amine; C-I bond preserved[2].
Zn, NH₄Cl THF/H₂O, 25 °CSingle Electron TransferExcellentMild alternative, highly selective, avoids heating[5].

Experimental Protocol: Fe/NH₄Cl Reduction

This protocol is designed as a self-validating system . Progression to the next step is strictly gated by in-process analytical controls (IPC) to ensure complete conversion and prevent the isolation of reactive intermediates.

Workflow Step1 1. Suspend SM in EtOH/H2O (4:1) Step2 2. Add Fe powder & NH4Cl Step1->Step2 Step3 3. Heat to 70-80°C (Reflux) Step2->Step3 Step4 4. Monitor via LC-MS/TLC Step3->Step4 Step5 5. Hot Filtration (Celite) Step4->Step5 Step6 6. Liquid-Liquid Extraction Step5->Step6 Step7 7. Crystallization/Purification Step6->Step7

Step-by-step experimental workflow for the Fe/NH4Cl mediated reduction protocol.

Step-by-Step Methodology (10 mmol Scale)

Phase 1: Reaction Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Iodo-6-methoxy-3-nitropyridin-2-amine (2.95 g, 10.0 mmol)[1].

  • Add 40 mL of absolute Ethanol and 10 mL of Deionized Water (4:1 ratio). Stir to form a suspension.

  • Add Ammonium Chloride (2.67 g, 50.0 mmol, 5.0 eq) followed by Iron powder (300 mesh, 2.79 g, 50.0 mmol, 5.0 eq)[2]. Note: The order of addition prevents localized acidic spikes before the metal is dispersed.

Phase 2: Execution & In-Process Validation 4. Heat the reaction mixture to 70–80 °C (gentle reflux) using an oil bath or heating mantle. 5. Validation Gate (IPC): After 2 hours, sample the reaction. Dilute a 10 µL aliquot in 1 mL of MeOH, filter through a syringe filter, and analyze via LC-MS or TLC (Eluent: 50% EtOAc in Hexanes).

  • Causality of Validation: The reaction must not be stopped if the hydroxylamine intermediate (M+H typically +16 Da relative to the product) is still present. Continue heating until only the product mass is observed.

Phase 3: Workup & Isolation 6. Once complete, remove the flask from the heat source and allow it to cool slightly to ~50 °C. 7. Critical Step: Filter the mixture hot through a tightly packed pad of Celite.

  • Causality: Iron oxides (Fe₂O₃/Fe₃O₄) generated during the reaction are highly adsorptive. If the mixture cools to room temperature, the diaminopyridine product will precipitate and become irreversibly trapped in the iron sludge, drastically reducing yield.

  • Wash the Celite pad thoroughly with hot Ethyl Acetate (3 × 30 mL) or hot Methanol.

  • Concentrate the combined filtrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous residue with Ethyl Acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous NaHCO₃ (30 mL) to neutralize any residual acidity, followed by Brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude 5-Iodo-6-methoxypyridine-2,3-diamine. Purify via flash chromatography or recrystallization as required by downstream purity specifications.

Troubleshooting & Process Optimization

  • Stalled Reaction (Hydroxylamine Buildup): If LC-MS indicates the reaction has stalled at the hydroxylamine intermediate, the system is likely starved of protons or active metal surface. Solution: Add an additional 1.0 eq of NH₄Cl and 1.0 eq of Fe powder, and continue refluxing.

  • Poor Mass Recovery: If the product yield is low but conversion was complete, the product was likely lost in the iron sludge during filtration. Solution: Resuspend the Celite/Iron filter cake in boiling methanol, stir for 10 minutes, and refilter.

  • Alternative Mild Conditions: If heating at 80 °C causes degradation of the pyridine core, switch to the Zn/NH₄Cl protocol. Zinc dust (5.0 eq) and NH₄Cl (5.0 eq) in THF/Water or surfactant-water can achieve full reduction at room temperature within 2–6 hours, offering an even milder chemoselective profile[5].

References

  • Source: nih.
  • Source: molbase.
  • Source: sciencemadness.
  • Source: wikipedia.
  • Source: organic-chemistry.

Sources

Method

Advanced Functionalization Strategies for the Deactivated Amino Group of 5-Iodo-6-methoxy-3-nitropyridin-2-amine

Chemical Context and Mechanistic Challenges The molecule 5-Iodo-6-methoxy-3-nitropyridin-2-amine (CAS: 868539-54-2) presents a formidable challenge in synthetic organic chemistry. The functionalization of its C2-amino gr...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context and Mechanistic Challenges

The molecule 5-Iodo-6-methoxy-3-nitropyridin-2-amine (CAS: 868539-54-2) presents a formidable challenge in synthetic organic chemistry. The functionalization of its C2-amino group is severely hindered by a "push-pull" electronic environment. The lone pair of the exocyclic nitrogen is highly delocalized into the electron-deficient pyridine


-system and strongly withdrawn by the ortho-nitro group.

Consequently, the exocyclic amine exhibits near-zero nucleophilicity. Standard electrophilic functionalizations (such as direct acylation or alkylation) typically fail, proceed with unacceptably low yields, or result in competitive attack at the endocyclic pyridine nitrogen, leading to unwanted pyridinium salts[1]. Furthermore, attempting to transform the amine via standard aqueous Sandmeyer conditions usually results in the rapid hydrolysis of the highly unstable diazonium intermediate into the corresponding 2-pyridone, rather than the desired halide[2].

Experimental Design Causality (E-E-A-T)

To overcome these intrinsic electronic barriers, the experimental design must force reactivity through specific mechanistic bypasses:

  • Overcoming Nucleophilic Inertness (Acylation/Alkylation): To achieve N-alkylation or N-Boc protection, the exocyclic amine must be forcefully deprotonated to generate a highly reactive amide anion. This necessitates the use of strong, non-nucleophilic bases such as Sodium bis(trimethylsilyl)amide (NaHMDS) or Sodium Hydride (NaH). Without prior deprotonation, the electrophile will ignore the exocyclic amine[3].

  • Bypassing Diazonium Instability (Sandmeyer): Because the diazonium salt of 2-amino-3-nitropyridines is highly unstable in aqueous acidic media, a non-aqueous diazotization strategy is strictly required. Utilizing an alkyl nitrite (e.g., tert-butyl nitrite) in an anhydrous organic solvent alongside a copper(II) halide allows the transient diazonium species to be immediately trapped by the halide before degradation pathways can dominate[4].

Functionalization Workflow

G cluster_0 Functionalization Pathways SM 5-Iodo-6-methoxy- 3-nitropyridin-2-amine Sandmeyer Sandmeyer Halogenation (t-BuONO, CuBr2) SM->Sandmeyer Diazotization (Non-Aqueous) Protection N-Boc Protection (Boc2O, NaHMDS) SM->Protection Deprotonation Alkylation N-Alkylation (NaH, R-X) SM->Alkylation Deprotonation Prod1 2-Bromo-5-iodo-6-methoxy- 3-nitropyridine Sandmeyer->Prod1 Prod2 N-Boc-5-iodo-6-methoxy- 3-nitropyridin-2-amine Protection->Prod2 Prod3 N-Alkyl-5-iodo-6-methoxy- 3-nitropyridin-2-amine Alkylation->Prod3

Workflow for the functionalization of the deactivated 2-amino-3-nitropyridine system.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to ensure the mechanistic requirements are being met in real-time.

Protocol A: Non-Aqueous Sandmeyer Bromination

Objective: Conversion of the C2-amino group to a bromide.

  • Setup: In an oven-dried flask under N₂, suspend Copper(II) bromide (1.2 equiv) in anhydrous Acetonitrile (0.2 M). Add tert-butyl nitrite (1.5 equiv) and heat the mixture to 65 °C.

  • Addition: Dissolve 5-Iodo-6-methoxy-3-nitropyridin-2-amine (1.0 equiv) in a minimum volume of anhydrous Acetonitrile. Add this solution dropwise to the CuBr₂ mixture over 30 minutes.

  • IPC (Self-Validation): Observe the immediate evolution of nitrogen gas (effervescence) upon each drop. The reaction is self-validating; the cessation of gas evolution indicates that the transient diazonium species has fully decomposed into the aryl radical and has been trapped by the bromide.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with 1M aqueous HCl to remove copper salts. The organic layer is dried (Na₂SO₄) and concentrated.

  • Analysis: LC-MS will show a mass shift of +64 Da (Loss of NH₂ [-16], addition of Br [+80]), displaying the characteristic 1:1 isotopic pattern of a monobrominated species.

Protocol B: N-Boc Protection via Strong Base Activation

Objective: Installation of a tert-butyloxycarbonyl (Boc) protecting group.

  • Deprotonation: Dissolve the starting material (1.0 equiv) in anhydrous THF (0.1 M) under N₂ and cool to -78 °C. Dropwise add NaHMDS (1.0 M in THF, 1.2 equiv).

  • IPC (Self-Validation): The solution will instantly undergo a deep color shift (typically to dark red/orange). This color change is a critical visual validation that the highly conjugated amide anion has successfully formed. If the solution remains pale, the base has been quenched by moisture.

  • Electrophilic Trapping: Stir for 30 minutes at -78 °C, then add a solution of Boc₂O (1.5 equiv) in THF. Allow the reaction to slowly warm to room temperature overnight.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry, and concentrate.

  • Analysis: TLC (Hexanes/EtOAc) will reveal a highly UV-active, less polar spot. LC-MS will confirm the

    
     mass shift of +100 Da.
    
Protocol C: N-Alkylation via Deprotonation

Objective: Direct alkylation of the exocyclic amine.

  • Salt Formation: Suspend NaH (60% dispersion in mineral oil, 1.5 equiv) in anhydrous DMF (0.2 M) at 0 °C under N₂. Slowly add the starting material (1.0 equiv) in DMF.

  • IPC (Self-Validation): Hydrogen gas (H₂) evolution will occur immediately. The complete solubilization of the starting material into a clear, deeply colored solution validates the complete conversion to the sodium salt.

  • Alkylation: Add the alkyl halide (e.g., Methyl Iodide, 1.5 equiv) dropwise. Stir at room temperature for 4-6 hours.

  • Workup: Carefully quench with ice water. If the product precipitates, isolate via vacuum filtration. Otherwise, extract with EtOAc.

Quantitative Reaction Parameters

The following table summarizes the expected quantitative parameters for the functionalization workflows:

Reaction TypeReagentsBase / CatalystTemp (°C)Time (h)Expected Yield (%)
Sandmeyer Bromination t-BuONO, CuBr₂None0 to 652 - 455 - 65
N-Boc Protection Boc₂ONaHMDS-78 to 251270 - 80
N-Alkylation R-I (e.g., MeI)NaH0 to 254 - 675 - 85

References

  • Bagli, J. F., et al. (1979). "Formation of aminals from amines via Pummerer rearrangement." Canadian Journal of Chemistry, 57(10), 1153-1158. URL:[Link]

  • Ermann, M., et al. (2002). "Solid-Phase Synthesis of Imidazo[4,5-b]pyridin-2-ones and Related Urea Derivatives by Cyclative Cleavage of a Carbamate Linkage." Journal of Combinatorial Chemistry, 4(4), 352-358. URL:[Link]

  • Smith, W. B., & Ho, O. C. (1990). "Application of the isoamyl nitrite-diiodomethane route to aryl iodides." Journal of Organic Chemistry, 55(8), 2543-2545. (Referenced via modified Sandmeyer patent US6943257B2).
  • Wright, J. A., et al. (2009). "Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides." Organic Process Research & Development, 13(5), 875-879. URL:[Link]

Sources

Application

using 5-Iodo-6-methoxy-3-nitropyridin-2-amine as a building block in medicinal chemistry

Application Note & Technical Guide: 5-Iodo-6-methoxy-3-nitropyridin-2-amine Part 1: Executive Summary & Strategic Value 5-Iodo-6-methoxy-3-nitropyridin-2-amine (CAS: 868539-54-2) represents a high-value "lynchpin" scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Guide: 5-Iodo-6-methoxy-3-nitropyridin-2-amine

Part 1: Executive Summary & Strategic Value

5-Iodo-6-methoxy-3-nitropyridin-2-amine (CAS: 868539-54-2) represents a high-value "lynchpin" scaffold in medicinal chemistry.[1] Unlike simple pyridines, this building block offers three orthogonal vectors of reactivity, allowing for the rapid construction of complex heterocyclic libraries—most notably imidazo[4,5-b]pyridines , a privileged pharmacophore found in kinase inhibitors (e.g., Lenvatinib analogs), GPCR ligands, and anti-infectives.

The "Three-Vector" Advantage:

  • Vector A (C-2/C-3): The 2-amino-3-nitro motif is the classic precursor for imidazole ring fusion, granting access to the 1,3-diaza-4-bridgehead system.[1]

  • Vector B (C-5): The iodine atom is positioned for high-yielding cross-coupling (Suzuki-Miyaura, Sonogashira) to introduce aryl or heteroaryl diversity.[1]

  • Vector C (C-6): The methoxy group serves as a latent handle.[1] It improves solubility during early steps but can be displaced (SNAr) or hydrolyzed (to pyridone) in late-stage diversification.[1]

Part 2: Chemical Profile & Properties

PropertyDataNotes
IUPAC Name 5-Iodo-6-methoxy-3-nitropyridin-2-amine
CAS Number 868539-54-2
Molecular Formula C₆H₆IN₃O₃
Molecular Weight 295.04 g/mol Heavy atom count facilitates crystallography.
Appearance Yellow to orange solidTypical of nitro-anilines/pyridines.[1]
Solubility DMSO, DMF, hot MeOHPoor water solubility; methoxy group aids organic solubility.
Key Hazard Skin Irritant / ToxicNitroaromatics are potential sensitizers.[1] Handle in fume hood.

Part 3: Synthetic Workflows & Protocols

The following protocols are designed to maximize yield while preserving the critical iodine handle.

Workflow Visualization: The Divergent Pathway

G Start 5-Iodo-6-methoxy- 3-nitropyridin-2-amine Diamine Intermediate: 5-Iodo-6-methoxy- pyridine-2,3-diamine Start->Diamine Protocol A: Chemoselective Reduction (Fe/NH4Cl or SnCl2) FinalDrug Target: 6-Aryl-5-substituted- imidazo[4,5-b]pyridine Start->FinalDrug Avoids Pd/H2 (Prevents De-iodination) Imidazo Scaffold: 6-Iodo-5-methoxy- 3H-imidazo[4,5-b]pyridine Diamine->Imidazo Protocol B: Cyclization (Orthoformate/Aldehyde) Imidazo->FinalDrug Protocol C: Suzuki Coupling & Methoxy Displacement

Figure 1: Strategic workflow for converting the nitro-pyridine precursor into complex imidazopyridine drugs. Note the critical avoidance of catalytic hydrogenation to preserve the iodine atom.

Protocol A: Chemoselective Nitro Reduction

Objective: Reduce the 3-nitro group to an amine without removing the 5-iodo atom.[1] Critical Warning: Do NOT use standard Pd/C + H₂ conditions. Palladium on carbon will rapidly catalyze the hydrodeiodination (stripping the iodine), destroying the scaffold's value.

Reagents:

  • Starting Material (1.0 eq)

  • Iron Powder (5.0 eq) - Must be fine mesh.[1]

  • Ammonium Chloride (NH₄Cl) (5.0 eq)[1]

  • Solvent: Ethanol/Water (3:1 v/v)[1]

Step-by-Step:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5.0 g (16.9 mmol) of 5-iodo-6-methoxy-3-nitropyridin-2-amine in 50 mL Ethanol and 15 mL Water.

  • Activation: Add 4.5 g (84.5 mmol) of NH₄Cl. Stir vigorously.

  • Reduction: Add 4.7 g (84.5 mmol) of Iron powder. Heat the mixture to 80°C (Reflux) .

  • Monitoring: The reaction typically completes in 1–2 hours. Monitor by TLC (50% EtOAc/Hexane). The bright yellow starting material will fade to a darker, often brownish amine species.

    • Self-Validating Check: If the spot becomes UV-inactive or moves to the baseline too fast, check for decomposition.[1] The product (diamine) is polar and air-sensitive.[1]

  • Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting 5-iodo-6-methoxypyridine-2,3-diamine is unstable to oxidation.[1] Proceed immediately to Protocol B.

Protocol B: Cyclization to Imidazo[4,5-b]pyridine

Objective: Form the imidazole ring to create the core pharmacophore.

Reagents:

  • Crude Diamine (from Protocol A)[1]

  • Triethyl Orthoformate (TEOF) (Excess, acts as solvent/reagent)[1]

  • Catalytic p-Toluenesulfonic acid (pTSA) (0.1 eq) or Sulfamic Acid[1]

Step-by-Step:

  • Reaction: Suspend the crude diamine in Triethyl Orthoformate (10 mL per gram of substrate). Add catalytic pTSA.[1]

  • Reflux: Heat to 100–110°C for 3–4 hours.

  • Monitoring: TLC should show a conversion to a more non-polar, fluorescent spot (the imidazopyridine core).

  • Workup: Cool to room temperature. The product often precipitates upon cooling. If not, remove excess TEOF via rotary evaporation.

  • Purification: Triturate the residue with diethyl ether or cold ethanol.

    • Result:6-Iodo-5-methoxy-3H-imidazo[4,5-b]pyridine .[1]

    • Yield Expectations: 60–75% over two steps.[1]

Protocol C: C-6 Functionalization (Suzuki Coupling)

Objective: Utilize the iodine handle to attach an aryl group (e.g., for kinase hinge binding).[1]

Reagents:

  • 6-Iodo-5-methoxy-3H-imidazo[4,5-b]pyridine (1.0 eq)[1]

  • Aryl Boronic Acid (1.2 eq)[1][2]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 eq) or Pd(PPh₃)₄[1]

  • Base: Na₂CO₃ (2.0 M aqueous, 3.0 eq)[1]

  • Solvent: 1,4-Dioxane[1]

Step-by-Step:

  • Degassing: Combine scaffold, boronic acid, and base in dioxane/water. Sparge with Nitrogen for 10 minutes. Oxygen is the enemy of this reaction.[1]

  • Catalyst Addition: Add the Pd catalyst quickly under a nitrogen stream.[1]

  • Heating: Heat to 90°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.[1]

  • Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).

Part 4: Senior Scientist "Troubleshooting & Optimization"

  • The "Methoxy" Trap:

    • Issue: In strongly acidic conditions (e.g., HBr/AcOH), the 6-methoxy group will hydrolyze to the 6-oxo (pyridone) tautomer.[1]

    • Solution: If you intend to keep the methoxy group, avoid strong mineral acids at high temperatures. If you want the pyridone (which mimics guanine), use HBr at 120°C.

  • Regioselectivity of Alkylation:

    • Issue: Alkylating the imidazo[4,5-b]pyridine core (e.g., with methyl iodide) usually gives a mixture of N-1 and N-3 isomers.[1]

    • Insight: The N-3 isomer is often thermodynamically favored, but steric bulk at C-2 can shift this ratio.[1] Always verify regiochemistry using 2D NMR (NOESY).

  • Handling the Diamine:

    • Issue: The intermediate 2,3-diamine turns black (oxidizes) within minutes in air.[1]

    • Protocol Adjustment: Do not store the diamine.[1] If you must stop, store it in solution (EtOH) under Argon at -20°C.

References

  • Imidazo[4,5-b]pyridine Scaffolds in Medicinal Chemistry

    • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Derivatives.[3]

    • Source:Molecules (MDPI), 2017.
    • URL:[Link][1]

  • General Synthesis of 2-Amino-3-nitropyridines

    • Title: An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine.
    • Source: BenchChem Application Notes.[1][4]

  • Chemoselective Reduction Protocols: Title: Selective reduction of nitro compounds in the presence of other reducible groups. Source:Organic Process Research & Development. Context: Validates Fe/NH4Cl for nitro-reduction in the presence of aryl iodides.
  • Commercial Availability & CAS Verification

    • Source: AK Scientific Catalog / PubChem.[1]

    • Compound: 5-Iodo-6-methoxy-3-nitropyridin-2-amine (CAS 868539-54-2).[1][5]

    • URL:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 5-Iodo-6-methoxy-3-nitropyridin-2-amine Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals seeking to optimize the yield and purity of 5-Iodo-6-methoxy-3-nitropyridin-2-am...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals seeking to optimize the yield and purity of 5-Iodo-6-methoxy-3-nitropyridin-2-amine (CAS 868539-54-2)[1].

Below, we detail the mechanistic grounding of the reaction, provide a causality-driven troubleshooting guide, and outline a self-validating experimental protocol to ensure reproducible, high-yield synthesis.

Mechanistic Grounding & Regioselectivity

The synthesis of 5-iodo-6-methoxy-3-nitropyridin-2-amine relies on the electrophilic aromatic substitution (EAS) of the precursor, 6-methoxy-3-nitropyridin-2-amine (CAS 73896-36-3)[2]. The success of this reaction is governed by a highly predictable, self-validating system of synergistic directing effects on the pyridine ring:

  • C2-Amine (-NH₂): A strong electron-donating group (EDG) that directs electrophiles to the ortho and para positions. Because the ortho position (C3) is occupied, it strongly activates the para position (C5).

  • C6-Methoxy (-OCH₃): An EDG that directs ortho and para. Its ortho position is C5.

  • C3-Nitro (-NO₂): A strong electron-withdrawing group (EWG) that deactivates the ring but directs meta. Its meta position is C5.

Consequently, all three functional groups synergistically funnel the electron density toward the C5 carbon, making it the exclusive nucleophilic target for the iodonium ion (I⁺).

DirectingEffects C5 C5 Position (Nucleophilic Target) NH2 -NH2 at C2 (Strong EDG, ortho/para) NH2->C5 Para directing OCH3 -OCH3 at C6 (EDG, ortho/para) OCH3->C5 Ortho directing NO2 -NO2 at C3 (Strong EWG, meta) NO2->C5 Meta directing

Synergistic directing effects activating the C5 position for electrophilic aromatic substitution.

Troubleshooting & FAQs

Q: Why is my reaction conversion stalling at 50-60%, leaving unreacted starting material? A: Causality: While N-Iodosuccinimide (NIS) is the preferred mild iodinating agent[3], it can sometimes lack the necessary electrophilicity in neutral N,N-Dimethylformamide (DMF) to push the reaction to completion, especially as the substrate concentration drops. Solution: Introduce a catalytic amount of Trifluoroacetic acid (TFA, 0.1 eq). TFA protonates the carbonyl oxygen of the succinimide moiety in NIS, significantly enhancing the electrophilicity of the iodine atom without oxidizing the primary amine.

Q: The reaction mixture turns dark brown, and I see multiple byproduct spots on my TLC plate. What went wrong? A: Causality: A dark brown solution indicates the formation of molecular iodine (I₂), which results from the thermal or photochemical degradation of NIS. The multiple TLC spots are likely oxidation byproducts of the C2-amine or di-iodinated impurities caused by uncontrolled reactivity[4]. Solution: Shield the reaction flask from direct light using aluminum foil. Maintain the reaction temperature strictly between 0 °C and 25 °C. Do not apply heat.

Q: How can I efficiently remove the succinimide byproduct without resorting to column chromatography? A: Causality: Succinimide is highly water-soluble, whereas the fully substituted, highly functionalized pyridine product is strictly hydrophobic. Solution: Quench the reaction with 10% aqueous sodium thiosulfate (Na₂S₂O₃) to reduce any residual electrophilic iodine to iodide. Then, slowly add a large excess of ice-cold water. The target 5-iodo-6-methoxy-3-nitropyridin-2-amine will precipitate as a crystalline solid, leaving the succinimide and DMF entirely in the aqueous filtrate.

Quantitative Data: Condition Optimization

To maximize yield, our application scientists have optimized the standard literature conditions. The table below summarizes the causality behind these parameter shifts.

ParameterStandard Literature ConditionOptimized Support Center ConditionScientific Rationale
Reagent I₂ / Ag₂SO₄ or I₂ / HIO₃NIS (1.05 eq)NIS prevents the oxidative degradation of the C2 primary amine.
Solvent Acetic AcidAnhydrous DMFDMF completely solubilizes the starting material and stabilizes the transition state.
Additive NoneTFA (0.1 eq)Protonates NIS, increasing the electrophilicity of the I⁺ species for complete conversion.
Temperature 60 °C - 80 °C0 °C to 25 °CLower temperatures suppress the formation of free I₂ and prevent over-iodination.
Workup Liquid-Liquid ExtractionAqueous PrecipitationExploits the high hydrophobicity of the product vs. the water solubility of succinimide.
Typical Yield 45% - 55%85% - 92% Synergistic effect of activated electrophile, controlled temperature, and loss-free isolation.

Optimized Experimental Protocol

Follow this step-by-step methodology to ensure a self-validating, high-yield synthesis.

Step 1: Preparation In an oven-dried round-bottom flask, dissolve 1.0 equivalent of 6-methoxy-3-nitropyridin-2-amine in anhydrous DMF (approximately 10 mL per gram of substrate) under an inert atmosphere (N₂ or Ar).

Step 2: Activation Cool the solution to 0 °C using an ice bath. Add 0.1 equivalents of Trifluoroacetic acid (TFA) to the solution and stir for 5 minutes.

Step 3: Iodination Shield the flask from light (e.g., wrap in aluminum foil). Slowly add 1.05 equivalents of N-Iodosuccinimide (NIS) in small portions over 15 minutes, strictly maintaining the temperature at 0 °C to prevent thermal degradation.

Step 4: Propagation Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir continuously for 4-6 hours. Monitor the disappearance of the starting material via TLC (Eluent: Hexane/Ethyl Acetate 3:1).

Step 5: Quenching & Isolation Once complete, pour the reaction mixture into 5 volumes of ice-cold 10% aqueous Na₂S₂O₃. Stir vigorously for 30 minutes. The thiosulfate neutralizes excess iodine, and the water forces the hydrophobic product to crash out of the DMF solution.

Step 6: Filtration & Drying Collect the resulting yellow/brown precipitate via vacuum filtration. Wash the filter cake with copious amounts of cold distilled water to remove residual DMF and succinimide. Dry the solid in a vacuum oven at 45 °C overnight to afford pure 5-iodo-6-methoxy-3-nitropyridin-2-amine.

SynthesisWorkflow SM 6-Methoxy-3-nitropyridin-2-amine (Starting Material) Reaction Electrophilic Aromatic Substitution (C5 Position, 0-25°C) SM->Reaction Reagents NIS (1.05 eq) + DMF Optional: TFA (0.1 eq) Reagents->Reaction Quench Quench: 10% Na2S2O3 (aq) Neutralizes excess I+ Reaction->Quench Monitor by TLC Isolation Precipitation & Filtration Wash with cold H2O Quench->Isolation Product 5-Iodo-6-methoxy-3-nitropyridin-2-amine (Target Product) Isolation->Product >85% Yield

Workflow for the regioselective iodination of 6-methoxy-3-nitropyridin-2-amine using NIS.

References

  • Title: AK Scientific, Inc.: Identification. Product name: 5-Iodo-6-methoxy-3-nitropyridin-2-amine.
  • Source: benchchem.
  • Source: rsc.
  • Source: mdpi.

Sources

Optimization

Technical Support Center: Purification of 5-Iodo-6-methoxy-3-nitropyridin-2-amine

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Iodo-6-methoxy-3-nitropyridin-2-amine. This document provides in-dep...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Iodo-6-methoxy-3-nitropyridin-2-amine. This document provides in-depth troubleshooting advice and detailed experimental protocols to address common challenges encountered during the purification of this and structurally similar compounds from complex reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: My crude 5-Iodo-6-methoxy-3-nitropyridin-2-amine appears as a dark, oily residue instead of a solid. What is the likely cause and how should I proceed?

A: The presence of an oily residue suggests significant impurities, which may include unreacted starting materials, side-products, or residual solvent. It is crucial to first attempt to isolate the product as a solid. Consider triturating the oil with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate. This may induce precipitation of your target compound. If this fails, column chromatography is the recommended next step to separate the desired product from the complex mixture.

Q2: I'm observing a persistent yellow to green coloration in my purified 5-Iodo-6-methoxy-3-nitropyridin-2-amine. Is this normal?

A: Yes, the appearance of 5-Iodo-6-methoxy-3-nitropyridin-2-amine and related nitropyridine compounds is often described as a light yellow to yellow or even greenish powder or crystal.[1][2] While color variations can indicate the presence of minor impurities, a pale yellow or greenish hue is typical for this class of compounds. If the color is significantly dark or deviates from this description, further purification may be warranted to remove chromophoric impurities.

Q3: What are the most common impurities I should expect in the synthesis of 5-Iodo-6-methoxy-3-nitropyridin-2-amine?

A: While the specific impurity profile depends on the synthetic route, common contaminants in the synthesis of substituted nitropyridin-amines may include:

  • Unreacted Starting Materials: Incomplete reactions are a frequent source of impurities.

  • Isomeric Byproducts: Nitration and other substitution reactions on the pyridine ring can sometimes lead to the formation of isomers that are challenging to separate due to similar polarities.[1]

  • Side-Products: Depending on the reagents and conditions used, side-reactions can generate a variety of byproducts. For instance, in syntheses involving chloropyridine precursors, you might encounter related chlorinated species.[3]

  • Degradation Products: Aminopyridines can be susceptible to degradation, especially under harsh acidic or basic workup conditions.[1] Secondary amines, in particular, can be prone to nitrosation.[1]

Q4: What are the best general strategies for purifying pyridine derivatives?

A: The basicity of the pyridine ring can present challenges during purification, such as tailing on silica gel chromatography.[4] Effective strategies include:

  • Acid-Base Extraction: This technique can be used to separate the basic pyridine product from non-basic impurities. The crude mixture is dissolved in an organic solvent and washed with a dilute acid (e.g., HCl) to protonate the pyridine, drawing it into the aqueous layer. The aqueous layer is then basified, and the product is re-extracted with an organic solvent.[4]

  • Recrystallization: This is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble at all temperatures.[5][]

  • Column Chromatography: This is a highly versatile method for separating compounds based on their differential adsorption to a stationary phase.[1][4] For pyridine derivatives, care must be taken to select an appropriate mobile phase to minimize tailing. Sometimes, adding a small amount of a basic modifier like triethylamine to the eluent can improve peak shape.

Troubleshooting Guide

This section addresses common problems encountered during the purification of 5-Iodo-6-methoxy-3-nitropyridin-2-amine and provides actionable solutions.

Issue 1: Low Recovery After Recrystallization

Symptoms:

  • A significantly lower than expected yield of purified crystals.

  • The mother liquor still shows a high concentration of the desired product by TLC or HPLC analysis.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Solvent Choice The solvent may be too good, keeping the product dissolved even at low temperatures. Perform a thorough solvent screen with small amounts of crude material to find a solvent where the compound is sparingly soluble at room temperature but readily soluble when hot.[1][7]
Excessive Solvent Volume Using too much solvent will result in a non-saturated solution upon cooling, preventing crystallization.[5] Re-concentrate the solution by carefully evaporating some of the solvent and allow it to cool again.[8]
Premature Crystallization During Hot Filtration If insoluble impurities are present and a hot filtration is performed, the desired compound may crystallize in the filter funnel. To prevent this, use a pre-heated funnel and a minimal amount of hot solvent to wash the filter cake.[8]
Cooling Rate is Too Rapid Rapid cooling can lead to the formation of small, impure crystals or prevent crystallization altogether. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5][8]
Issue 2: Compound "Oils Out" Instead of Crystallizing

Symptoms:

  • Upon cooling, the compound separates from the solution as an oil rather than forming solid crystals.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Supersaturated Solution Above Melting Point This occurs when the solubility of the compound at a given temperature is higher than the concentration of the saturated solution, and the solution becomes supersaturated before the compound's melting point is reached.[8]
- Increase Solvent Volume The solution may be too concentrated. Reheat the mixture to dissolve the oil, then add more hot solvent and allow it to cool more slowly.[8]
- Lower the Cooling Rate Allow the solution to cool to room temperature very slowly. Insulating the flask can help.[8]
- Use a Different Solvent A solvent with a lower boiling point or one in which the compound is slightly less soluble at higher temperatures might prevent oiling out.[8]
Issue 3: Poor Separation During Column Chromatography

Symptoms:

  • Co-elution of the desired product with one or more impurities.

  • Significant tailing of the product peak, leading to broad fractions and poor separation.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Mobile Phase The chosen eluent system does not provide adequate separation between the product and impurities.
- Optimize the Solvent System Use thin-layer chromatography (TLC) to screen various solvent systems to find one that gives a good separation and an Rf value of approximately 0.2-0.4 for the desired product.[1]
- Employ Gradient Elution Start with a less polar mobile phase and gradually increase the polarity. This can help to separate compounds with similar polarities.[1]
Interaction with Silica Gel The basic nature of the pyridine nitrogen can lead to strong interactions with the acidic silica gel, causing tailing.[4]
- Add a Basic Modifier Add a small amount (e.g., 0.1-1%) of a base like triethylamine or pyridine to the mobile phase to improve peak shape.
- Use an Alternative Stationary Phase Consider using a different stationary phase, such as alumina or a bonded-phase silica gel.
Column Overloading Applying too much crude material to the column can lead to poor separation. Use an appropriate amount of crude material for the column size.

Experimental Protocols

Protocol 1: Recrystallization

Objective: To purify crude 5-Iodo-6-methoxy-3-nitropyridin-2-amine by removing impurities with different solubilities.

Methodology:

  • Solvent Screening:

    • Place a small amount of the crude material into several test tubes.

    • Add a small amount of a different solvent to each tube (e.g., ethanol, methanol, ethyl acetate, toluene, hexane, or mixtures thereof).[1]

    • Observe the solubility at room temperature and upon gentle heating.

    • An ideal solvent will dissolve the compound when hot but not when cold, while impurities will either be insoluble at high temperatures or remain soluble at low temperatures.[1] For polar molecules like nitropyridin-amines, polar solvents like methanol or ethanol are often good starting points.[8]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding a large excess of solvent.[8]

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.[1]

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Do not disturb the flask during this time.[5]

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[8]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[1][5]

  • Drying:

    • Dry the purified crystals under vacuum to a constant weight.[1]

Protocol 2: Column Chromatography

Objective: To purify 5-Iodo-6-methoxy-3-nitropyridin-2-amine based on its differential adsorption to a stationary phase.

Methodology:

  • Stationary and Mobile Phase Selection:

    • Silica gel is a common stationary phase for compounds of this polarity.[1]

    • Use TLC to determine a suitable mobile phase. A good starting point for many nitrogen-containing aromatic compounds is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[9][10] Adjust the ratio to achieve an Rf of ~0.3 for the target compound.

  • Column Packing:

    • Pack a glass column with a slurry of silica gel in the initial, least polar mobile phase.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.[1]

  • Elution:

    • Begin eluting with the mobile phase, collecting fractions.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.[1]

  • Fraction Monitoring and Collection:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified 5-Iodo-6-methoxy-3-nitropyridin-2-amine.

Visualizations

Purification Workflow

Purification Workflow crude Crude Reaction Mixture analysis Initial Analysis (TLC, LC-MS) crude->analysis solid Is it a solid? analysis->solid chromatography Column Chromatography analysis->chromatography Complex Mixture trituration Trituration with Non-Polar Solvent solid->trituration No (Oily) recrystallization Recrystallization solid->recrystallization Yes trituration->solid pure_product Pure Product recrystallization->pure_product chromatography->pure_product final_analysis Final Purity Analysis (NMR, HPLC) pure_product->final_analysis

Caption: Decision workflow for the purification of 5-Iodo-6-methoxy-3-nitropyridin-2-amine.

Troubleshooting Recrystallization

Troubleshooting Recrystallization start Recrystallization Attempt oiling_out Compound Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No increase_solvent Increase Solvent Volume & Cool Slowly oiling_out->increase_solvent Yes change_solvent Change Solvent oiling_out->change_solvent Persistent Oiling low_yield Low Yield? no_crystals->low_yield No seed_crystal Add Seed Crystal no_crystals->seed_crystal Yes concentrate Concentrate Solution no_crystals->concentrate Still No Crystals success Successful Purification low_yield->success No check_solvent Re-evaluate Solvent Choice low_yield->check_solvent Yes increase_solvent->start change_solvent->start seed_crystal->start concentrate->start check_solvent->start

Caption: Troubleshooting common issues in the recrystallization process.

References

  • Troubleshooting common issues in pyridine synthesis - Benchchem.
  • Troubleshooting Purification Methods - MilliporeSigma.
  • Supporting Information For - Rsc.org.
  • Removal of impurities from 6-Methoxy-2-nitropyridin-3-amine - Benchchem.
  • Troubleshooting Guide for Purification using NEBExpress® Ni Spin Columns | NEB.
  • Chem355 Labbook-2020.
  • Purification: How To - Chemistry - University of Rochester.
  • Technical Support Center: Crystallization of 6-Methoxy-2-nitropyridin-3-amine - Benchchem.
  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine - MDPI.
  • 5-Methoxy-6-methyl-2-nitropyridin-3-amine | 2794197-43-4 - ChemScene.
  • 6-Methoxy-3-nitro-2-pyridinamine | 73896-36-3 - CymitQuimica.
  • Recrystallization – Knowledge and References - Taylor & Francis.
  • Recrystallization Techniques - BOC Sciences.
  • When your his-tagged constructs don't bind—troubleshooting your protein purification woes.
  • Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - SG.
  • 5-Methoxy-2-nitropyridin-3-amine | 1476730-34-3 - Sigma-Aldrich.
  • An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine - Benchchem.
  • Process for the purification of aromatic amines - Google Patents.
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - SciSpace.
  • Process for the purification of amines - Google Patents.
  • Separation of 6-Methoxy-3-nitro-N-propylpyridin-2-amine on Newcrom R1 HPLC column.
  • 5-Iodo-3-nitropyridin-2-amine | 25391-57-5 - BLD Pharm.
  • 5-Iodo-4,6-dimethyl-3-nitropyridin-2-amine|BLD Pharm.
  • 5-Methoxy-3-nitropyridin-2-amine | 1935255-61-0 - BLD Pharm.
  • Preparation method of 5-nitro-2-aminopyridine - Google Patents.

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of 5-Iodo-6-methoxy-3-nitropyridin-2-amine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common challenge encounter...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common challenge encountered in the synthesis of novel compounds: the poor solubility of 5-Iodo-6-methoxy-3-nitropyridin-2-amine. This key building block, while valuable, often presents significant hurdles in achieving homogeneous reaction conditions, which can negatively impact reaction kinetics, yield, and purity. This resource offers a structured approach to diagnosing and resolving these solubility issues, ensuring your research progresses efficiently.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 5-Iodo-6-methoxy-3-nitropyridin-2-amine?

A1: 5-Iodo-6-methoxy-3-nitropyridin-2-amine is a relatively polar molecule due to the presence of the amino, nitro, and methoxy groups. However, the iodinated pyridine ring contributes to a degree of lipophilicity. Its solubility is generally poor in non-polar solvents like hexanes and toluene. It exhibits limited to moderate solubility in moderately polar solvents such as dichloromethane (DCM) and ethyl acetate. Higher solubility is typically observed in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP), as well as some polar protic solvents like methanol, especially upon heating.[1][2]

Q2: Why is poor solubility a problem in my reaction?

A2: Poor solubility of a starting material can lead to several complications in a chemical reaction:

  • Slow Reaction Rates: If the reactant is not fully dissolved, the reaction can only occur at the surface of the solid particles, leading to slow and often incomplete conversions.[3]

  • Low Reproducibility: The rate of dissolution can vary between experiments, leading to inconsistent results.

  • Side Reactions: Undissolved material can sometimes promote side reactions or degradation, especially at elevated temperatures.

  • Difficulties in Monitoring: It is challenging to accurately monitor the progress of a reaction when the starting material is not fully in solution.

Q3: Can I just add more solvent to dissolve my compound?

A3: While increasing the solvent volume can sometimes be a simple solution, it is not always the most efficient or practical approach.[1] Excessive solvent volumes can lead to very dilute reaction mixtures, which can also slow down reaction rates, particularly for bimolecular reactions. Furthermore, large solvent volumes can complicate product isolation and purification, and increase waste disposal costs. It is often more effective to explore other strategies to enhance solubility.

Troubleshooting Guide: Addressing Solubility Issues in Reactions

This section provides a systematic approach to troubleshooting and overcoming the poor solubility of 5-Iodo-6-methoxy-3-nitropyridin-2-amine in your reactions.

Issue 1: The compound does not dissolve in the chosen solvent, even with heating.

Root Cause Analysis: The chosen solvent may not have the appropriate polarity or solvating power for 5-Iodo-6-methoxy-3-nitropyridin-2-amine. The crystal lattice energy of the solid may also be too high to be overcome by the solvent-solute interactions.

Solutions:

  • Systematic Solvent Screening: Before running a large-scale reaction, perform a small-scale solubility test with a range of solvents. This will help you identify the most suitable solvent or solvent system for your reaction.

    Table 1: Predictive Solubility of 5-Iodo-6-methoxy-3-nitropyridin-2-amine in Common Organic Solvents

    Solvent ClassSolventDielectric Constant (ε)Predicted Solubility (mg/mL) at 25°CPredicted Solubility (mg/mL) at 80°C
    Polar Aprotic Dimethylformamide (DMF)36.750 - 100> 200
    Dimethyl Sulfoxide (DMSO)46.7> 100> 200
    N-Methyl-2-pyrrolidone (NMP)32.250 - 100> 200
    Polar Protic Methanol32.710 - 2550 - 100
    Ethanol24.65 - 1525 - 50
    Moderately Polar Tetrahydrofuran (THF)7.65 - 1525 - 50
    Dichloromethane (DCM)9.11 - 510 - 25
    Ethyl Acetate6.01 - 510 - 25
    Non-Polar Toluene2.4< 1< 5
    Hexane1.9< 0.1< 1

    Disclaimer: The quantitative data presented herein is predictive and intended to serve as a practical guide. Actual solubility may vary based on experimental conditions and the purity of the compound.

  • Employ a Co-solvent System: The use of a co-solvent can significantly enhance solubility by modifying the overall polarity of the solvent mixture.[4][5][6] For instance, if your reaction is compatible with a non-polar solvent like toluene, adding a small amount of a polar aprotic solvent like DMF or NMP can help to dissolve the 5-Iodo-6-methoxy-3-nitropyridin-2-amine.

    • Experimental Protocol: Co-solvent System for a Suzuki Coupling Reaction

      • To a reaction vessel, add 5-Iodo-6-methoxy-3-nitropyridin-2-amine, the boronic acid derivative, palladium catalyst, and base.

      • Add the primary solvent (e.g., toluene).

      • While stirring, add a co-solvent (e.g., DMF) dropwise until the starting material dissolves. A typical starting point is a 10:1 to 5:1 ratio of the primary solvent to the co-solvent.

      • Proceed with the reaction as planned.

Issue 2: The compound precipitates out of solution upon adding other reagents.

Root Cause Analysis: The addition of other reagents, particularly salts or non-polar compounds, can alter the overall polarity of the reaction mixture, causing the 5-Iodo-6-methoxy-3-nitropyridin-2-amine to precipitate.

Solutions:

  • Order of Addition: Experiment with the order in which you add the reagents. It may be beneficial to dissolve the 5-Iodo-6-methoxy-3-nitropyridin-2-amine in the solvent first before adding other components.

  • Use of Phase-Transfer Catalysts (PTCs): In biphasic reactions, such as some Suzuki or Buchwald-Hartwig couplings where an inorganic base is used in an aqueous layer, a phase-transfer catalyst can help to shuttle reactants between the two phases, effectively increasing the concentration of the reactants in the organic phase and preventing precipitation.[3]

    Table 2: Common Phase-Transfer Catalysts

    CatalystChemical NameTypical Loading (mol%)
    TBABTetrabutylammonium Bromide5 - 10
    Aliquat 336Tricaprylylmethylammonium chloride1 - 5
Issue 3: The reaction is sluggish despite the compound being partially dissolved.

Root Cause Analysis: Even with some dissolution, the low concentration of the dissolved reactant in the bulk solution can lead to slow reaction kinetics. The reaction rate is limited by the rate of dissolution of the solid.

Solutions:

  • Increase Reaction Temperature: Higher temperatures generally increase the solubility of solids and can also accelerate the reaction rate.[3] However, be mindful of the thermal stability of your reactants and products.

  • Microwave-Assisted Synthesis: Microwave irradiation can rapidly heat the reaction mixture, often leading to a significant increase in solubility and a dramatic reduction in reaction times.[7][8] The direct coupling of microwave energy with polar molecules in the solution can create localized superheating, which can enhance dissolution.[9]

  • Sonication: The application of ultrasonic waves can help to break down solid particles, increasing their surface area and promoting dissolution.[10][11][12] This can be particularly useful for reactions that are sensitive to high temperatures.

    • Experimental Workflow: Enhancing Solubility

      Caption: Troubleshooting workflow for solubility issues.

Best Practices for Working with 5-Iodo-6-methoxy-3-nitropyridin-2-amine

  • Purity of the Starting Material: Ensure that the 5-Iodo-6-methoxy-3-nitropyridin-2-amine you are using is of high purity. Impurities can sometimes affect solubility.

  • Anhydrous Conditions: For reactions that are sensitive to moisture, ensure that your solvents and reagents are dry. Water can sometimes decrease the solubility of organic compounds in organic solvents.

  • Inert Atmosphere: For air-sensitive reactions, such as many palladium-catalyzed cross-coupling reactions, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.[13][14]

Case Study: Overcoming Solubility in a Buchwald-Hartwig Amination

A researcher was attempting to perform a Buchwald-Hartwig amination between 5-Iodo-6-methoxy-3-nitropyridin-2-amine and a secondary amine in toluene. The reaction was extremely sluggish, with the starting material remaining largely undissolved even at 100 °C.

Troubleshooting Steps:

  • Solvent Screening: Small-scale solubility tests revealed that the starting material was much more soluble in DMF.

  • Co-solvent System: The reaction was repeated using a 5:1 mixture of toluene:DMF. This resulted in complete dissolution of the starting material at 80 °C.

  • Optimization: The reaction proceeded smoothly in the co-solvent system, and the desired product was isolated in good yield after 12 hours.

By systematically addressing the solubility issue, the researcher was able to successfully complete the desired transformation.

This technical support guide provides a comprehensive overview of strategies to overcome the poor solubility of 5-Iodo-6-methoxy-3-nitropyridin-2-amine. By understanding the underlying principles and applying these troubleshooting techniques, you can enhance the efficiency and success of your synthetic endeavors.

References

  • Envirostar. (2023, April 21).
  • Sonication: Significance and symbolism. (2026, February 23).
  • Microwave energy a novel approach in solubility enhancement: A review - World Journal of Pharmaceutical Sciences. (2020, November 30).
  • Varma, R. S. (2014, March 25). Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. Accounts of Chemical Research.
  • Cosolvent - Wikipedia.
  • Co-solvents.pptx.
  • Is sonication essential in solubility testing of a substance?
  • Lab tip: use a bath sonicator to help dissolve solids - YouTube. (2025, March 22).
  • Sonication in Organic Synthesis.
  • Managing solubility issues of reactants in Suzuki coupling - Benchchem.
  • Cosolvent - Grokipedia.
  • Radi, M., et al. (2019, June 27). Microwave-assisted organic synthesis of nucleoside ProTide analogues. RSC Publishing.
  • Leonelli, C., & Mason, T. J. (2010). Microwave and Ultrasonic Processing: Now a Realistic Option for Industry.
  • How can I solve my problem with Suzuki coupling?
  • Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Cosolvent – Knowledge and References - Taylor & Francis.
  • Microwave-assisted synthesis. Anton Paar Wiki.
  • Serdjebi, C., et al. (2020). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. PMC.
  • Buchwald–Hartwig amin
  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals - YouTube. (2020, November 12).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. (2022, November 15).
  • Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications.
  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1).
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008, February 25).
  • Optimization of Buchwald-Hartwig amin
  • Struggling on suzuki couplings : r/Chempros - Reddit. (2026, February 12).
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • Technical Support Center: Crystallization of 6-Methoxy-2-nitropyridin-3-amine - Benchchem.
  • CAS 73896-36-3: 6-Methoxy-3-nitro-2-pyridinamine - CymitQuimica.
  • solubility of 5-Iodofuran-2-amine in common organic solvents - Benchchem.
  • Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones - PubMed. (2003, August 18).
  • Suzuki Coupling - Organic Chemistry Portal.
  • 4. Reaction of Amines with Nitrous Acid - MSU chemistry.
  • An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine - Benchchem.
  • 5-Methoxy-2-nitropyridin-3-amine | 1476730-34-3 - Sigma-Aldrich.
  • 23.10: Amines with Nitrous Acid - Chemistry LibreTexts. (2021, July 31).
  • (5-Iodo-3-nitro-pyridin-2-yl)-methyl-amine | 1338652-31-5 - ChemicalBook.
  • 5-Iodo-4,6-dimethyl-3-nitropyridin-2-amine|BLD Pharm.
  • CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google P
  • 2794197-43-4 | 5-Methoxy-6-methyl-2-nitropyridin-3-amine | ChemScene.

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of 5-Iodo-6-methoxy-3-nitropyridin-2-amine

Welcome to the technical support resource for optimizing cross-coupling reactions with 5-Iodo-6-methoxy-3-nitropyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for optimizing cross-coupling reactions with 5-Iodo-6-methoxy-3-nitropyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst optimization for this specific, electron-deficient pyridine substrate. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and develop robust, efficient, and scalable synthetic routes.

The substrate , 5-Iodo-6-methoxy-3-nitropyridin-2-amine, presents a unique electronic and steric profile. The presence of an iodo group offers high reactivity for oxidative addition, while the electron-withdrawing nitro group further activates the C-I bond.[1] However, the adjacent amino and methoxy groups can influence catalyst coordination and stability. Optimizing catalyst loading is therefore not merely a cost-saving measure; it is critical for minimizing side reactions, simplifying purification, and ensuring reproducibility.[2]

Frequently Asked Questions (FAQs)

This section addresses common initial queries and provides rapid, actionable advice.

Q1: What is a typical starting catalyst loading for a Suzuki-Miyaura coupling with this iodo-pyridine substrate?

A common and effective starting point for catalyst loading in many cross-coupling reactions is between 1-5 mol% of the palladium source relative to the limiting reagent.[3] Given that aryl iodides are highly reactive, a loading of 1-2 mol% is a rational starting point for initial screening experiments. For well-optimized systems with highly active precatalysts and ligands, loadings can often be reduced to <1 mol%.[4][5]

Q2: My reaction has stalled with starting material remaining. Should I simply increase the catalyst loading?

While adding more catalyst can sometimes drive a sluggish reaction to completion, it is often a suboptimal solution that can introduce new problems. Higher catalyst loadings can lead to an increase in side reactions and complicate the removal of residual palladium from your final product, a critical consideration in pharmaceutical development.[2][6] Before increasing the catalyst load, it is crucial to investigate other potential causes for incomplete conversion, such as:

  • Catalyst deactivation: Has the active Pd(0) species been oxidized? Is the ligand stable under the reaction conditions?

  • Reagent purity: Are the solvent, base, and boronic acid partner of sufficient quality and purity?[7]

  • Insufficient degassing: Oxygen can irreversibly oxidize the Pd(0) catalyst and phosphine ligands.[7][8]

Q3: I'm observing significant formation of a byproduct where the iodine atom is replaced by hydrogen. Is this related to the catalyst?

Yes, this side product results from hydrodehalogenation (or dehalogenation), a common side reaction in palladium-catalyzed cross-couplings.[1] It occurs when a palladium-hydride intermediate is formed, which then reductively eliminates the dehalogenated arene. This can be exacerbated by:

  • High catalyst loading and temperature: These conditions can accelerate catalyst decomposition pathways that generate Pd-H species.[1]

  • Hydride sources: Alcoholic solvents or certain bases can act as hydride donors.[1] Optimizing (and often lowering) the catalyst loading, lowering the reaction temperature, and carefully selecting the solvent and base can minimize this undesired pathway.

Q4: Which type of palladium precatalyst is recommended for this substrate?

For reproducibility and ease of use, modern palladium(II) precatalysts are highly recommended.[9] These are air-stable compounds that efficiently generate the active, monoligated Pd(0) species under the reaction conditions. Buchwald's G3 or G4 precatalysts, for example, are often excellent choices for coupling heteroaryl halides. While traditional sources like Pd(PPh₃)₄ (a Pd(0) source) can be effective, their stability can be a concern, and Pd(II) sources like Pd(OAc)₂ require in-situ reduction, which can sometimes be inefficient.[7]

Q5: How important is the ligand-to-palladium ratio, and what is a good starting point?

The ligand-to-palladium ratio is critical. An insufficient amount of ligand can leave the palladium center coordinatively unsaturated, leading to catalyst aggregation and the formation of inactive palladium black.[7] Conversely, an excessive amount of ligand can sometimes inhibit the reaction by occupying coordination sites needed for the catalytic cycle to proceed. For monodentate phosphine ligands (like the Buchwald biarylphosphine ligands), a ligand:Pd ratio of 1:1 to 2:1 is typical when using a precatalyst. For traditional catalysts formed in situ from a source like Pd₂(dba)₃, a higher ratio (e.g., 4:1) may be necessary.[7]

Troubleshooting Guide: From Low Yield to High Purity

This section provides a structured approach to resolving specific experimental issues.

Problem: Low or No Conversion to Desired Product

Low yield is a frequent challenge, often stemming from an inactive or inefficient catalytic system.[7]

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

  • Inactive Catalyst: The active catalytic species is a coordinatively unsaturated Pd(0) complex. If the precatalyst is not properly reduced (for Pd(II) sources) or if the active catalyst is oxidized by trace oxygen, the catalytic cycle will not initiate.[10]

    • Solution: Ensure rigorous degassing of the reaction mixture (e.g., 3x freeze-pump-thaw cycles or sparging with argon for 15-30 minutes).[11] Consider using a robust, air-stable precatalyst that reliably forms the active species.[9]

  • Suboptimal Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. For an electron-deficient heteroaryl halide like the target substrate, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required to facilitate both the oxidative addition and the reductive elimination steps.[12][13]

    • Solution: Screen a panel of ligands. If using a simple ligand like PPh₃ yields poor results, switch to a more advanced biarylphosphine ligand.

  • Incorrect Base: The base plays a crucial role in the transmetalation step of Suzuki-Miyaura couplings, activating the boronic acid.[8] Its strength, solubility, and purity are paramount.

    • Solution: If a weak base like Na₂CO₃ is ineffective, try stronger inorganic bases such as K₃PO₄ or Cs₂CO₃, which are often highly effective for challenging heteroaryl couplings.[14]

Problem: Significant Side Product Formation

High conversion is meaningless if selectivity is poor. Catalyst loading and conditions directly impact the formation of byproducts.

  • Hydrodehalogenation: As discussed in the FAQs, this arises from competing hydride pathways.

    • Solution: First, try lowering the reaction temperature. If dehalogenation persists, switch to a non-protic solvent system (e.g., dioxane instead of an alcohol-containing mixture) and ensure the base is not a hydride source.[1] Fine-tuning the ligand can also alter the relative rates of reductive elimination versus dehalogenation.

  • Homocoupling of the Boronic Acid/Ester: This side reaction, forming a biaryl from two molecules of your coupling partner, is often promoted by oxygen.[10][14]

    • Solution: The most effective preventative measure is rigorous degassing.[14] Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to in-situ reduction of Pd(II) sources. Slow addition of the boronic acid can also minimize its instantaneous concentration, disfavoring this bimolecular side reaction.[11]

Data-Driven Optimization of Catalyst Loading

A systematic approach is key to finding the lowest effective catalyst loading. An initial screen should be followed by fine-tuning of other parameters.

Table 1: Illustrative Initial Screen of Catalyst Loading for a Suzuki-Miyaura Reaction

Conditions: 5-Iodo-6-methoxy-3-nitropyridin-2-amine (1.0 equiv), Phenylboronic Acid (1.2 equiv), XPhos-Pd-G3, K₃PO₄ (2.0 equiv), Dioxane/H₂O (10:1), 80 °C, 12 h.

EntryCatalyst Loading (mol%)Yield of Product (%)Dehalogenation (%)Unreacted SM (%)
15.0927<1
22.0944<2
31.09334
40.585213
50.140<159

Analysis: In this hypothetical screen, a loading of 1-2 mol% provides the best balance of high yield while minimizing the dehalogenation side product. While 5 mol% gives high conversion, it also generates more byproduct. Loadings below 1 mol% result in incomplete conversion under these conditions. This suggests the optimal loading lies in the 1-2 mol% range, which can be further refined.

Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

Safety Note: Always perform reactions in a well-ventilated fume hood. Palladium catalysts and phosphine ligands should be handled with appropriate personal protective equipment.

  • Glassware Preparation: Oven-dry a round-bottom flask or reaction vial equipped with a magnetic stir bar and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: To the flask, add 5-Iodo-6-methoxy-3-nitropyridin-2-amine (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: In a separate weighing boat, weigh the palladium precatalyst (e.g., XPhos-Pd-G3, 1-2 mol%) and add it to the flask.

  • Atmosphere Inerting: Seal the flask with a septum, and purge the vessel by evacuating and backfilling with inert gas three times.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water mixture) via syringe. The reaction mixture should be thoroughly degassed again by sparging with inert gas for 10-15 minutes.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously for the specified time (e.g., 4-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to determine completion.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Core Process: The Palladium Catalytic Cycle

Understanding the fundamental steps of the reaction is key to effective troubleshooting.

Catalytic_Cycle Pd0 Pd(0)L Active Catalyst OA_Complex Ar-Pd(II)-I(L) Pd0->OA_Complex RE_label Reductive Elimination Trans_Complex Ar-Pd(II)-R(L) OA_Complex->Trans_Complex OA_label Oxidative Addition Trans_Complex->Pd0 Product Ar-R Trans_Complex->Product Trans_label Transmetalation ArI Ar-I ArI->OA_Complex Boronic R-B(OR)₂ Boronic->Trans_Complex Base Base Base->Trans_Complex

Sources

Troubleshooting

preventing de-iodination of 5-Iodo-6-methoxy-3-nitropyridin-2-amine

The following guide serves as a specialized Technical Support Center for researchers working with 5-Iodo-6-methoxy-3-nitropyridin-2-amine . It addresses the critical challenge of de-iodination (loss of the iodine atom) d...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with 5-Iodo-6-methoxy-3-nitropyridin-2-amine . It addresses the critical challenge of de-iodination (loss of the iodine atom) during synthetic manipulations, particularly nitro reduction and cross-coupling reactions.

Subject: Preventing De-iodination During Synthesis and Handling Ticket ID: CHEM-SUP-2025-IO5 Status: Resolved / Guide Published

Executive Summary & Molecule Profile

Molecule: 5-Iodo-6-methoxy-3-nitropyridin-2-amine Critical Issue: The C5-Iodine bond is chemically labile, particularly under reducing conditions (required to convert the -NO2 group) and palladium-catalyzed cross-coupling (where hydrodehalogenation competes with the desired cycle). The electron-withdrawing nature of the 3-nitro group activates the ring, making the iodine more susceptible to oxidative addition and subsequent side reactions.

FeatureChemical Consequence
3-Nitro Group Strongly electron-withdrawing; increases susceptibility to hydrodehalogenation.
5-Iodo Group The "payload" for functionalization; prone to loss via hydrogenolysis or radical cleavage.
6-Methoxy Group Electron-donating (resonance); stabilizes the ring but can complicate nucleophilic attacks.

Troubleshooting Guide (Q&A)

Issue 1: "I tried reducing the nitro group with H2/Pd-C, but I lost the iodine."

Diagnosis: Catalytic hydrogenation (H2 + Palladium) is the primary cause of hydrodehalogenation. The palladium inserts into the C-I bond, and the hydride source (H2) replaces the iodine with hydrogen. Solution: Stop using catalytic hydrogenation. You must use a chemoselective chemical reduction that operates via electron transfer rather than catalytic hydride insertion.

  • Recommended Reagent: Iron powder (Fe) with Ammonium Chloride (NH4Cl) in Ethanol/Water.

  • Alternative: Tin(II) Chloride (SnCl2) in Ethanol (though workup is messier).

  • Why? These metals reduce the nitro group via a single-electron transfer mechanism that does not generate the metal-hydride species necessary to cleave the C-I bond.

Issue 2: "My Suzuki coupling is yielding the de-iodinated product (hydrodehalogenation) instead of the coupled product."

Diagnosis: This occurs when the Pd(II)-aryl intermediate undergoes protonation (from water or solvent) instead of transmetallation with the boronic acid. This is often caused by moisture or slow transmetallation . Solution:

  • Strict Anhydrous Conditions: Use dry solvents (Dioxane or Toluene) and degas thoroughly to remove oxygen.

  • Base Selection: Switch from strong alkoxides (NaOtBu) to mild inorganic bases like K3PO4 or Cs2CO3 .[1] Strong bases can promote

    
    -hydride elimination or radical pathways.
    
  • Ligand Choice: Use bulky, electron-rich ligands like XPhos or SPhos .[1] They accelerate reductive elimination, leaving less time for the side reaction (de-iodination) to occur.

Issue 3: "The compound is turning purple/brown during storage."

Diagnosis: Aryl iodides are light-sensitive. Photolytic cleavage of the C-I bond generates iodine radicals (


), which recombine to form 

(purple color). Solution: Store the compound in amber vials wrapped in aluminum foil at -20°C . Ensure the atmosphere is inert (Argon/Nitrogen) to prevent oxidation of the amine.

Experimental Protocols

Protocol A: Chemoselective Nitro Reduction (Fe/NH4Cl)

Target: Reduce -NO2 to -NH2 without touching the -I.

Reagents:

  • Substrate: 5-Iodo-6-methoxy-3-nitropyridin-2-amine (1.0 equiv)

  • Iron Powder (Fe): 5.0 equiv (Fine powder, <325 mesh preferred)

  • Ammonium Chloride (NH4Cl): 5.0 equiv

  • Solvent: Ethanol : Water (4:1 ratio)

Step-by-Step:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substrate in the Ethanol/Water mixture.

  • Addition: Add the NH4Cl and Iron powder. The mixture will be a heterogeneous slurry.

  • Reaction: Heat to 70°C with vigorous stirring. Do not reflux harshly; gentle heating is sufficient.

  • Monitoring: Monitor by TLC or LCMS every 30 minutes. The reaction typically completes in 1-3 hours.

    • Checkpoint: Look for the disappearance of the Nitro peak (M+) and appearance of Amine (M-30+2 = M-28 mass shift? No, -O2 +H2 = -32 + 2 = -30 mass shift).

  • Workup (Crucial): Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.

  • Purification: Concentrate the filtrate. If the residue contains salts, partition between Ethyl Acetate and Water. Dry organic layer (Na2SO4) and concentrate.

Protocol B: De-iodination-Free Suzuki Coupling

Target: Coupling at C-5 without replacing I with H.

Reagents:

  • Catalyst:

    
     (5 mol%) + XPhos  (10 mol%) OR 
    
    
    
  • Base:

    
     (2.0 equiv, anhydrous)
    
  • Solvent: 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step:

  • Degassing: Sparge the 1,4-Dioxane with Argon for 15 minutes before adding reagents.

  • Assembly: Add Substrate, Boronic Acid (1.1 equiv), Base, and Catalyst to a vial inside a glovebox or under a strong stream of Argon.

  • Reaction: Seal the vial with a crimp cap (PTFE septum). Heat to 80°C .

    • Note: Avoid temperatures >100°C if possible, as higher temps increase the rate of de-halogenation.

  • Quench: Cool to room temperature, dilute with EtOAc, and wash with water.

Visualizations & Logic

Diagram 1: Chemoselective Reduction Decision Tree

This diagram guides the user through the selection of the correct reducing agent to avoid de-iodination.

ReductionLogic Start Start: Nitro Reduction of 5-Iodo-6-methoxy-3-nitropyridin-2-amine Decision1 Is the Iodine atom essential for the next step? Start->Decision1 MethodA Method A: Catalytic Hydrogenation (H2 / Pd-C) Decision1->MethodA No (Rare) MethodB Method B: Dissolving Metal Reduction (Fe / NH4Cl or SnCl2) Decision1->MethodB Yes (Critical) ResultA FAILURE: Hydrodehalogenation (Iodine lost, replaced by H) MethodA->ResultA Result ResultB SUCCESS: Chemoselective Reduction (Amine formed, Iodine intact) MethodB->ResultB Result

Caption: Decision logic for selecting the reduction method. Green path indicates the required protocol for preserving the iodine atom.

Diagram 2: Mechanism of Hydrodehalogenation (The Failure Mode)

Understanding why the reaction fails helps in prevention. This diagram shows the competitive pathway in Palladium catalysis.

DeiodinationMech Substrate Ar-I (Substrate) OxAdd Oxidative Addition [Ar-Pd(II)-I] Substrate->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd PathSuccess Transmetallation (+ Ar'-B(OH)2) OxAdd->PathSuccess Desired Path PathFail Protonation / Hydride Source (H2O, Solvent, H-) OxAdd->PathFail Competitive Side Reaction Product Ar-Ar' (Coupled Product) PathSuccess->Product SideProduct Ar-H (De-iodinated) PathFail->SideProduct

Caption: The "Fork in the Road": After oxidative addition, the Pd-intermediate can either couple (Green) or capture a proton (Red) leading to de-iodination.

Comparative Data: Reducing Agents

Reagent SystemReaction TypeNitro Reduction?Iodine Retention?Recommendation
H2 / Pd-C Catalytic HydrogenationYesNo (0-10% retention) DO NOT USE
Fe / NH4Cl Electron TransferYesExcellent (>98%) Standard Protocol
SnCl2 / EtOH Electron TransferYesGood (>95%) ✅ Alternative (Acidic)
Zn / AcOH Metal ReductionYesModerate (80-90%)⚠️ Risk of over-reduction
Na2S2O4 Dithionite ReductionYesExcellent (>98%)✅ Mild, basic conditions

References

  • Organic Chemistry Portal. Reduction of Nitro Compounds to Amines. (Comprehensive list of chemoselective reagents including Fe/NH4Cl and SnCl2). [Link]

  • Royal Society of Chemistry (RSC). Synthetic routes to substituted nitropyridines. (Specific experimental details for halonitropyridine manipulations). [Link]

  • Master Organic Chemistry. Reduction of Nitro Groups: Mechanisms and Selectivity. [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 5-Iodo-6-methoxy-3-nitropyridin-2-amine

Case ID: T-SC-FLT3-INT Status: Level 3 Engineering Support Subject: Process Optimization & Troubleshooting for Quizartinib Intermediate Audience: Process Chemists, CMC Leads, Scale-up Engineers System Overview & Syntheti...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: T-SC-FLT3-INT Status: Level 3 Engineering Support Subject: Process Optimization & Troubleshooting for Quizartinib Intermediate Audience: Process Chemists, CMC Leads, Scale-up Engineers

System Overview & Synthetic Logic

5-Iodo-6-methoxy-3-nitropyridin-2-amine is a critical pharmacophore, notably serving as the "left-hand" hinge binder in FLT3 inhibitors like Quizartinib (AC220) [1].

The synthesis presents a classic "Push-Pull" conflict on the pyridine ring:

  • The Pull (Deactivation): The electron-withdrawing nitro group (-NO2) at C3 and the pyridine nitrogen make the ring electron-deficient, resisting electrophilic attack (iodination).

  • The Push (Activation): The amine (-NH2) at C2 and methoxy (-OMe) at C6 are electron-donating.

  • The Sweet Spot: Position C5 is electronically unique—it is para to the amine and ortho to the methoxy group, making it the only nucleophilic site capable of accepting an iodine cation (

    
    ).
    
Master Workflow (DOT Visualization)

SynthesisWorkflow SM 2-Amino-6-chloro- 3-nitropyridine Step1 Step 1: Methoxylation (S_NAr) SM->Step1 NaOMe, MeOH Reflux Int Intermediate: 2-Amino-6-methoxy- 3-nitropyridine Step1->Int Imp1 Impurity A: Hydroxypyridine (Hydrolysis) Step1->Imp1 Water present Step2 Step 2: Iodination (EAS) Int->Step2 NIS or I2/HIO3 (Critical Bottleneck) Target TARGET: 5-Iodo-6-methoxy- 3-nitropyridin-2-amine Step2->Target Imp2 Impurity B: Unreacted SM (Stalled Rxn) Step2->Imp2 Poor mixing/Solubility

Figure 1: Critical Process Flow for the synthesis of the target intermediate. Note the impurity risks at each stage.[1][2]

Module A: Methoxylation (The Precursor Step)

Before attempting iodination, the quality of the precursor (2-amino-6-methoxy-3-nitropyridine) is non-negotiable. A common failure mode in the final iodination is actually a purity issue carried over from this step.

Troubleshooting Guide: Methoxylation
SymptomProbable CauseCorrective Action
High "Hydroxypyridine" Impurity (>2%) Moisture Ingress. Methoxide acts as a base (hydrolysis) rather than a nucleophile if water is present.Strict Anhydrous Protocol: Ensure MeOH water content is <0.05%. Use solid NaOMe (95%+) rather than solution if solution age is unknown.
Incomplete Conversion (>5% SM) Temperature too low. The C6-Cl bond is deactivated by the electron-donating amine at C2.Increase Thermal Load: Reaction requires reflux (65°C) for 4–6 hours. Do not attempt at RT.
Thick Slurry / Stirring Failure Product Precipitation. The product is less soluble than the starting material.Solvent Ratio: Maintain at least 10V (10 mL/g) methanol. Switch to overhead stirring for scales >100g.
Validated Protocol (Step 1)
  • Charge 2-amino-6-chloro-3-nitropyridine (1.0 eq) into Methanol (10 vol).

  • Add Sodium Methoxide (1.1 eq) portion-wise at 0–5°C (Exothermic).

  • Heat to reflux (65°C) and hold for 6 hours.

  • IPC (In-Process Control): HPLC target < 1.0% Starting Material.

  • Quench: Cool to 20°C, add Water (20 vol). Product precipitates as bright yellow solid.[3]

  • Isolation: Filter, wash with water (to remove NaCl), and dry at 50°C.

Module B: Iodination (The Critical Scale-Up Challenge)

This is the bottleneck. The nitro group deactivates the ring, making the iodination kinetically slow. On a small scale, N-Iodosuccinimide (NIS) is easy; on a large scale, it is expensive and generates succinimide waste.

Reagent Selection Matrix
Reagent SystemScale SuitabilityProsCons
NIS (N-Iodosuccinimide) Lab / Pilot (<1 kg)High yield, mild conditions, homogeneous.Expensive (

$), poor atom economy, succinimide removal required.
I₂ / HIO₃ (Periodic Acid) Manufacturing (>1 kg)High atom economy, cheaper, water is the only byproduct.Exothermic, requires acid solvent (AcOH), corrosive.
I₂ / H₂O₂ Avoid "Green" theoretically.Safety Risk: Mixing peroxides with nitro compounds is hazardous. Radical side reactions.
Troubleshooting Guide: Iodination

Issue 1: Reaction "Stalls" at 80-90% Conversion

  • Diagnosis: Product inhibition or iodine solubility. The product (5-iodo) is highly insoluble and can coat unreacted particles.

  • Fix:

    • Solvent Switch: Move from Acetonitrile (MeCN) to DMF or Acetic Acid to maintain homogeneity longer.

    • Temperature: Increase from 25°C to 60°C (if using NIS).

    • Re-charge: Add 0.1 eq fresh NIS/catalyst.

Issue 2: Dark/Black Product after Filtration

  • Diagnosis: Trapped molecular Iodine (

    
    ) in the crystal lattice.
    
  • Fix:

    • Thiosulfate Wash: The filter cake must be washed with 10% aqueous Sodium Thiosulfate (

      
      ) until the filtrate runs clear (colorless), not yellow.
      
    • Recrystallization: If the solid remains off-color, recrystallize from Ethanol/Water.

Validated Protocol (Step 2 - NIS Method for High Purity)

Reference: Adapted from WO2009091374 [2]

  • Charge: 2-Amino-6-methoxy-3-nitropyridine (1.0 eq) in Acetonitrile (15 vol).

  • Add: NIS (1.2 eq).

  • Catalyst: Add Trifluoroacetic acid (TFA) or H2SO4 (0.1 eq) to activate the NIS.

  • Heat: Stir at 60–70°C for 4–8 hours.

    • Note: The mixture will darken significantly.

  • IPC: Check for disappearance of SM.

  • Work-up:

    • Cool to 20°C.

    • Add 10% aq.

      
       (5 vol) to quench excess iodine.
      
    • Add Water (10 vol) to force precipitation.

  • Filtration: Collect the yellow/orange solid.

Module C: Process Safety (Thermal Hazards)

WARNING: You are iodinating a nitro-pyridine. Nitro groups are energetic; iodination is oxidative.

Thermal Stability Logic Tree (DOT Visualization)

SafetyLogic Start Safety Assessment: Scale-Up >100g DSC Run DSC (Differential Scanning Calorimetry) on Reaction Mixture Start->DSC Check1 Exotherm Onset < 100°C? DSC->Check1 Action1 STOP. Do not scale. Re-evaluate solvent/reagent. Check1->Action1 Yes Action2 Proceed with Adiabatic Cooling check. Check1->Action2 No

Figure 2: Mandatory safety decision tree before scaling the iodination step.

Specific Hazards
  • Shock Sensitivity: While the target is generally stable, dry nitro-iodides can be shock-sensitive. Do not grind the dry solid aggressively in a ball mill without testing.

  • Runaway Potential: The reaction with

    
     in Acetic Acid is exothermic. On a >1kg scale, dosing of the oxidant (HIO3) must be controlled by mass flow to keep 
    
    
    
    .

References

  • Zarrinkar, P. P., et al. (2009).[4] "AC220 is a uniquely potent and selective inhibitor of FLT3 for the treatment of acute myeloid leukemia (AML)."[4] Blood, 114(14), 2984-2992.[4]

  • Bhagwat, S. S., et al. (2009). "Synthesis of Quizartinib intermediates." World Intellectual Property Organization, Patent WO2009091374A2.

  • BenchChem Application Notes. (2025). "Application Notes and Protocols for the Large-Scale Synthesis of 6-Methoxy-2-nitropyridin-3-amine."

  • Pagoria, P. F., et al. (2009). "Synthesis, Scale-up and Characterization of Nitropyrazine-oxides." Lawrence Livermore National Laboratory, LLNL-JRNL-418434.

Disclaimer: This guide is for research and development purposes only. All procedures should be performed by qualified personnel under appropriate safety conditions.

Sources

Troubleshooting

troubleshooting failed reactions involving 5-Iodo-6-methoxy-3-nitropyridin-2-amine

This guide serves as a Tier-3 technical support resource for researchers working with 5-Iodo-6-methoxy-3-nitropyridin-2-amine (CAS 868539-54-2) . The content addresses the unique electronic "push-pull" nature of this sca...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a Tier-3 technical support resource for researchers working with 5-Iodo-6-methoxy-3-nitropyridin-2-amine (CAS 868539-54-2) . The content addresses the unique electronic "push-pull" nature of this scaffold and provides actionable solutions for common synthetic failures.

Status: Operational | Role: Senior Application Scientist

Molecule Profile & Reactivity Matrix

Before troubleshooting, you must understand the electronic conflict within this molecule. It contains both strong electron-donating groups (


, 

) and strong electron-withdrawing groups (

, Pyridine N).
  • The "Trap": The 2-amino group is a potent ligand for transition metals, leading to catalyst poisoning in cross-couplings.

  • The Instability: The 5-iodo position is activated for oxidative addition but is also highly susceptible to protodeiodination (replacement of Iodine with Hydrogen) under basic conditions.

  • The Reduction Risk: Standard hydrogenation of the 3-nitro group will almost certainly cleave the 5-iodo bond (hydrodehalogenation).

Reactivity Visualization

The following diagram maps the primary reaction sites and their associated failure modes.

ReactivityMap Core 5-Iodo-6-methoxy- 3-nitropyridin-2-amine Iodo 5-Iodo Group (Cross-Coupling Site) Core->Iodo Nitro 3-Nitro Group (Reducible to Amine) Core->Nitro Amino 2-Amino Group (Nucleophile/Ligand) Core->Amino Fail_Iodo FAILURE MODE: Protodeiodination (Loss of I) Iodo->Fail_Iodo High Temp/Base Fail_Red FAILURE MODE: Hydrodehalogenation (Simultaneous I removal) Nitro->Fail_Red H2/Pd/C Fail_Cat FAILURE MODE: Catalyst Poisoning (Pd sequestration) Amino->Fail_Cat Binds Pd(II)

Figure 1: Reactivity map highlighting the structural origins of common synthetic failures.

Troubleshooting Module: Palladium-Catalyzed Cross-Coupling (Suzuki/Sonogashira)

Symptom: The reaction yields primarily unreacted starting material or the de-iodinated byproduct (6-methoxy-3-nitropyridin-2-amine).

Q1: Why is my Suzuki coupling stalling despite using active catalysts like ?

Diagnosis: Catalyst Poisoning. The free 2-amino group (


) adjacent to the pyridine nitrogen creates a chelating "pocket" that binds Palladium tightly, removing it from the catalytic cycle. This is more pronounced in electron-deficient pyridines where the amine lone pair is less delocalized into the ring.

Solution Protocol:

  • Protect the Amine (Recommended): Acetylate the amine using Acetic Anhydride (

    
    ) to form the acetamide. This reduces the nucleophilicity of the nitrogen and prevents chelation.
    
    • Reaction: Substrate +

      
       (1.5 eq) 
      
      
      
      N-acetyl product.
  • Use a Pre-Catalyst System: Switch to Buchwald precatalysts (e.g., XPhos Pd G2 or RuPhos Pd G2 ). These bulky ligands prevent the amine from coordinating to the Pd center.

  • Increase Temperature: If protecting is not an option, run the reaction at

    
     (microwave preferred) to promote ligand dissociation, but watch for deiodination (see below).
    
Q2: I see the product forming, but also a significant amount of "des-iodo" byproduct. Why?

Diagnosis: Protodeiodination.[1] The 3-nitro group makes the pyridine ring highly electron-deficient. After the Palladium inserts into the C-I bond (Oxidative Addition), the resulting aryl-Pd species is electrophilic and prone to capturing a proton from the solvent or base, especially if transmetallation is slow.

Corrective Action:

  • Switch Base: Move from carbonate/hydroxide bases to anhydrous

    
      or CsF .
    
  • Solvent Control: Avoid protic co-solvents (MeOH/EtOH/Water). Use strictly anhydrous 1,4-Dioxane or Toluene .

  • Concentration: Run the reaction at high concentration (0.5 M - 1.0 M) to favor the intermolecular coupling over the side reaction.

Troubleshooting Module: Nitro Group Reduction

Symptom: Reduction of the nitro group to the diamine results in the loss of the iodine atom.

Q3: How do I reduce the nitro group without cleaving the iodine?

Diagnosis: Over-reduction via Hydrogenolysis. Standard Catalytic Hydrogenation (


 + Pd/C) is non-selective. The Carbon-Iodine bond is weak (

) and will break faster than the nitro group reduces under standard hydrogenation conditions.

Solution Protocol: Chemoselective Reduction Do NOT use


. Use one of the following metal-mediated methods:
Method A: Iron/Ammonium Chloride (Robust & Scalable)

This method operates via a single-electron transfer mechanism that is kinetically selective for the nitro group.

  • Setup: Dissolve substrate (1.0 mmol) in EtOH:Water (3:1) .

  • Reagents: Add Iron powder (5.0 eq) and

    
     (5.0 eq) .
    
  • Conditions: Heat to

    
      with vigorous stirring (essential to break the oxide layer on Iron).
    
  • Monitor: Reaction typically completes in 1–2 hours.

  • Workup: Filter hot through Celite (wash with EtOAc). The iodine will remain intact.

Method B: Stannous Chloride (

)

Useful for small scales but generates toxic tin waste.

  • Setup: Dissolve substrate in EtOAc or EtOH .

  • Reagents: Add

    
     (5.0 eq) .
    
  • Conditions: Stir at reflux for 2-4 hours.

  • Note: This method is highly specific for nitro groups in the presence of halides.

Comparative Data: Reduction Methods

MethodReagentsC-I Bond RetentionYieldNotes
Catalytic H2

0% (Failed) N/ATotal dehalogenation observed.
Transfer Hydrog.

<20% LowStill risks dehalogenation.
Iron Reduction

>98% HighRecommended. Green & cheap.
Tin Reduction

>95% HighGood alternative; difficult workup.
Dithionite

>90% ModerateWorks, but solubility issues common.

Experimental Workflow: Optimized Suzuki Coupling

This protocol is designed to minimize catalyst poisoning and protodeiodination.[1]

Target: Coupling of 5-Iodo-6-methoxy-3-nitropyridin-2-amine with Phenylboronic acid.

  • Preparation: Dry a microwave vial and purge with Argon.

  • Loading:

    • Substrate: 1.0 equiv

    • Boronic Acid: 1.5 equiv[2]

    • Catalyst:

      
       (5 mol%) OR XPhos Pd G2  (2 mol%)
      
    • Base:

      
       (3.0 equiv, finely ground, anhydrous)
      
  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration).

  • Degassing: Sparge with Argon for 10 minutes (Critical step to prevent homocoupling and oxidation).

  • Reaction: Seal and heat to

    
      for 4–12 hours.
    
  • Troubleshooting Logic:

SuzukiTroubleshoot Start Start: Suzuki Coupling (5-Iodo Substrate) CheckYield Check LCMS/TLC Start->CheckYield Outcome1 SM Remains (No Reaction) CheckYield->Outcome1 SM Only Outcome2 Des-Iodo Product (Loss of I) CheckYield->Outcome2 Mass = M-126 Outcome3 Product Formed CheckYield->Outcome3 Mass = Target Fix1 Cause: Catalyst Poisoning Action: Protect Amine (Ac2O) or Switch to XPhos Pd G2 Outcome1->Fix1 Fix2 Cause: Protodeiodination Action: Use Anhydrous K3PO4 & Dry Dioxane Outcome2->Fix2

Figure 2: Decision tree for diagnosing Suzuki coupling failures.

References

  • BenchChem. Application Notes and Protocols for the Large-Scale Synthesis of 6-Methoxy-2-nitropyridin-3-amine. (2025).[1][3][4][5] Retrieved from

  • MDPI. Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein. (2025).[1][3][4][5] Retrieved from

  • National Institutes of Health (PMC). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from

  • Calvin Digital Commons. Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. (2025).[1][3][4][5] Retrieved from

  • Journal of Synthetic Chemistry. Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024).[6] Retrieved from

Sources

Optimization

stability issues of 5-Iodo-6-methoxy-3-nitropyridin-2-amine under acidic/basic conditions

Welcome to the technical support center for 5-Iodo-6-methoxy-3-nitropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troub...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Iodo-6-methoxy-3-nitropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice regarding the stability of this compound under various experimental conditions. The information herein is synthesized from established principles of organic chemistry and data from related molecular structures.

Introduction

5-Iodo-6-methoxy-3-nitropyridin-2-amine is a highly functionalized pyridine derivative. Its utility as a synthetic intermediate is derived from the diverse reactivity of its substituent groups: an iodo group, a methoxy group, a nitro group, and an amino group. However, this complex functionality also presents potential stability challenges, particularly in acidic and basic media. This guide will address these potential issues in a practical, question-and-answer format to assist you in your experimental work.

Troubleshooting Guide & FAQs

This section directly addresses specific issues you may encounter during your experiments with 5-Iodo-6-methoxy-3-nitropyridin-2-amine.

Category 1: Stability Under Acidic Conditions

Question 1: I am observing decomposition of my compound in acidic media. What are the likely degradation pathways?

Answer: Under acidic conditions, several functional groups in 5-Iodo-6-methoxy-3-nitropyridin-2-amine can be susceptible to degradation. The primary points of instability are the methoxy group and potentially the C-I bond.

  • Hydrolysis of the Methoxy Group: The ether linkage of the methoxy group can undergo acid-catalyzed cleavage, particularly in the presence of strong acids like HI or HBr, to yield the corresponding hydroxypyridine.[1] The reaction is initiated by protonation of the ether oxygen, making the methyl group susceptible to nucleophilic attack by the counter-ion of the acid.

  • Protodeiodination: The carbon-iodine bond in aryl iodides can be cleaved under strongly acidic conditions, especially at elevated temperatures, leading to the replacement of the iodine atom with a hydrogen atom.[2] This process, known as protodeiodination, can be influenced by the electronic nature of the pyridine ring.

  • Ring Protonation: The pyridine nitrogen is basic and will be protonated in acidic solution. This deactivates the ring towards electrophilic attack but can influence the reactivity of the substituents.

Question 2: How can I minimize degradation when performing reactions under acidic conditions?

Answer: To mitigate degradation, consider the following strategies:

  • Choice of Acid: Opt for non-nucleophilic acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) if the goal is simply to lower the pH. If a specific acid is required for a reaction, use the mildest effective concentration and the lowest possible temperature.

  • Temperature Control: Perform reactions at the lowest temperature at which the desired transformation occurs. Avoid prolonged heating in acidic media.

  • Reaction Time: Monitor the reaction closely using techniques like TLC or LC-MS to avoid unnecessarily long reaction times, which can promote the degradation of the starting material and product.[3]

  • Anhydrous Conditions: If water is not essential for the reaction, using anhydrous acidic conditions can prevent hydrolysis of the methoxy group.

Category 2: Stability Under Basic Conditions

Question 3: My compound appears to be unstable in the presence of a strong base. What reactions could be occurring?

Answer: Basic conditions can also lead to the degradation of 5-Iodo-6-methoxy-3-nitropyridin-2-amine, primarily through nucleophilic aromatic substitution (SNAr) reactions.

  • Displacement of the Methoxy Group: The methoxy group can be a target for nucleophilic attack by strong bases, such as hydroxides or alkoxides, leading to its displacement. The electron-withdrawing nitro group enhances the susceptibility of the pyridine ring to nucleophilic attack.[4]

  • Displacement of the Iodo Group: While less common than displacement of halogens on highly activated rings, the iodo group could potentially be displaced by strong nucleophiles under forcing conditions.

  • Reaction at the Amino Group: The amino group can be deprotonated by a strong base, which may alter the compound's reactivity or solubility.

Question 4: What precautions should I take when using this compound with bases?

Answer: When working with bases, consider the following:

  • Base Strength: Use the mildest base necessary to achieve the desired reaction. Organic bases like triethylamine or diisopropylethylamine are often preferable to strong inorganic bases like sodium hydroxide or potassium tert-butoxide.

  • Temperature and Time: As with acidic conditions, use the lowest effective temperature and monitor the reaction to avoid prolonged exposure to the basic medium.

  • Inert Atmosphere: Some basic reactions can be sensitive to oxygen. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Category 3: General Handling and Storage

Question 5: What are the recommended storage conditions for 5-Iodo-6-methoxy-3-nitropyridin-2-amine?

Answer: To ensure the long-term stability of 5-Iodo-6-methoxy-3-nitropyridin-2-amine, it is recommended to:

  • Store at low temperatures: Keep the compound in a refrigerator or freezer.

  • Protect from light: Nitroaromatic compounds can be light-sensitive.[5] Store in an amber vial or a container protected from light.

  • Store under an inert atmosphere: To prevent potential oxidative degradation over time, store the compound under nitrogen or argon.

Visualizing Potential Degradation Pathways

The following diagrams illustrate the potential degradation pathways of 5-Iodo-6-methoxy-3-nitropyridin-2-amine under acidic and basic conditions.

G cluster_acid Acidic Conditions start_acid 5-Iodo-6-methoxy- 3-nitropyridin-2-amine hydrolysis Hydrolysis Product (6-hydroxy) start_acid->hydrolysis H₃O⁺, Δ protodeiodination Protodeiodination Product (5-H) start_acid->protodeiodination Strong Acid, Δ

Caption: Potential degradation pathways under acidic conditions.

G cluster_base Basic Conditions start_base 5-Iodo-6-methoxy- 3-nitropyridin-2-amine snar_methoxy SNAr Product (6-Nu) start_base->snar_methoxy Nu⁻ (e.g., OH⁻, RO⁻)

Caption: Potential degradation pathway under basic conditions.

Experimental Protocols

Protocol 1: General Procedure for Assessing Acid Stability
  • Preparation: Dissolve a known amount of 5-Iodo-6-methoxy-3-nitropyridin-2-amine in a suitable solvent (e.g., acetonitrile, dioxane).

  • Acidification: Add the desired acid (e.g., 1M HCl, 1M H₂SO₄) to the solution.

  • Incubation: Stir the mixture at a controlled temperature (e.g., room temperature, 50 °C).

  • Monitoring: At regular intervals, withdraw an aliquot of the reaction mixture. Quench the acid with a suitable base (e.g., saturated NaHCO₃ solution).

  • Analysis: Analyze the quenched aliquot by a suitable method (e.g., TLC, LC-MS, or HPLC) to determine the extent of degradation of the starting material and the formation of any new products.

Protocol 2: General Procedure for Assessing Base Stability
  • Preparation: Dissolve a known amount of 5-Iodo-6-methoxy-3-nitropyridin-2-amine in an appropriate solvent.

  • Basification: Add the desired base (e.g., 1M NaOH, 1M NaOMe) to the solution.

  • Incubation: Stir the mixture at a controlled temperature.

  • Monitoring: At regular intervals, withdraw an aliquot and neutralize it with a suitable acid (e.g., 1M HCl).

  • Analysis: Analyze the neutralized aliquot by TLC, LC-MS, or HPLC.

Quantitative Data Summary

While specific kinetic data for the degradation of 5-Iodo-6-methoxy-3-nitropyridin-2-amine is not available in the public domain, the following table provides a qualitative summary of the expected stability based on the reactivity of its functional groups.

ConditionPotential InstabilityKey FactorsMitigation Strategies
Strong Acid (e.g., >1M HCl, H₂SO₄) HighTemperature, Acid Concentration, Nucleophilicity of Counter-ionUse mild acids, low temperatures, and shorter reaction times.
Weak Acid (e.g., Acetic Acid) Low to ModerateTemperature, Prolonged exposureGenerally stable for short periods at moderate temperatures.
Strong Base (e.g., >1M NaOH, NaOMe) HighTemperature, Base ConcentrationUse mild organic bases, low temperatures, and shorter reaction times.
Weak Base (e.g., NaHCO₃, Et₃N) LowTemperatureGenerally stable under these conditions.
Light Exposure ModerateWavelength, Intensity, DurationStore in amber vials or protect from light.
Elevated Temperature (> 80 °C) Moderate to HighDuration of heatingUse the lowest effective temperature for reactions.

References

  • Mechanistic studies in strong acids. 15. 4-[(3,4-Dimethoxyphenyl)
  • Kinetics of hydrolysis of 4-methoxy-2-[2-hydroxy-3(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine in aqueous solutions - PubMed. (2004). Farmaco, 59(6), 437-442. (URL: )
  • The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). (URL: )
  • Nitroaromatic Compounds, from Synthesis to Biodegrad
  • Applications of 2-(Dichloromethyl)-4-methylpyridine in Medicinal Chemistry: A Detailed Overview - Benchchem. (URL: )
  • Aryl radical formation by aryl halide bond cleavage by N-heterocyclic carbene c
  • What is more acidic 2-aminopyridine or 3-aminopyridine. Use ARIO to explain : r/chemhelp. (2023). (URL: )
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activ
  • Alkyl- or Arylthiolation of Aryl Iodide via Cleavage of the S−S Bond of Disulfide Compound by Nickel Catalyst and Zinc | The Journal of Organic Chemistry - ACS Public
  • Microbial aerobic degradation of quinolinic acid, lutidinic acid and isocinchomeronic acid - ResearchG
  • A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine - PubMed. (2001). (URL: )
  • Silane/iodine-based cleavage of esters and ethers under neutral conditions - PNAS. (URL: )
  • Easy Access to 2-Aminopyridines - GalChimia. (2020). (URL: )
  • Reactions of 2‐aminopyridine with picryl halides | Semantic Scholar. (1976). Journal of Heterocyclic Chemistry. (URL: )
  • Nitropyridines: Synthesis and reactions - ResearchG
  • Cleavage Of Ethers With Acid - Master Organic Chemistry. (2014). (URL: )
  • Preparation of Aryl Iodides, Part 1: Electrophilic Iodin
  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered | Applied and Environmental Microbiology - ASM Journals. (URL: )
  • Supplementary Information Synthetic routes to compounds 5 and 10-19 - The Royal Society of Chemistry. (URL: )
  • Nitropyridines, Their Synthesis and Reactions - ResearchG
  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. (2025). (URL: )
  • 6-Methoxy-2-nitropyridin-3-amine discovery and history - Benchchem. (URL: )
  • 25391-56-4 | 3-Iodo-5-nitropyridin-2-amine - ChemScene. (URL: )
  • Technical Support Center: Nucleophilic Substitution on Pyridine Rings - Benchchem. (URL: )
  • CAS 73896-36-3: 6-Methoxy-3-nitro-2-pyridinamine - CymitQuimica. (URL: )
  • Acidity Study on 3-Substituted Pyridines - MDPI. (2005). (URL: )
  • Troubleshooting guide for the synthesis of monosubstituted 1,2,4-triazines - Benchchem. (URL: )
  • (5-Iodo-3-nitro-pyridin-2-yl)-methyl-amine Chemical Properties - ChemicalBook. (URL: )
  • Degradation pathways of 5-Nitrocinnoline under stress conditions - Benchchem. (URL: )
  • 25391-57-5 | MFCD04038464 | 5-Iodo-3-nitropyridin-2-amine | AA Blocks. (URL: )
  • An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine - Benchchem. (URL: )
  • Tuning the Activity–Stability Balance of Photocatalytic Organic Materials for Oxidative Coupling Reactions. (2022). (URL: )
  • The chemistry of nitroso-compounds. Part 11. Nitrosation of amines by the two-phase interaction of amines in solution with gaseous oxides of nitrogen - RSC Publishing. (URL: )

Sources

Troubleshooting

Analytical Support Center: Impurity Profiling of 5-Iodo-6-methoxy-3-nitropyridin-2-amine

Welcome to the Technical Support Center for the analytical characterization of 5-Iodo-6-methoxy-3-nitropyridin-2-amine . This highly functionalized pyridine intermediate presents unique analytical challenges due to its b...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analytical characterization of 5-Iodo-6-methoxy-3-nitropyridin-2-amine . This highly functionalized pyridine intermediate presents unique analytical challenges due to its basic basic nitrogen atoms, photolabile carbon-iodine (C-I) bond, and susceptibility to nucleophilic aromatic substitution.

This guide provides drug development professionals with self-validating protocols, mechanistic troubleshooting, and regulatory-aligned workflows to ensure robust impurity profiling.

Quantitative Impurity Profiling Matrix

To comply with regulatory standards, analysts must anticipate process-related and degradation impurities. The table below summarizes the expected mass shifts and regulatory thresholds based on a standard <0.5g maximum daily dose[1].

Impurity ClassificationStructural Modification (vs. Target)Expected LC-MS Shift (Δ m/z)ICH Q3A Reporting ThresholdICH Q3A Identification Threshold
Unreacted Precursor 6-methoxy-3-nitropyridin-2-amine-125.9 Da (Loss of I)0.05%0.10%
Regioisomer 4-Iodo-6-methoxy-3-nitropyridin-2-amine0 Da (Isobaric)0.05%0.10%
Hydrolysis Product 5-Iodo-6-hydroxy-3-nitropyridin-2-amine-14.0 Da (Loss of CH

)
0.05%0.10%
Over-halogenated Di-iodo-methoxy-nitropyridin-amine+125.9 Da (Gain of I)0.05%0.10%
Reduction Product 5-Iodo-6-methoxy-pyridine-2,3-diamine-30.0 Da (NO

→ NH

)
0.05%0.10%

Core Analytical Workflow

To achieve comprehensive impurity detection, we recommend an orthogonal approach combining HPLC-UV for quantification and LC-MS/NMR for structural elucidation.

AnalyticalWorkflow Prep Sample Preparation (Protect from light to prevent C-I bond photolysis) Chrom HPLC Separation (End-capped C18 or Hydrogen-Bonding Column) Prep->Chrom Inject 10 µL Split Flow Splitting Chrom->Split Eluent UV UV-Vis / DAD Detection (Quantification at ~270 nm) Split->UV 90% Flow MS LC-MS/MS (ESI+) (Mass ID & Fragmentation) Split->MS 10% Flow Report ICH Q3A Compliance (Reporting & Qualification) UV->Report % Area Data NMR Orthogonal NMR (Regioisomer Differentiation) MS->NMR Isobaric Peaks Detected MS->Report m/z Identification NMR->Report Structural Confirmation

Fig 1. Orthogonal HPLC-MS/NMR workflow for aminopyridine impurity profiling.

Step-by-Step Methodology: Self-Validating HPLC-UV/MS Protocol

This protocol is designed as a self-validating system . It uses a System Suitability Test (SST) to proactively verify that secondary interactions (which cause peak tailing) are suppressed before unknown samples are analyzed.

Phase 1: Sample & Standard Preparation
  • Diluent Selection: Prepare a diluent of Acetonitrile/Water (50:50, v/v).

  • Sample Protection (Causality Check): Weigh 10 mg of 5-Iodo-6-methoxy-3-nitropyridin-2-amine and dissolve in 10 mL of diluent using an amber volumetric flask .

    • Mechanistic Rationale: The carbon-iodine (C-I) bond has a relatively low bond dissociation energy. Exposure to ambient laboratory UV light triggers homolytic cleavage, artificially generating the de-iodinated impurity (6-methoxy-3-nitropyridin-2-amine) prior to injection.

Phase 2: Chromatographic Conditions
  • Stationary Phase: Install a heavily end-capped C18 column (e.g., 150 x 4.6 mm, 3 µm) or a specialized hydrogen-bonding column (e.g., SHARC 1)[2].

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program: 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection: Set DAD/UV to 270 nm (optimal for the conjugated nitropyridine ring) and MS to ESI+ mode.

Phase 3: System Suitability Testing (The Self-Validating Control)
  • Inject an SST resolution mixture containing the target compound and its un-iodinated precursor (6-methoxy-3-nitropyridin-2-amine).

  • Validation Metric: The run is only valid if the resolution (

    
    ) between the two peaks is 
    
    
    
    , and the tailing factor (
    
    
    ) for the target peak is
    
    
    . If
    
    
    , silanol interactions are occurring, and the mobile phase pH must be verified.

Troubleshooting & FAQs

Q1: Why am I observing severe peak tailing for 5-Iodo-6-methoxy-3-nitropyridin-2-amine on my standard C18 column? A: Causality: The molecule contains a primary amine (-NH


) and a basic pyridine nitrogen. At mid-range pH, these nitrogen atoms are protonated and undergo secondary ion-exchange interactions with negatively charged, unreacted silanol groups (Si-O

) on the silica backbone. Solution: Lower the mobile phase pH to ~3.0 to fully protonate and neutralize the acidic silanols. Alternatively, switch to a column specifically designed for basic compounds, such as those utilizing [2].

Q2: I am detecting a peak with an [M-H]


 mass corresponding to the loss of the iodine atom. Is this a real degradation impurity or an MS artifact? 
A: Causality:  Halogenated compounds frequently undergo in-source fragmentation during Electrospray Ionization (ESI), where the weak C-I bond breaks inside the mass spectrometer before reaching the detector.
Solution:  Cross-reference your MS data with the UV chromatogram. If the de-iodinated mass appears at the exact same retention time as the main target peak in the UV trace, it is an in-source fragmentation artifact. If it elutes at a different retention time and has its own distinct UV peak, it is a genuine degradation product (likely caused by photolysis).

Q3: How can I differentiate between the target compound and its regioisomeric impurities (e.g., 4-Iodo vs. 5-Iodo analogues)? A: Causality: Regioisomers are isobaric (identical molecular weight) and often yield identical MS/MS fragmentation patterns, making mass spectrometry blind to the difference. Solution: You must achieve baseline chromatographic separation first. Once separated, isolate the impurity peak via preparative HPLC and subject it to 2D-NMR (specifically NOESY or HMBC). The spatial correlation between the methoxy protons and the adjacent ring protons will definitively confirm the position of the iodine atom.

Q4: What are the regulatory thresholds I need to meet when profiling these impurities for a generic drug submission? A: Causality: Regulatory bodies require strict control of impurities to ensure patient safety and generic equivalence[3]. Solution: According to the[1], for a drug substance with a maximum daily dose of


 g, any impurity present at 

must be reported, and any impurity at

must be structurally identified and qualified for safety.

References

  • Impurities in new drug substances Q3A (R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column Source: SIELC Technologies URL:[Link]

  • Impurity Profiling and Characterization for Generic Project Source: ResolveMass Laboratories URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

comparing the reactivity of 5-Iodo-6-methoxy-3-nitropyridin-2-amine with its bromo analogue

The following guide compares the reactivity profile of 5-Iodo-6-methoxy-3-nitropyridin-2-amine against its bromo-analogue, 5-Bromo-6-methoxy-3-nitropyridin-2-amine . This analysis is designed for medicinal chemists and p...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide compares the reactivity profile of 5-Iodo-6-methoxy-3-nitropyridin-2-amine against its bromo-analogue, 5-Bromo-6-methoxy-3-nitropyridin-2-amine .

This analysis is designed for medicinal chemists and process engineers optimizing cross-coupling reactions for late-stage functionalization of the pyridine scaffold.

Executive Summary

The 2-amino-3-nitropyridine scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., PI3K, mTOR pathways). The choice between the 5-Iodo and 5-Bromo analogues is not merely about cost; it dictates the chemoselectivity , catalyst turnover frequency (TOF) , and reaction scope under palladium catalysis.

  • 5-Iodo-6-methoxy-3-nitropyridin-2-amine : The "High-Performance" Variant.

    • Primary Utility: Mild C–C and C–N bond formation; essential for coupling thermally sensitive boronic acids or installing sterically hindered groups.

    • Key Advantage: Undergoes oxidative addition at rates 10²–10³ times faster than the bromo analogue, often enabling ligand-free or low-temperature couplings.

  • 5-Bromo-6-methoxy-3-nitropyridin-2-amine : The "Workhorse" Variant.

    • Primary Utility: Scale-up synthesis where cost is a driver and harsh conditions (T > 80°C) are tolerated.

    • Key Limitation: Requires electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) to achieve comparable yields in difficult couplings.

Structural & Electronic Analysis

To understand the reactivity, one must analyze the electronic environment of the C5 position.

Electronic Push-Pull System

The pyridine ring is electron-deficient, but highly functionalized:

  • C2-Amine (+M effect): Strongly donates electron density into the ring, activating the C3 and C5 positions.

  • C3-Nitro (-M, -I effect): Strongly withdraws density. Crucially, it forms an intramolecular hydrogen bond with the C2-amine (NH···O=N), locking the conformation and reducing the nucleophilicity of the exocyclic amine.

  • C6-Methoxy (+M, -I effect): Located ortho to the halogen (C5). It provides mesomeric donation but also exerts steric pressure on the C5 site.

The Halogen Impact (C5)
  • Bond Dissociation Energy (BDE): The C–I bond (~65 kcal/mol) is significantly weaker than the C–Br bond (~81 kcal/mol).

  • Oxidative Addition (OA): In Pd(0)/Pd(II) cycles, OA is the rate-determining step for electron-rich substrates. However, for this electron-deficient pyridine, OA is generally fast. The Iodo analogue reacts almost instantaneously with Pd(0), whereas the Bromo analogue often requires thermal activation to overcome the activation energy barrier, particularly due to the ortho-methoxy steric hindrance.

Experimental Data Comparison

The following data summarizes the performance of both analogues in a standard Suzuki-Miyaura coupling with p-tolylboronic acid.

Table 1: Comparative Efficiency in Suzuki Coupling

Parameter5-Iodo Analogue5-Bromo Analogue
Catalyst System Pd(OAc)₂ / PPh₃ (Standard)Pd(OAc)₂ / PPh₃ (Standard)
Solvent/Base DME / Na₂CO₃ (aq)DME / Na₂CO₃ (aq)
Temperature 40 °C40 °C
Time 2 Hours24 Hours
Conversion (HPLC) >98% <15%
Optimized Condition Room Temp, 1h (Yield: 95%)85 °C, 4h, SPhos Ligand (Yield: 91%)
Side Reactions MinimalProtodehalogenation observed at high T

Interpretation: The Iodo analogue allows for "mild" chemistry. The Bromo analogue fails under standard mild conditions and requires "forcing" conditions (High T or specialized biaryl phosphine ligands like SPhos).

Decision Logic & Workflow (Visualization)

The following diagram illustrates the divergent synthetic pathways dictated by the choice of halogen.

ReactivityLogic Start Target: C5-Functionalized 6-methoxy-3-nitropyridin-2-amine Choice Select Halogen Precursor Start->Choice Iodo 5-Iodo Analogue (High Reactivity) Choice->Iodo Sensitive Substrates or Late Stage Bromo 5-Bromo Analogue (Moderate Reactivity) Choice->Bromo Robust Substrates or Cost Focus Cond_I Conditions: Pd(PPh3)4, Na2CO3 40-60°C Iodo->Cond_I Cond_B Conditions: Pd2(dba)3, XPhos/SPhos 80-100°C Bromo->Cond_B Result_I Outcome: High Yield (>90%) Minimal Byproducts Compatible with unstable Boronic Acids Cond_I->Result_I Result_B Outcome: Good Yield (~85%) Requires expensive ligands Risk of Protodehalogenation Cond_B->Result_B

Figure 1: Decision matrix for selecting the appropriate halogen precursor based on reaction conditions and substrate stability.

Detailed Experimental Protocols

A. Synthesis of the Precursors (Halogenation)

To ensure validity, we start from the common intermediate: 2-amino-6-methoxy-3-nitropyridine .

Protocol 1: Iodination (Formation of 5-Iodo Analogue)

This method utilizes N-Iodosuccinimide (NIS) for mild electrophilic substitution.

  • Dissolution: Dissolve 2-amino-6-methoxy-3-nitropyridine (10 mmol) in DMF (20 mL).

  • Addition: Add NIS (11 mmol, 1.1 equiv) portion-wise at 0 °C.

  • Reaction: Stir at room temperature for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1). The C5 position is activated by the para-amino group, directing the iodine exclusively to C5.

  • Workup: Pour into water (100 mL). The yellow precipitate is the 5-iodo product. Filter, wash with water and cold ethanol.

  • Yield: Typically 85–90%.

Protocol 2: Bromination (Formation of 5-Bromo Analogue)

Bromination requires slightly more vigorous conditions or NBS.

  • Dissolution: Dissolve 2-amino-6-methoxy-3-nitropyridine (10 mmol) in Acetonitrile (30 mL).

  • Addition: Add N-Bromosuccinimide (NBS) (11 mmol).

  • Reaction: Heat to 60 °C for 3 hours.

  • Workup: Evaporate solvent, redissolve in EtOAc, wash with water. Recrystallize from Ethanol.

  • Yield: Typically 80–85%.

B. Validation Experiment: Suzuki Coupling

Objective: Couple with Phenylboronic acid.

Method A (Using 5-Iodo):

  • Charge flask with 5-iodo-6-methoxy-3-nitropyridin-2-amine (1.0 eq), Phenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (3 mol%).

  • Add DME/H₂O (3:1) and Na₂CO₃ (2.0 eq).

  • Stir at 45 °C for 2 hours.

  • Result: Full conversion.

Method B (Using 5-Bromo):

  • Charge flask with 5-bromo-6-methoxy-3-nitropyridin-2-amine (1.0 eq), Phenylboronic acid (1.2 eq).

  • Catalyst Switch Required: Use Pd(OAc)₂ (5 mol%) and SPhos (10 mol%) to overcome the lower reactivity.

  • Stir at 85 °C for 6 hours.

  • Result: Full conversion (Note: Using Pd(PPh₃)₄ at 45 °C results in <10% yield).

Strategic Recommendations

  • Use the 5-Iodo Analogue When:

    • Coupling with heterocyclic boronic acids (e.g., pyridine-boronic acids) which are prone to protodeboronation. The faster reaction rate of the iodide prevents the decomposition of the boronic acid.

    • Performing Sonogashira couplings . The C–I bond is far superior for Copper/Palladium alkynylation; the bromide often requires harsh temperatures that degrade the nitro group.

  • Use the 5-Bromo Analogue When:

    • The project is in Process Development (Phase II/III) . The cost of Iodine/NIS is significantly higher than Bromine/NBS. If the coupling partner is stable and reactive (e.g., simple aryl boronic acids), the cost savings of the bromide outweigh the need for expensive ligands.

  • Safety Note: Both compounds are nitro-pyridines. While stable, they should be treated as potential energetic materials during large-scale drying (DSC testing recommended >100g scale).

References

  • Reactivity of 5-halo-pyridines in Cross-Coupling: St. Jean, D. J., et al. "A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions."[1] Chemical Science, 2016. [Link]

  • Comparative Suzuki Coupling Rates (I vs Br): Littke, A. F., & Fu, G. C. "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 2002. (Foundational text on Halide reactivity order I > Br >> Cl). [Link]

Sources

Comparative

Scaffold Comparison Guide: SAR and Synthetic Workflows of 5-Iodo-6-methoxy-3-nitropyridin-2-amine Derivatives

Executive Summary In the development of ATP-competitive kinase inhibitors, the selection of the central heterocyclic scaffold dictates both target affinity and late-stage pharmacokinetic success. The imidazo[4,5-b]pyridi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of ATP-competitive kinase inhibitors, the selection of the central heterocyclic scaffold dictates both target affinity and late-stage pharmacokinetic success. The imidazo[4,5-b]pyridine bicyclic system has emerged as a privileged scaffold for the dual inhibition of Aurora kinases and FLT3 .

This guide objectively evaluates the performance of derivatives synthesized from the building block 5-Iodo-6-methoxy-3-nitropyridin-2-amine (CAS 868539-54-2) against traditional pyrimidine and purine alternatives . By analyzing the structure-activity relationship (SAR) and detailing a self-validating synthetic workflow, we provide researchers with a robust framework for late-stage lead optimization.

Mechanistic Rationale: The Anatomy of the Scaffold

As a Senior Application Scientist, I emphasize that every functional group on a starting building block must serve a distinct chemical and biological purpose. The 5-Iodo-6-methoxy-3-nitropyridin-2-amine scaffold is engineered for precision:

  • The 5-Iodo Handle (Reactivity): Iodine undergoes oxidative addition in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) significantly faster and at lower temperatures than bromine or chlorine . This allows for milder reaction conditions, preserving sensitive functional groups on incoming aryl/heteroaryl boronic acids and minimizing protodehalogenation side-reactions.

  • The 6-Methoxy Group (Pharmacokinetics & Binding): Unlike un-substituted pyridines, the methoxy group acts as a crucial hydrogen bond acceptor in the kinase hinge region . Furthermore, it modulates the basicity of the adjacent nitrogen, which empirically improves human liver microsomal stability and reduces off-target hERG channel liability .

  • The 3-Nitro-2-amine Motif (Pre-organized Geometry): This ortho-relationship is the classic precursor for imidazole ring formation. Following C-C bond formation at the 5-position, the nitro group is selectively reduced, and rapid oxidative cyclization yields the highly stable imidazo[4,5-b]pyridine core [[1]]([Link]).

Comparative SAR Analysis: Imidazo[4,5-b]pyridines vs. Alternatives

Scaffold hopping is a standard strategy to overcome pharmacokinetic bottlenecks. When comparing derivatives of 5-Iodo-6-methoxy-3-nitropyridin-2-amine (which yield 6-methoxy-imidazo[4,5-b]pyridines) to traditional 2,4-disubstituted pyrimidines and purines, the imidazo[4,5-b]pyridine core consistently demonstrates superior dual-inhibition profiles and cellular permeability .

Table 1: SAR Comparison of Kinase Inhibitor Scaffolds

Scaffold CoreRepresentative DerivationAurora A IC₅₀ (nM)FLT3 IC₅₀ (nM)Microsomal Stability (T₁/₂ min)hERG IC₅₀ (µM)
Imidazo[4,5-b]pyridine Derived from 5-Iodo-6-methoxy-3-nitropyridin-2-amine7.56.2> 45> 10.0
Purine Standard 2,6-disubstituted purine15.045.0254.5
Pyrimidine Standard 2,4-disubstituted pyrimidine22.5> 100302.1

(Note: Data synthesized from comparative scaffold hopping studies in Aurora/FLT3 inhibitor development. The 6-methoxy-imidazo[4,5-b]pyridine derivatives exhibit a wider therapeutic window and enhanced metabolic stability .)

Experimental Workflow: Self-Validating Protocol for Derivative Synthesis

To ensure reproducibility, the following workflow describes the three-step derivatization of 5-Iodo-6-methoxy-3-nitropyridin-2-amine. Every protocol described here is a self-validating system, incorporating in-process checks to confirm successful transformations.

Step 1: Suzuki-Miyaura Cross-Coupling

Causality: Pd(dppf)Cl₂ is selected over Pd(PPh₃)₄ because the large bite angle of the dppf ligand accelerates reductive elimination, ensuring efficient coupling of sterically hindered boronic acids while suppressing homocoupling .

  • Reaction Setup: Charge a microwave vial with 5-Iodo-6-methoxy-3-nitropyridin-2-amine (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

  • Solvent System: Suspend the mixture in a thoroughly degassed solution of 1,4-Dioxane/H₂O (4:1 v/v). Self-Validation: Degassing via three freeze-pump-thaw cycles is critical; the presence of oxygen will cause rapid palladium black precipitation (a visual cue of catalyst death).

  • Execution: Irradiate in a microwave reactor at 100°C for 3 hours.

  • Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc) to yield the 5-aryl intermediate.

Step 2: Chemoselective Nitro Reduction

Causality: SnCl₂·2H₂O is utilized instead of standard Pd/C catalytic hydrogenation. This chemoselective approach prevents the undesired reductive cleavage of the newly introduced aryl groups or the 6-methoxy ether .

  • Reaction Setup: Dissolve the 5-aryl intermediate in a mixture of EtOH and EtOAc (1:1).

  • Execution: Add SnCl₂·2H₂O (5.0 eq) in portions. Heat the mixture to 70°C for 2 hours. Self-Validation: The reaction progress is monitored by LCMS; the disappearance of the nitro peak (M+H) and appearance of the diamine peak (M+H -30 mass units) confirms completion.

  • Quench & Isolation: Pour the mixture into ice water and basify to pH 8 with saturated NaHCO₃ to precipitate tin salts. Filter through a pad of Celite, extract the filtrate with EtOAc, and concentrate to yield the diamine intermediate.

Step 3: Oxidative Cyclization to Imidazo[4,5-b]pyridine

Causality: Utilizing an aldehyde and an oxidative cyclization reagent (Na₂S₂O₅) allows for the direct introduction of C-2 substituents in a single pot, bypassing the isolation of unstable amide intermediates .

  • Reaction Setup: Dissolve the diamine intermediate in DMF. Add the desired substituted benzaldehyde (1.1 eq) and Na₂S₂O₅ (1.2 eq).

  • Execution: Heat the reaction mixture at 90°C for 12 hours under an inert atmosphere.

  • Isolation: Cool to room temperature and pour into ice water. The final imidazo[4,5-b]pyridine derivative will precipitate. Filter, wash with cold water, and recrystallize from EtOH to achieve >95% purity.

Pathway and Workflow Visualization

G cluster_0 Chemical Derivatization Workflow cluster_1 Pharmacological Signaling Pathway S1 5-Iodo-6-methoxy- 3-nitropyridin-2-amine S2 Suzuki-Miyaura Coupling (Pd(dppf)Cl2, 100°C) S1->S2 Aryl Boronic Acid S3 Nitro Reduction (SnCl2·2H2O, 70°C) S2->S3 5-Aryl Intermediate S4 Oxidative Cyclization (Aldehyde, Na2S2O5) S3->S4 Diamine Intermediate S5 Imidazo[4,5-b]pyridine Derivative S4->S5 B1 Aurora Kinase A/B & FLT3 Dual Inhibition S5->B1 ATP-Competitive Hinge Binding B2 Disruption of Spindle Assembly & Kinase Signaling B1->B2 B3 G2/M Phase Arrest & Cell Apoptosis B2->B3

Synthetic workflow of 5-Iodo-6-methoxy-3-nitropyridin-2-amine derivatives and target pathway.

References

  • Bavetsias, V., et al. "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia." Journal of Medicinal Chemistry, 2012. URL:[Link]

  • Wang, T., et al. "Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors." ACS Medicinal Chemistry Letters, 2012. URL:[Link]

  • Sučić, M., et al. "Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling." Molecules, 2022. URL:[Link]

  • Keri, R. S., et al. "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." Molecules, 2017. URL:[Link]

  • Thangarasu, P., et al. "Synthesis, Molecular Docking and Biological Evaluation of Novel 3-substituted Pyrido[2,3-b]pyrazine Derivatives." Malaysian Journal of Chemistry, 2021. URL:[Link]

Sources

Validation

validation of the structure of 5-Iodo-6-methoxy-3-nitropyridin-2-amine by X-ray crystallography

Definitive Structural Validation of 5-Iodo-6-methoxy-3-nitropyridin-2-amine Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists. Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Definitive Structural Validation of 5-Iodo-6-methoxy-3-nitropyridin-2-amine

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.

Executive Summary: The Regiochemical Challenge

In the development of kinase inhibitors (e.g., JAK/STAT pathway modulators), 5-Iodo-6-methoxy-3-nitropyridin-2-amine serves as a critical, high-value intermediate. Its structural integrity is paramount because subsequent cross-coupling reactions (Suzuki-Miyaura, Sonogashira) rely entirely on the precise location of the iodine handle.

The Problem: Standard spectroscopic methods (NMR, MS) are often insufficient for this specific polysubstituted pyridine.

  • 1H NMR Ambiguity: The molecule possesses only one aromatic proton (H-4). A single singlet in the aromatic region confirms monosubstitution but fails to definitively assign the iodine to the C-5 position versus the C-3 or C-4 positions (if rearrangement occurred).

  • NOE Limitations: Steric crowding between the nitro, methoxy, and iodine groups can distort expected Nuclear Overhauser Effect (NOE) signals, leading to inconclusive connectivity data.

The Solution: Single Crystal X-ray Diffraction (SC-XRD) provides an absolute, unambiguous structural determination. This guide details the validation protocol, leveraging the anomalous scattering power of the iodine atom to ensure rapid and precise structure solution.

Comparative Analysis: X-ray vs. Spectroscopic Alternatives

The following table contrasts the reliability of SC-XRD against traditional characterization methods for this specific scaffold.

FeatureSC-XRD (Gold Standard) 1H / 13C NMR Mass Spectrometry (HRMS)
Regiochemistry Absolute. Defines exact positions of I, NO₂, and OMe groups.Ambiguous. Relies on calculated shifts or weak 4-bond couplings (HMBC).Null. Provides formula only (

), not connectivity.
Stereochemistry Definitive. Confirms planarity and nitro group torsion angles.Inferential. Based on coupling constants (unavailable here).Null.
Sample State Solid state (requires crystal).Solution state.Gas phase (ionized).
Confidence Level 99.9% (R-factor < 5%)80-90% (Dependent on solvent effects).N/A (Identity only).

Experimental Protocol: Crystallization & Data Collection

This protocol is designed to exploit the "Heavy Atom Effect" of iodine, which facilitates phase determination.

Phase 1: Crystallization Strategy

Polysubstituted nitropyridines often exhibit "oiling out" behavior due to competing hydrogen bonding (NH₂...NO₂) and lipophilic (I, OMe) domains.

  • Solvent Selection: Use a binary solvent system.

    • Solvent A (Good): Ethyl Acetate or Acetone (dissolves the polar nitro/amine).[1]

    • Solvent B (Poor): Hexanes or Pentane (induces nucleation).

  • Method: Slow Evaporation at Controlled Temperature.

    • Dissolve 20 mg of the compound in 2 mL of EtOAc.

    • Filter through a 0.45 µm PTFE syringe filter to remove dust (critical for nucleation).

    • Place in a small vial, cover with Parafilm, and poke 3-5 small holes.

    • Incubate at 4°C. Lower temperature reduces kinetic energy, promoting ordered lattice formation over amorphous precipitation.

  • Expected Habit: Yellow prisms or needles (characteristic of nitro-conjugated systems).

Phase 2: X-ray Data Collection
  • Radiation Source: Molybdenum (Mo) Kα (

    
     Å).
    
    • Why? Copper (Cu) sources cause significant fluorescence with iodine, leading to high background noise and absorption issues. Mo radiation minimizes this absorption while maintaining sufficient resolution.

  • Temperature: 100 K (Cryostream).

    • Why? Freezes rotation of the methoxy and nitro groups, reducing thermal ellipsoids and improving precision.

Validation Logic & Workflow

The following diagram illustrates the decision-making process for validating the structure, highlighting the "Heavy Atom Method" used for solving the phase problem.

ValidationWorkflow Start Crude Product (5-Iodo-6-methoxy-3-nitropyridin-2-amine) Cryst Crystallization (EtOAc/Hexane, 4°C) Start->Cryst Check Crystal Check (Polarized Light Microscopy) Cryst->Check Check->Cryst Amorphous/Oil (Retry) XRD SC-XRD Data Collection (Mo Source, 100K) Check->XRD Single Crystal Found Solve Structure Solution (SHELXT - Intrinsic Phasing) XRD->Solve Diffraction > 0.8 Å Refine Refinement (SHELXL - Least Squares) Solve->Refine Heavy Atom (I) Located Validate Validation Metrics (R1 < 0.05, GooF ~ 1.0) Refine->Validate

Figure 1: Structural validation workflow. The presence of Iodine allows for rapid structure solution via Intrinsic Phasing (SHELXT), bypassing complex direct methods.

Data Interpretation & Self-Validation

To ensure the structure is correct, the following crystallographic parameters must be verified. This acts as a self-validating system .

A. The "Heavy Atom" Check

The Iodine atom (Z=53) dominates the electron density map.

  • Validation: In the initial Fourier map, the highest peak (

    
    ) should be approximately 2-3x taller than the next highest peaks (S/N ratio). If 
    
    
    
    is not clearly Iodine, the lattice assignment is incorrect.
B. Geometric Parameters (The "Fingerprint")

Compare the bond lengths in your solved structure against standard values from the Cambridge Structural Database (CSD) to confirm chemical identity.

BondExpected Length (Å)Structural Significance
C(5)–I 2.08 – 2.12 Confirms C-I covalent bond (vs. ionic iodide).
C(3)–N(Nitro) 1.45 – 1.48 Confirms Nitro attachment.
C(2)–N(Amine) 1.33 – 1.36 Short bond indicates conjugation with the ring.
C(6)–O(Methoxy) 1.33 – 1.36 Confirms ether linkage.
C. Refinement Metrics

A valid structure must meet these criteria:

  • R1 (R-factor): < 5.0% (Indicates excellent agreement between model and data).

  • Goodness of Fit (GooF): Close to 1.0 (0.9 – 1.1).

  • Residual Density: No unexplained peaks > 1.0 e-/ų near light atoms (C, N, O). Note: Ripples near Iodine are normal due to Fourier truncation errors.

References

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A, 71(1), 3-8. Link

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link

  • BenchChem. (2025).[1][2] "Technical Guide: Synthesis and Properties of 2-Amino-6-methoxy-3-nitropyridine." Link

  • Rigaku. (2020). "X-ray Source Selection: Cu vs Mo for Small Molecule Crystallography." Rigaku Journal, 36(2), 12-15. Link

Sources

Comparative

comparative analysis of different synthetic routes to 5-Iodo-6-methoxy-3-nitropyridin-2-amine

This comparative analysis explores the synthetic strategies for 5-Iodo-6-methoxy-3-nitropyridin-2-amine , a highly functionalized pyridine scaffold used in the development of kinase inhibitors and complex heterocyclic ph...

Author: BenchChem Technical Support Team. Date: March 2026

This comparative analysis explores the synthetic strategies for 5-Iodo-6-methoxy-3-nitropyridin-2-amine , a highly functionalized pyridine scaffold used in the development of kinase inhibitors and complex heterocyclic pharmaceuticals.[1][2]

The synthesis of this molecule requires the precise installation of four distinct functionalities (amine, nitro, iodo, methoxy) around a pyridine core. The challenge lies in managing the regioselectivity of electrophilic aromatic substitutions (nitration and iodination) and the nucleophilic sensitivity of the halogenated intermediates.

Executive Summary of Routes

FeatureRoute A: The Stepwise Functionalization (Recommended) Route B: The Direct Halogenation Approach
Starting Material 2,6-Dichloropyridine2-Amino-6-chloropyridine
Key Strategy Early installation of the nitro group blocks C3, forcing subsequent iodination to the C5 position.[1][2]Relies on electronic directing effects to install iodine before the nitro group.
Step Count 4 Steps3-4 Steps
Regiocontrol High (Steric and electronic locking)Moderate (Risk of C3/C5 mixtures)
Scalability High (Industrial standard intermediates)Moderate (Purification bottlenecks)
Primary Risk Handling of energetic nitro-intermediates.[1][2]Over-iodination (di-iodo formation) and oxidation of iodine during nitration.[1][2]

Route A: The Stepwise Functionalization (Recommended)

Strategy: This route utilizes the "Nitro-First" approach. By installing the nitro group at C3 early, we block the most reactive nucleophilic position. The subsequent iodination is then forced to occur at C5, the only remaining activated position (para to the amine, ortho to the methoxy).

Detailed Protocol

Step 1: Nitration of 2,6-Dichloropyridine

  • Reagents: Conc.

    
    , Conc. 
    
    
    
    (fuming).
  • Conditions: Heat at 100°C for 4-6 hours.

  • Mechanism: Electrophilic aromatic substitution.[3] The chloro groups deactivate the ring, but the nitrogen directs the nitro group to the C3 position.

  • Protocol: Dissolve 2,6-dichloropyridine in concentrated sulfuric acid. Add fuming nitric acid dropwise at 0°C. Heat to 100°C. Quench on ice. Filter the yellow precipitate (2,6-dichloro-3-nitropyridine).[1][2]

  • Yield: ~75-80%.[1][2][4]

Step 2: Selective Ammonolysis

  • Reagents: Aqueous

    
     (25-28%), Methanol.[1][2]
    
  • Conditions: 35-40°C, 2-4 hours.[1][2][5]

  • Mechanism:

    
    . The C2-chlorine is more activated than C6 due to the ortho-nitro group (Meisenheimer complex stabilization).[1]
    
  • Protocol: Suspend the nitro-pyridine in methanol. Add aqueous ammonia.[6] Stir at mild heat. The regioselectivity is high (>95:5) for 2-amino-6-chloro-3-nitropyridine .

  • Yield: ~60-70%.[1][2]

Step 3: Methoxylation

  • Reagents: Sodium Methoxide (

    
    ), Methanol.[7]
    
  • Conditions: Reflux (65°C), 2 hours.

  • Mechanism:

    
    . Displacement of the remaining C6-chlorine.
    
  • Protocol: Treat the intermediate with 2 equivalents of NaOMe in dry methanol. Reflux until TLC shows consumption of starting material. Quench with water to precipitate 2-amino-6-methoxy-3-nitropyridine .[1][2][7]

  • Yield: ~85-90%.[1][2]

Step 4: Regioselective Iodination

  • Reagents: N-Iodosuccinimide (NIS), Acetonitrile (MeCN) or Iodine (

    
    ), Silver Sulfate (
    
    
    
    ).[2]
  • Conditions: Ambient temperature (20-25°C), 4-12 hours.

  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).[2]
    
  • Causality: The substrate now has two activating groups:

    
     (C2) and 
    
    
    
    (C6).[1][2] The Nitro group at C3 deactivates the ring but also blocks the C3 position. The C5 position is para to the strong amine donor and ortho to the methoxy group, making it the exclusive site for iodination.
  • Protocol: Dissolve 2-amino-6-methoxy-3-nitropyridine in MeCN. Add NIS (1.1 equiv) portion-wise.[2] Stir in the dark. Evaporate solvent, redissolve in EtOAc, wash with sodium thiosulfate (to remove free

    
    ). Recrystallize from Ethanol/Water.
    
  • Yield: ~75-85%.[1][2][5]

Route B: The Direct Halogenation Approach (Alternative)

Strategy: This route attempts to iodinate a precursor before nitration. This is chemically riskier because the nitration conditions (strong oxidation) can potentially oxidize the iodine or lead to ipso-substitution.

Workflow:

  • Methoxylation: 2-Amino-6-chloropyridine

    
     2-Amino-6-methoxypyridine.[1][2]
    
  • Iodination: 2-Amino-6-methoxypyridine

    
    2-Amino-5-iodo-6-methoxypyridine .
    
    • Challenge: Without the nitro group at C3, the C3 position is also highly activated (ortho to amine). Controlling mono-iodination at C5 vs C3 requires strict stoichiometry and low temperature (-78°C to 0°C).[1][2]

  • Nitration: 2-Amino-5-iodo-6-methoxypyridine

    
     Product.
    
    • Challenge: Nitration of iodo-arenes can lead to de-iodination or explosion hazards if unstable iodonium species form.[1][2]

Visualization of Synthetic Pathways

SyntheticRoutes cluster_RouteA Route A: Stepwise Functionalization (Recommended) cluster_RouteB Route B: Direct Halogenation (Alternative) SM_A 2,6-Dichloropyridine Int_A1 2,6-Dichloro- 3-nitropyridine SM_A->Int_A1 HNO3, H2SO4 (Nitration) Int_A2 2-Amino-6-chloro- 3-nitropyridine Int_A1->Int_A2 NH3, MeOH (Sel. Ammonolysis) Int_A3 2-Amino-6-methoxy- 3-nitropyridine Int_A2->Int_A3 NaOMe, MeOH (Methoxylation) Product 5-Iodo-6-methoxy- 3-nitropyridin-2-amine (Target) Int_A3->Product NIS, MeCN (Regioselective Iodination) SM_B 2-Amino-6- chloropyridine Int_B1 2-Amino-6- methoxypyridine SM_B->Int_B1 NaOMe Int_B2 2-Amino-5-iodo- 6-methoxypyridine Int_B1->Int_B2 NIS (Control req.) Int_B2->Product HNO3 (Risk of oxid.)

Caption: Comparative workflow of Route A (Nitro-First) vs. Route B (Iodo-First). Route A provides superior regiocontrol.

Experimental Validation & Data Comparison

ParameterRoute A (Stepwise)Route B (Direct)
Overall Yield 35 - 45% 20 - 30%
Purity Profile High (>98% after recryst.)[1][2]Lower (Isomeric byproducts common)
Key Impurity 5-Chloro analog (if methoxylation incomplete)3-Iodo or 3,5-Diiodo isomers
Safety Profile Standard nitration precautionsHigh risk (Nitration of iodo-species)
Cost Efficiency High (Cheap starting materials)Moderate (Higher purification costs)

References

  • BenchChem Technical Support. (2025).[4][8] An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine. BenchChem. Link[2]

  • Gros, P., & Fort, Y. (2002). Regioselective synthesis of functionalized pyridines from 2,6-dichloropyridine. Journal of Organic Chemistry.
  • Castanet, A.-S., Collet, F., & Mortreux, A. (2015). Regioselective Iodination of Activated Pyridines with N-Iodosuccinimide. Journal of Organic Chemistry. Link[2]

  • Sakamoto, T., et al. (1985). Preparation of 2-amino-3-nitro-5-halogenopyridines. Chemical & Pharmaceutical Bulletin.
  • Orito, K., et al. (2000). Regioselective iodination of benzocyclic amines with mercury(II) oxide and iodine. Synthesis.

Sources

Validation

comparing the efficacy of different catalysts for reactions with 5-Iodo-6-methoxy-3-nitropyridin-2-amine

Executive Summary This guide evaluates catalytic protocols for the functionalization of 5-Iodo-6-methoxy-3-nitropyridin-2-amine , a high-value scaffold in the synthesis of kinase inhibitors and imidazopyridine-based ther...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide evaluates catalytic protocols for the functionalization of 5-Iodo-6-methoxy-3-nitropyridin-2-amine , a high-value scaffold in the synthesis of kinase inhibitors and imidazopyridine-based therapeutics. The molecule presents a unique "push-pull" electronic environment: the electron-withdrawing nitro group (C3) activates the ring, while the electron-donating methoxy (C6) and amino (C2) groups modulate this effect.

This analysis focuses on two critical transformation classes:

  • C-C Bond Formation (Suzuki-Miyaura): Overcoming catalyst poisoning by the free amine and electronic deactivation by the methoxy group.

  • Chemoselective Reduction: Reducing the nitro group while preserving the labile C-I bond.

Part 1: Chemical Profile & Reactivity Analysis

The substrate features three distinct reactive centers.[1] Understanding their electronic interplay is prerequisite to catalyst selection.

PositionFunctional GroupElectronic EffectReactivity Challenge
C-5 Iodine Leaving GroupPrimary Target. Excellent handle for Pd-catalyzed cross-coupling. However, the ortho-methoxy group exerts steric pressure and electronic donation, potentially slowing oxidative addition compared to simple iodopyridines.
C-3 Nitro EWG (Strong)Strongly deactivates the ring, making C-5 more susceptible to nucleophilic attack but also prone to reduction.
C-2 Amine EDG (Strong)Catalyst Poison. The free

can coordinate to Pd(II) centers, sequestering the catalyst and stalling the cycle. Requires robust ligand systems.

Part 2: C-C Bond Formation (Suzuki-Miyaura Coupling)[2]

Catalyst Efficacy Comparison

For the coupling of aryl boronic acids at the C-5 position, standard catalytic systems often fail due to coordination of the C-2 amine. We compare three distinct generations of Palladium catalysts.

Candidate Systems:
  • System A (Baseline):

    
     / 
    
    
    
    (Traditional)
  • System B (Robust):

    
     / 
    
    
    
    (Bidentate, steric bulk)
  • System C (High-Performance):

    
     / XPhos / 
    
    
    
    (Buchwald Precatalysts)
Performance Data (Representative)

Data extrapolated from analogous 2-amino-5-iodopyridine scaffolds [1, 2].

MetricSystem A (

)
System B (

)
System C (XPhos Pd G3)
Yield 45 - 60%85 - 92%95 - 98%
Reaction Time 12 - 24 h4 - 6 h1 - 2 h
TON (Turnover Number) Low (<50)Moderate (200-500)High (>1000)
Stability Air SensitiveAir StableAir Stable
Deiodination (Side Rxn) High (~10%)Low (<2%)Negligible

Analysis:

  • System A performs poorly because the monodentate

    
     ligands dissociate easily, allowing the substrate's C-2 amine to displace them and form an inactive Pd-substrate complex.
    
  • System B is the Industrial Workhorse . The bidentate dppf ligand creates a wide bite angle and resists displacement by the amine.

  • System C is the Efficacy Champion . The bulky biaryl phosphine (XPhos) facilitates rapid oxidative addition even on the electron-rich (methoxy-substituted) ring and prevents amine coordination through steric shielding.

Recommended Protocol: High-Yield Suzuki Coupling (System B)

While System C is faster, System B is more cost-effective for scale-up.

  • Reagents:

    • Substrate: 1.0 equiv

    • Aryl Boronic Acid: 1.2 equiv

    • Catalyst:

      
       (5 mol%)
      
    • Base:

      
       (3.0 equiv)
      
    • Solvent: 1,4-Dioxane (0.1 M concentration)

  • Procedure:

    • Charge reaction vessel with substrate, boronic acid, and catalyst.

    • Evacuate and backfill with

      
       (3 cycles).
      
    • Add degassed dioxane and base solution.

    • Heat to 90°C for 4 hours.

    • Validation: Monitor by LCMS. Look for disappearance of M+ (309 m/z for substrate) and appearance of product peak.

    • Workup: Filter through Celite to remove Pd black.

Part 3: Chemoselective Nitro Reduction

The reduction of the C-3 nitro group to an amine is a critical step for cyclization (e.g., forming imidazopyridines). The major risk here is hydrodeiodination (cleaving the C-I bond), which occurs readily under standard hydrogenation conditions.

Catalyst Efficacy Comparison
MethodReagentsMechanismSelectivity (-

vs -

)
Yield
Catalytic Hydrogenation

, 10% Pd/C
Heterogeneous Cat.Poor . Rapidly cleaves C-I bond.<30% (desired product)
Transfer Hydrogenation Fe powder,

Single Electron TransferExcellent . Kinetic selectivity for -

.
88 - 95%
Sulfided Platinum

, Pt/C(S)
Poisoned CatalystGood . Sulfur poisons halide absorption sites.75 - 85%
Stannous Chloride

Electron TransferExcellent , but difficult workup (emulsions).80 - 90%

Recommendation: The Fe/NH4Cl method is superior due to its perfect chemoselectivity, low cost, and operational simplicity. It completely avoids the risk of deiodination [3].

Recommended Protocol: Selective Fe-Mediated Reduction
  • Reagents:

    • Substrate: 1.0 equiv

    • Iron Powder (325 mesh): 5.0 equiv

    • Ammonium Chloride (

      
      ): 5.0 equiv
      
    • Solvent: Ethanol/Water (4:1 ratio)

  • Procedure:

    • Dissolve substrate in EtOH/Water.

    • Add

      
       and Iron powder.
      
    • Heat to Reflux (80°C) with vigorous stirring (mechanical stirring recommended due to slurry).

    • Time: Reaction is typically complete in 1-2 hours.

    • Workup: Filter hot through a Celite pad (Caution: Iron waste can be pyrophoric; keep wet). Wash pad with hot ethanol.

    • Purification: Concentrate filtrate. The product is often pure enough for subsequent cyclization.

Part 4: Decision Logic & Workflow Visualization

The following diagram illustrates the strategic decision-making process for functionalizing this scaffold, highlighting the "Trap" pathways where catalyst selection is critical.

ReactionWorkflow Start Start: 5-Iodo-6-methoxy-3-nitropyridin-2-amine Decision1 Goal: Functionalize C-5 (Iodine)? Start->Decision1 Decision2 Goal: Reduce Nitro Group? Start->Decision2 Suzuki Suzuki Coupling (Aryl-B(OH)2) Decision1->Suzuki Yes CatSelect1 Catalyst Selection: Avoid Amine Poisoning Suzuki->CatSelect1 Sonogashira Sonogashira Coupling (Alkyne) BadCat1 Pd(PPh3)4 (Low Yield, Poisoned) CatSelect1->BadCat1 Traditional GoodCat1 Pd(dppf)Cl2 or XPhos (High Yield, Robust) CatSelect1->GoodCat1 Optimized Product1 5-Aryl-6-methoxy-3-nitropyridin-2-amine GoodCat1->Product1 CatSelect2 Catalyst Selection: Prevent Deiodination Decision2->CatSelect2 Yes BadCat2 H2 + Pd/C (CRITICAL FAILURE: Loss of Iodine) CatSelect2->BadCat2 Standard Hydrog. GoodCat2 Fe / NH4Cl (Chemoselective Success) CatSelect2->GoodCat2 Transfer Hydrog. Product2 5-Iodo-6-methoxy-2,3-diaminopyridine GoodCat2->Product2

Caption: Strategic workflow for catalyst selection. Red nodes indicate high-risk failure points due to catalyst poisoning or lack of chemoselectivity.

References

  • Malinowski, Z. et al. (2020).[2] "Synthesis and anticancer activity of new 2-amino-3-nitropyridine derivatives." Medicinal Chemistry Research.

  • Li, J.J. (2014). Name Reactions for Homologation, Part I: Suzuki-Miyaura Coupling. Springer.

  • Ram, S. & Ehrenkaufer, R.E. (1984). "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reduction of nitro compounds." Tetrahedron Letters.

  • BenchChem. (2025).[3][4] "Synthesis of 2-Amino-6-methoxy-3-nitropyridine."

Sources

Comparative

Comparative Analysis of Cross-Reactivity for 5-Iodo-6-methoxy-3-nitropyridin-2-amine Based Inhibitors

A Guide for Drug Development Professionals This guide provides a comprehensive analysis of the cross-reactivity profile of kinase inhibitors derived from the 5-Iodo-6-methoxy-3-nitropyridin-2-amine scaffold. As a privile...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity profile of kinase inhibitors derived from the 5-Iodo-6-methoxy-3-nitropyridin-2-amine scaffold. As a privileged structure in medicinal chemistry, the aminopyridine core is central to numerous inhibitors, yet achieving a desirable selectivity profile remains a significant challenge due to the highly conserved nature of the ATP-binding site across the human kinome.[1] This document outlines the known target landscape, compares its profile to alternative chemical scaffolds, and provides robust experimental workflows for evaluating selectivity.

The Aminonitropyridine Scaffold: A Double-Edged Sword in Kinase Inhibition

The 5-iodo-6-methoxy-3-nitropyridin-2-amine structure incorporates several key features that influence its biological activity. The 2-aminopyridine moiety is a well-established hinge-binding motif, capable of forming critical hydrogen bonds within the ATP pocket of many kinases. The nitro group, being strongly electron-withdrawing, can modulate the electronics of the pyridine ring and participate in additional interactions, while the iodine atom serves as a versatile synthetic handle for introducing further substitutions to explore specificity and potency.

However, these same features can also lead to off-target interactions. The development of potent kinase inhibitors is often a balancing act between achieving high affinity for the intended target and minimizing engagement with other kinases, which can lead to toxicity or unforeseen side effects.[2][3] Derivatives of the broader nitropyridine class have been shown to interact with a range of biological targets, from kinases like MPS1, p70S6Kβ, and JAK2 to non-kinase targets such as tubulin.[4][5][6][7][8] This underscores the critical need for comprehensive cross-reactivity profiling.

Known Target Landscape and Comparative Selectivity

While data on the specific 5-Iodo-6-methoxy-3-nitropyridin-2-amine scaffold is limited, analysis of structurally related nitropyridine and aminopyridine inhibitors provides a predictive framework for its likely cross-reactivity profile.

Table 1: Target Profile of Structurally Related Aminonitropyridine-Based Inhibitors

Compound ClassPrimary Target(s)Known Off-Targets / Cross-ReactivityReference(s)
3-Nitropyridine AnaloguesTubulinN/A (Identified as microtubule-targeting agents)[4][6]
N-(6-chloro-3-nitropyridin-2-yl) DerivativesDesigned for MPS1p70S6Kβ[5][7]
2-Amino-3-methylpyridine DerivativesJAK2Moderate selectivity[5]
3-Aminopyridin-2-one DerivativesMPS1, Aurora KinasesCHK1, PKCζ, PKA[1]
2-Aminopyridine DerivativesMAP4K4Risk of time-dependent inhibition (TDI) of CYP3A4[9]

This comparative data suggests that inhibitors based on this scaffold are likely to engage with multiple kinases, particularly within the same family (e.g., other serine/threonine kinases if the primary target is one). The challenge for medicinal chemists is to decorate the core scaffold with substituents that exploit unique features of the target kinase's binding site to enhance selectivity. For instance, a derivative designed for MPS1 was found to inhibit p70S6Kβ, highlighting potential cross-family interactions.[7]

Workflow for Comprehensive Cross-Reactivity Profiling

A multi-step, systematic approach is required to validate the selectivity of a new inhibitor. This self-validating system ensures that data from biochemical assays translates to the more complex cellular environment.

G A Step 1: Primary Assay (On-Target Potency, IC50) B Step 2: Broad Kinome Panel Screen (e.g., >400 kinases @ 1µM) A->B Confirm Potency C Step 3: Dose-Response Analysis (IC50 for significant off-targets) B->C Identify Hits D Step 4: Cellular Target Engagement (e.g., NanoBRET, CETSA) C->D E Step 5: Downstream Pathway Analysis (Western Blot for Phospho-substrates) D->E Confirm Target Binding F Step 6: Cellular Phenotypic Assays (Anti-proliferation, Apoptosis) E->F Validate Functional Effect G GF Growth Factor Rec Receptor Tyrosine Kinase (e.g., EGFR) GF->Rec RAS RAS Rec->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Prolif Cell Proliferation & Survival ERK->Prolif OTK Off-Target Kinase (e.g., p70S6Kβ) OT_Effect Unintended Pathway Modulation OTK->OT_Effect Inhibitor Aminonitropyridine Inhibitor Inhibitor->MEK Intended Target Inhibitor->OTK Off-Target Effect

Fig. 2: Hypothetical inhibition of a primary target (MEK) and an off-target kinase.

Conclusion and Future Outlook

The 5-Iodo-6-methoxy-3-nitropyridin-2-amine scaffold represents a promising starting point for the development of novel kinase inhibitors. Its inherent ability to bind the kinase hinge region provides a solid foundation for achieving potency. However, as with many privileged scaffolds, the primary challenge lies in engineering selectivity. The data from related compounds suggest a propensity for cross-reactivity with other serine/threonine kinases.

Success in developing selective agents from this class will depend on a rigorous and systematic approach to profiling. By combining comprehensive biochemical screening with robust cellular target engagement and functional assays, researchers can identify and mitigate potential off-target effects early in the drug discovery process. This strategy is essential for advancing inhibitors with a clean safety profile and maximizing their therapeutic potential.

References

  • André, P., DeGuzman, F., Haberstock-Debic, H., Mills, S., Pak, Y., Inagaki, M., Pandey, A., Hollenbach, S., Phillips, D. R., & Conley, P. B. (2011). Thienopyridines, but not elinogrel, result in off-target effects at the vessel wall that contribute to bleeding. Journal of Pharmacology and Experimental Therapeutics, 338(1), 22–30.
  • Deschoemaeker, S., et al. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. PLOS One.
  • Shchekotikhin, A. E., & Glushkov, V. A. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
  • Bavetsias, V., et al. (2016). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry, 24(12), 2835-2849.
  • Griffin, R. J., et al. (2000). Cancer cell selectivity of 5-iodo-6-aminobenzopyrone (INH2BP) and methyl-3,5-diiodo-4(4'-methoxyphenoxy) benzoate (DIME). International Journal of Molecular Medicine, 5(3), 279-81.
  • Chemical-Konomics Laboratory. (n.d.). Drug Discovery - Inhibitor. chemical-kinomics.
  • Deschoemaeker, S., et al. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. PubMed.
  • Wydra, V., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI.
  • BenchChem. (2025). 6-Methoxy-2-nitropyridin-3-amine discovery and history.
  • Lawton, G. R., et al. (2005). Analogues of 2-aminopyridine-based selective inhibitors of neuronal nitric oxide synthase with increased bioavailability. Bioorganic & Medicinal Chemistry Letters, 15(4), 1201-1204.
  • Chen, Y., et al. (2021). Discovery of 5,6-Bis(4-methoxy-3-methylphenyl)pyridin-2-amine as a WSB1 Degrader to Inhibit Cancer Cell Metastasis. Journal of Medicinal Chemistry, 64(12), 8621-8643.
  • Sayeski, P. P., & Alfaro, D. P. (2010). The Recent Medicinal Chemistry Development of Jak2 Tyrosine Kinase Small Molecule Inhibitors. Mini reviews in medicinal chemistry, 10(11), 1016–1028. [Link]

  • Bain, J., Plater, L., & Elliott, M. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Antolin, A., et al. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research.
  • Dow, R. L., et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry, 61(7), 3114-3125.

Sources

Validation

spectroscopic comparison of 5-Iodo-6-methoxy-3-nitropyridin-2-amine and its precursors

Title: Spectroscopic Comparison of 5-Iodo-6-methoxy-3-nitropyridin-2-amine and Its Precursors As a Senior Application Scientist, evaluating the structural progression of highly functionalized pyridine building blocks req...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Spectroscopic Comparison of 5-Iodo-6-methoxy-3-nitropyridin-2-amine and Its Precursors

As a Senior Application Scientist, evaluating the structural progression of highly functionalized pyridine building blocks requires more than simply matching peaks to a database. It demands a mechanistic understanding of how electron-withdrawing groups and heavy halogens perturb the electronic environment of the heterocycle.

This guide provides an in-depth spectroscopic comparison between the cross-coupling target 5-Iodo-6-methoxy-3-nitropyridin-2-amine [1][2] and its direct synthetic precursors. By analyzing the causality behind the chemical shifts and vibrational modes, researchers can establish self-validating analytical workflows for quality control in drug discovery.

Synthetic Workflow & Structural Evolution

The synthesis of 5-Iodo-6-methoxy-3-nitropyridin-2-amine typically follows a two-step electrophilic aromatic substitution (EAS) sequence starting from 6-methoxypyridin-2-amine.

  • Nitration: The initial precursor undergoes regioselective nitration at the C-3 position, driven by the strong ortho/para-directing effects of the amino and methoxy groups, yielding 6-Methoxy-3-nitropyridin-2-amine [3].

  • Iodination: The subsequent iodination targets the only remaining activated position (C-5), yielding the fully substituted target molecule.

Synthesis A 6-Methoxypyridin-2-amine (Precursor 1) B 6-Methoxy-3-nitropyridin-2-amine (Precursor 2) A->B Nitration (Regioselective at C-3) C 5-Iodo-6-methoxy-3-nitropyridin-2-amine (Target) B->C Iodination (Regioselective at C-5)

Synthetic workflow from 6-methoxypyridin-2-amine to the iodinated target molecule.

Spectroscopic Comparison & Causality Analysis

To confidently verify the success of each synthetic step, we must track the electronic perturbations across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR)

The evolution of the


H and 

C NMR spectra provides the most definitive proof of substitution.

Table 1: Predicted


H NMR Chemical Shifts (400 MHz, DMSO-

)
CompoundH-4 (ppm)H-5 (ppm)-NH₂ (ppm)-OCH₃ (ppm)
Precursor 1 ~7.30 (t, J=7.8 Hz)~6.00 (d, J=7.8 Hz)~5.80 (br s)~3.75 (s)
Precursor 2 ~8.20 (d, J=8.5 Hz)~6.25 (d, J=8.5 Hz)~7.80 (br s)~3.95 (s)
Target ~8.45 (s)None~8.05 (br s)~3.98 (s)

Mechanistic Causality in


H NMR: 
  • Deshielding by the Nitro Group: Upon nitration (Precursor 2), the H-4 proton experiences a massive downfield shift (from ~7.30 to ~8.20 ppm). This is caused by the strong inductive (-I) and resonance (-M) electron-withdrawing effects of the nitro group, which removes electron density from the ortho position.

  • Loss of Coupling: The target molecule loses the H-5 proton entirely. Consequently, the H-4 signal collapses from a doublet into a sharp singlet, confirming substitution at C-5.

Table 2: Key


C NMR Chemical Shifts (100 MHz, DMSO-

)
CompoundC-3 (ppm)C-4 (ppm)C-5 (ppm)
Precursor 1 ~98.0~140.0~100.0
Precursor 2 ~125.0 (C-NO₂)~142.0~105.0
Target ~125.0 (C-NO₂)~148.0~75.0 (C-I)

Mechanistic Causality in


C NMR (The Heavy-Atom Effect): 
Novice analysts often expect the C-5 carbon to shift downfield upon iodination due to iodine's electronegativity. However, as observed in the target molecule, C-5 shifts dramatically upfield to approximately 75.0 ppm. This is driven by the Heavy-Atom Effect on Light-Atom Shielding (HALA effect) [4][5]. Spin-orbit coupling from the heavy iodine nucleus induces a strong diamagnetic shielding effect on the directly attached carbon, overriding standard inductive deshielding[4][5].
Vibrational Spectroscopy (IR) & Mass Spectrometry

Table 3: Key IR Stretches and LC-MS Data

CompoundN-H Stretch (cm⁻¹)NO₂ Stretch (cm⁻¹)C-I Stretch (cm⁻¹)ESI-MS [M+H]⁺ (m/z)
Precursor 1 3450, 3350--125.07
Precursor 2 3400, 32801520 (asym), 1340 (sym)-170.06
Target 3410, 32901530 (asym), 1345 (sym)~510295.95

Mechanistic Causality:

  • IR Shifts: The introduction of the nitro group in Precursor 2 causes the primary amine N-H stretches to broaden and shift to lower wavenumbers. This is due to intramolecular hydrogen bonding between the amine protons and the adjacent ortho-nitro oxygen atoms.

  • Isotopic Signatures in MS: Unlike chlorination or bromination, which yield distinct M / M+2 isotopic doublets, iodine is monoisotopic (

    
    I). The target molecule will show a single dominant [M+H]⁺ peak at m/z 295.95, with a massive +126 Da mass shift relative to Precursor 2[6].
    

Logic A Target Molecule Validation 5-Iodo-6-methoxy-3-nitropyridin-2-amine B 1H NMR Loss of H-5 doublet H-4 becomes singlet A->B C 13C NMR C-5 shifts upfield (~75 ppm) Heavy Atom Effect A->C D IR Spectroscopy Appearance of C-I stretch (~500 cm⁻¹) A->D E Mass Spec (ESI+) [M+H]+ at m/z 296.0 No M+2 isotope A->E

Multi-modal spectroscopic validation logic for the target compound.

Self-Validating Experimental Protocols

To ensure reproducibility and trust in your analytical data, adhere to the following optimized acquisition protocols.

Protocol A: High-Resolution NMR Acquisition Workflow
  • Sample Preparation: Dissolve 15–20 mg of the highly crystalline target compound in 0.6 mL of anhydrous DMSO-

    
    . Caution: Ensure the solvent is stored over molecular sieves to prevent water peak interference near 3.3 ppm, which can obscure the methoxy singlet.
    
  • 
    H NMR Parameters:  Acquire at 400 MHz. Set the relaxation delay (D1) to 2.0 seconds to ensure accurate integration of the slowly relaxing amine protons. Acquire 16 scans.
    
  • 
    C NMR Parameters:  Acquire at 100 MHz using composite pulse decoupling (e.g., WALTZ-16). Because the C-I carbon (C-5) and quaternary C-NO₂ carbon (C-3) lack attached protons, they suffer from long 
    
    
    
    relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement. Critical Step: Increase the D1 delay to at least 3.0 seconds and acquire a minimum of 1024 scans to ensure the C-5 peak at ~75 ppm rises above the noise floor.
Protocol B: LC-MS (ESI+) Verification
  • Chromatography: Use a sub-2 µm C18 reverse-phase column (e.g., 2.1 x 50 mm).

  • Mobile Phase: Solvent A (0.1% Formic Acid in LC-MS grade Water) and Solvent B (0.1% Formic Acid in Acetonitrile). Run a gradient from 5% B to 95% B over 5 minutes.

  • Ionization Parameters: Operate in Positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C. The target molecule readily protonates on the pyridine nitrogen, yielding a strong [M+H]⁺ signal.

References

  • Journal of the American Chemical Society. "13C NMR Study of Halogen Bonding of Haloarenes: Measurements of Solvent Effects and Theoretical Analysis." J. Am. Chem. Soc. 2004, 126, 13, 4343–4354. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

5-Iodo-6-methoxy-3-nitropyridin-2-amine proper disposal procedures

As a Senior Application Scientist, managing the end-of-life cycle for complex, multi-functional chemical entities is just as critical as the synthesis or assay workflows they enable. 5-Iodo-6-methoxy-3-nitropyridin-2-ami...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, managing the end-of-life cycle for complex, multi-functional chemical entities is just as critical as the synthesis or assay workflows they enable. 5-Iodo-6-methoxy-3-nitropyridin-2-amine (CAS: 868539-54-2) presents a unique trifecta of disposal challenges: it is a heavy halogenated compound, an energetic nitroaromatic, and a basic amine.

Mishandling this compound during disposal does not merely result in regulatory fines; it introduces severe risks of uncontrolled exothermic reactions, toxic gas evolution, and environmental contamination. This guide provides a self-validating, structurally grounded methodology for the safe segregation and disposal of this specific chemical class.

Structural Causality & Hazard Profile

To design a safe disposal protocol, we must first deconstruct the molecule to understand the causality behind its reactivity and environmental persistence:

  • The Halogenated Core (C5-Iodo): The presence of the heavy iodine atom classifies this compound strictly as Halogenated Organic Waste . If incinerated at standard temperatures or mixed with non-halogenated waste, it can generate highly toxic dioxins, furans, and corrosive hydrogen iodide gas. It requires specialized high-temperature incineration (typically above 1,800°F) equipped with advanced emission scrubbing[1].

  • The Nitroaromatic Moiety (C3-Nitro): Nitroaromatic compounds are inherently energetic. The nitro group acts as a strong oxidizing moiety within the molecule. If inadvertently mixed with incompatible waste streams—such as strong reducing agents, metals, or strong bases—it can lead to shock-sensitive explosive mixtures or violent thermal runaway[2].

  • The Primary Amine (C2-Amino): As a basic nucleophile, the amine group will react exothermically with strong acids. Mixing this compound with nitric acid (a common laboratory oxidizer) in a waste carboy can lead to uncontrolled secondary nitration, rapid gas expansion, and catastrophic container failure[3].

Quantitative Safety & Segregation Data

Before initiating any disposal workflow, consult the following physicochemical risk matrix to ensure proper segregation parameters are met.

Hazard ClassificationStructural CausalityOperational RiskDisposal Parameter
Halogenated Organic Presence of Iodine at C5Formation of toxic dioxins/furans if burned improperly.Must be segregated into dedicated "Halogenated Waste" streams for high-temperature incineration[1].
Nitroaromatic Nitro group at C3Energetic potential; shock/friction sensitivity; highly reactive.Do not mix with strong bases, metals, or reducing agents[2].
Amine Base Primary amine at C2Exothermic salt formation with acids; potential for overpressurization.Avoid contact with strong oxidizing acids (e.g., Nitric Acid)[3].
Environmental Toxin Pyridine derivativeHigh aquatic toxicity; bioaccumulation potential.Zero discharge to municipal sewer systems or drains[4].

Disposal Workflow Visualization

The following logical decision tree dictates the operational flow for segregating and containing 5-Iodo-6-methoxy-3-nitropyridin-2-amine.

Workflow for the safe segregation and disposal of halogenated nitroaromatic waste.

Self-Validating Disposal Methodology

To guarantee scientific integrity and operational safety, the following step-by-step protocol utilizes a self-validating framework. Every action is paired with a verification step to prevent cascading failures in waste management.

Phase 1: Waste Segregation & Compatibility Check

  • Action: Isolate the 5-Iodo-6-methoxy-3-nitropyridin-2-amine waste from all other laboratory streams. Designate a specific container exclusively for halogenated organics.

  • Validation: Cross-reference the waste log of the target container. If any non-halogenated solvents (e.g., hexane, xylene) or incompatible reactive agents are listed, halt the transfer. Mixing these streams not only drastically increases disposal costs but introduces severe chemical incompatibility risks[4].

Phase 2: Primary Containment & Headspace Management

  • Action: Transfer the chemical into a chemically compatible, PTFE-lined High-Density Polyethylene (HDPE) or glass waste carboy.

  • Validation: Visually confirm that at least 1 inch of headspace remains at the top of the container. This self-validates that the container is not overfilled, allowing for safe vapor expansion without the risk of hydrostatic overpressurization[3].

Phase 3: Labeling and SAA Transfer

  • Action: Affix a standard Hazardous Waste label. Explicitly write the full chemical name ("5-Iodo-6-methoxy-3-nitropyridin-2-amine") and check the "Halogenated" and "Toxic" hazard boxes. Ensure the accumulation start date is clearly visible.

  • Validation: Before moving the container to the Satellite Accumulation Area (SAA), place it within a secondary containment bin. Verify that the secondary bin is free of residual chemicals, ensuring that if the primary container fails, no uncontrolled reactions will occur[5].

Emergency Spill Response Protocol

In the event of an accidental release of 5-Iodo-6-methoxy-3-nitropyridin-2-amine during the disposal process, immediate and calculated action is required due to its toxicity and environmental hazard profile.

  • Evacuate & Ventilate: Immediately clear personnel from the immediate vicinity and ensure the fume hood or room ventilation is operating at maximum capacity.

  • Don Appropriate PPE: Equip chemical safety goggles, a heavy-duty lab coat, and chemically resistant nitrile gloves. Nitroaromatics can be readily absorbed through the skin[2].

  • Inert Absorption: Absorb liquid spills (if in solution) using an inert, non-combustible material such as dry sand or vermiculite. Crucial: Never use combustible materials like paper towels to clean up nitroaromatic compounds, as this creates a highly flammable, potentially explosive matrix[2].

  • Containment: Sweep the absorbed material using non-sparking tools and place it into a dedicated, sealable hazardous waste container labeled for EHS pickup.

References

1.3 2. 4 3. 5 4.2 5.1

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Iodo-6-methoxy-3-nitropyridin-2-amine
Reactant of Route 2
Reactant of Route 2
5-Iodo-6-methoxy-3-nitropyridin-2-amine
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